molecular formula C22H24ClN3O2 B602085 (S)-Azelastine N-Oxide CAS No. 1346617-06-8

(S)-Azelastine N-Oxide

Katalognummer: B602085
CAS-Nummer: 1346617-06-8
Molekulargewicht: 397.91
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Azelastine N-Oxide (CAS 1346617-06-8) is an impurity and stereospecific metabolite of Azelastine, a potent second-generation histamine H1-receptor antagonist . This compound is supplied as a high-purity reference standard and is critical for analytical research and development, particularly for method validation (AMV) and Quality Control (QC) in the commercial production of pharmaceuticals and Abbreviated New Drug Applications (ANDA) . Its primary research value lies in ensuring the consistency, safety, and efficacy of Azelastine formulations by enabling the accurate identification and quantification of this specific stereoisomer during the manufacturing process . Azelastine itself is widely used for the symptomatic treatment of seasonal allergic rhinitis and vasomotor rhinitis, functioning not only as a selective H1-receptor antagonist but also exhibiting mast-cell stabilizing and anti-inflammatory properties . The molecular formula of this compound is C22H24ClN3O2, and it has a molecular weight of 397.9 g/mol . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-,26?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWLGALGCDUDAP-MDYZWHIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC[C@@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular weight of (S)-Azelastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Pharmaceutical Significance[1]

Executive Summary

(S)-Azelastine N-Oxide (CAS: 1346617-06-8) is a critical oxidative metabolite and pharmacopoeial impurity of the second-generation antihistamine Azelastine.[1][2][3] Chemically defined as 4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one , this compound represents a key degradation product monitored during the stability profiling of ophthalmic and intranasal azelastine formulations.[1]

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, synthetic pathways, and analytical characterization.[1] It is designed for pharmaceutical scientists requiring rigorous data for impurity profiling and method development.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The N-oxidation of the tertiary amine within the azepane ring significantly alters the polarity and solubility profile of the molecule compared to the parent drug.[1]

Table 1: Physicochemical Core Data

ParameterTechnical Specification
Common Name This compound
Synonyms Azelastine USP Related Compound F; Azelastine Impurity F
CAS Number 1346617-06-8 (Specific (S)-isomer); 640279-88-5 (Racemic/Unspecified)
Molecular Formula C₂₂H₂₄ClN₃O₂
Molecular Weight 397.90 g/mol
Exact Mass 397.1557 Da
Chirality (S)-configuration at Azepane C4; Nitrogen center is diastereomeric
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Calculated) ~4.5 (N-oxide oxygen), significantly less basic than parent amine
Structural Analysis & Stereochemistry

The parent molecule, (S)-Azelastine, possesses a single chiral center at the C4 position of the azepane ring.[1] Upon N-oxidation, the nitrogen atom adopts a tetrahedral geometry and becomes a new chiral center.[1] Consequently, this compound exists as a pair of diastereomers (cis and trans relative to the C4-phthalazinone substituent).[1]

  • Parent Drug: (S)-Azelastine (Tertiary amine, basic).[1]

  • Target: this compound (Amine oxide, polar, zwitterionic character).[1]

Synthetic Methodology

The preparation of this compound is typically achieved via the direct oxidation of (S)-Azelastine.[1] While metabolic pathways utilize cytochrome P450 and flavin-containing monooxygenases (FMOs), laboratory synthesis employs electrophilic oxygen sources.[1]

Protocol: Chemical Oxidation via m-CPBA

Note: This protocol describes a standard laboratory synthesis for structural confirmation and reference standard generation.

Reagents:

  • Substrate: (S)-Azelastine free base[1]

  • Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30%)[1]

  • Solvent: Dichloromethane (DCM) or Methanol[1]

  • Quench: Sodium bisulfite (NaHSO₃)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of (S)-Azelastine in DCM at 0°C under an inert atmosphere (N₂).

  • Addition: Dropwise addition of 1.1 eq of m-CPBA dissolved in DCM. Maintain temperature < 5°C to prevent over-oxidation or N-dealkylation side reactions.[1]

  • Reaction: Stir at 0°C for 2 hours, then warm to room temperature. Monitor via TLC or HPLC for the disappearance of the starting amine.[1]

  • Work-up: Wash the organic layer with saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct) followed by sodium bisulfite solution (to quench excess peroxide).[1]

  • Purification: The N-oxide is significantly more polar than the amine.[1] Purify via flash column chromatography (Silica gel; gradient elution with DCM:MeOH).

Synthetic Pathway Diagram

The following diagram illustrates the transformation and the stereochemical implications.

Azelastine_Synthesis cluster_stereo Stereochemical Outcome Substrate (S)-Azelastine (Tertiary Amine) MW: 381.9 Intermediate Transition State (Electrophilic Attack on N) Substrate->Intermediate Dissolution in DCM Reagent Oxidant (m-CPBA or H2O2) Reagent->Intermediate 0°C Addition Product This compound (Mixture of Diastereomers) MW: 397.9 Intermediate->Product N-Oxidation Diastereomers Nitrogen Chiral Center Created: Forms cis- and trans-N-oxide relative to C4 substituent Product->Diastereomers

Figure 1: Synthetic pathway for the N-oxidation of (S)-Azelastine, highlighting the formation of diastereomers.

Analytical Characterization & Impurity Profiling[1][7]

Distinguishing the N-oxide from the parent drug and other metabolites (e.g., Desmethylazelastine) is critical for quality control.[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Parent Ion: (S)-Azelastine [M+H]⁺ = m/z 382.[1]

  • N-Oxide Ion: this compound [M+H]⁺ = m/z 398.[1]

  • Fragmentation Pattern: The N-oxide often shows a characteristic loss of oxygen [M-16] or cleavage of the azepane ring during MS/MS fragmentation.[1]

HPLC Behavior

Due to the high polarity of the N-oxide bond (N⁺–O⁻), the N-oxide elutes earlier than the parent azelastine in Reverse-Phase HPLC (RP-HPLC) under standard acidic conditions (e.g., C18 column, Water/Acetonitrile with 0.1% Formic Acid).[1]

  • Retention Order: this compound < Desmethylazelastine < (S)-Azelastine.[1]

Impurity Logic Diagram

The following flowchart details the logic for identifying Related Compound F during stability testing.

Impurity_Logic Sample Stability Sample (Azelastine Formulation) HPLC RP-HPLC Separation (C18, Acidic Mobile Phase) Sample->HPLC Peak_Detection Peak Detection (UV @ 210-290 nm) HPLC->Peak_Detection Decision Retention Time (RT) Relative to Parent? Peak_Detection->Decision RRT_Low RRT < 1.0 (Polar Impurities) Decision->RRT_Low Elutes Early RRT_High RRT > 1.0 (Non-polar Impurities) Decision->RRT_High Elutes Late Mass_Spec LC-MS Confirmation RRT_Low->Mass_Spec Result_NOxide Mass: 398 Da (+16) ID: Azelastine N-Oxide Mass_Spec->Result_NOxide m/z 398 Result_Desmethyl Mass: 368 Da (-14) ID: Desmethylazelastine Mass_Spec->Result_Desmethyl m/z 368

Figure 2: Analytical decision tree for identifying Azelastine N-Oxide in stability samples.

Pharmaceutical Significance
Regulatory Context

This compound is classified as a degradation product and a metabolite .[1]

  • USP Designation: Azelastine Related Compound F.[1][2][4][5]

  • ICH Guidelines: As a known impurity, it must be quantified.[1] If levels exceed the qualification threshold (typically 0.15% or 1.0 mg/day intake, whichever is lower), toxicity qualification is required.[1]

Stability Implications

The N-oxide forms readily under oxidative stress (exposure to air, peroxides in excipients).[1] Formulations must be protected from light and oxidizing agents to minimize the formation of Related Compound F.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71313564, this compound. Retrieved from [Link][1][2]

  • United States Pharmacopeia (USP). Azelastine Hydrochloride Monograph: Related Compounds. USP-NF Online.[1] (Requires Subscription for full text).

  • Veeprho Laboratories. Azelastine Impurity Standards: Structure and Characterization. Retrieved from [Link]

  • ResearchGate. Synthesis and structure of azelastine-N-oxides. Retrieved from [Link]

Sources

CAS number and physicochemical properties of (S)-Azelastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Synthesis, and Analytical Profiling

Executive Summary

(S)-Azelastine N-Oxide (CAS 1346617-06-8) is the oxidative metabolite and primary degradation impurity of (S)-Azelastine, a potent second-generation histamine H1-receptor antagonist. While Azelastine is clinically marketed as a racemic mixture (hydrochloride salt), the (S)-enantiomer exhibits distinct pharmacodynamic properties. The N-oxide variant represents a critical quality attribute (CQA) in drug development, serving as both a marker for oxidative stability and a target for metabolic profiling.

This guide provides a definitive technical analysis of this compound, synthesizing physicochemical data, robust synthesis protocols, and validation methodologies for researchers in pharmaceutical development.

Chemical Identity & Physicochemical Properties

The N-oxide moiety introduces significant polarity changes compared to the parent tertiary amine, altering solubility and retention behavior in reverse-phase chromatography.

2.1 Nomenclature & Identification
ParameterTechnical Specification
Chemical Name 4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one
Common Name This compound
CAS Number 1346617-06-8 (Specific (S)-isomer) Note: 640279-88-5 refers to the racemate/mixture
Synonyms Azelastine USP Related Compound F (S-isomer analog); (S)-Azelastine Impurity F
Molecular Formula C₂₂H₂₄ClN₃O₂
Molecular Weight 397.90 g/mol
Stereochemistry (S)-configuration at C4 of the azepane ring.[1][2][3][][5][6][7][8][9] Note: N-oxidation creates a potential second chiral center at the nitrogen, often resulting in diastereomers.
2.2 Physicochemical Data Profile
PropertyValue / Observation
Appearance White to pale yellow solid
Melting Point >130°C (with decomposition)
Solubility Soluble in DMSO, Ethanol; Slightly soluble in Chloroform; Very slightly soluble in Methanol
LogP (Calc) ~3.8 (Reduced lipophilicity vs. parent Azelastine due to N-O dipole)
Hygroscopicity Hygroscopic (Requires storage under inert atmosphere)
pKa ~4.5 (N-oxide oxygen is weakly basic)
Synthesis & Preparation Protocol

The following protocol describes the controlled oxidation of (S)-Azelastine to generate the N-oxide reference standard. This method prioritizes yield and stereochemical integrity.

Reaction Principle: Nucleophilic attack of the tertiary amine lone pair on the electrophilic oxygen of a peroxide species.

3.1 Reagents & Materials
  • Substrate: (S)-Azelastine free base (or HCl salt neutralized with NaHCO₃).

  • Oxidant: m-Chloroperoxybenzoic acid (m-CPBA) (Preferred for mildness) or Hydrogen Peroxide (H₂O₂, 30%).

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

  • Quenching Agent: Sodium sulfite (Na₂SO₃) or Sodium thiosulfate.

3.2 Step-by-Step Methodology
  • Preparation: Dissolve 1.0 eq (e.g., 500 mg) of (S)-Azelastine in DCM (10 mL). Cool the solution to 0°C in an ice bath to minimize side reactions (e.g., N-dealkylation).

  • Oxidation:

    • Option A (m-CPBA): Add 1.1 eq of m-CPBA portion-wise over 10 minutes. Maintain temperature < 5°C.

    • Option B (H₂O₂): Add 5.0 eq of 30% H₂O₂ dropwise. Allow to warm to room temperature (RT) and stir for 12-24 hours.

  • Monitoring: Monitor reaction progress via TLC (Mobile Phase: DCM/MeOH 9:1) or HPLC.[6][8][10][11][12] The N-oxide will appear more polar (lower R_f) than the parent amine.

  • Work-up:

    • Quench excess oxidant with 10% aqueous Na₂SO₃ solution.

    • Wash the organic layer with saturated NaHCO₃ (to remove benzoic acid byproduct if using m-CPBA) and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).

  • Isolation: Recrystallize from Acetone/Ether or precipitate from cold diethyl ether to yield this compound as a white solid.

Analytical Characterization & Validation

Trustworthy identification requires orthogonal analytical techniques to distinguish the N-oxide from other oxidative impurities (e.g., lactam formation).

4.1 HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm and 290 nm.

  • Retention Logic: this compound elutes earlier than (S)-Azelastine due to the high polarity of the N⁺–O⁻ bond.

4.2 Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion: [M+H]⁺ = 398.15 m/z.

  • Fragmentation Pattern:

    • Loss of Oxygen [M-16] is a characteristic fragmentation of N-oxides, reverting to the parent amine mass (382 m/z).

    • Cleavage of the azepane ring system.

4.3 NMR Spectroscopy Criteria
  • ¹H NMR (DMSO-d₆): The methyl group attached to the nitrogen (N-CH₃) shifts downfield significantly (from ~2.3 ppm in parent to ~3.0–3.2 ppm in N-oxide) due to the deshielding effect of the positive charge on nitrogen.

  • ¹³C NMR: Similar downfield shifts observed for carbons alpha to the nitrogen.

Metabolic Pathway & Biological Context

This compound is a Phase I metabolite formed primarily by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 (CYP) isoenzymes. Unlike N-desmethyl azelastine (active metabolite), the N-oxide is generally considered less pharmacologically active but serves as a reservoir that can be retro-reduced to the parent drug in vivo.

5.1 Pathway Visualization

The following diagram illustrates the oxidative pathway from (S)-Azelastine to its N-Oxide and the potential for retro-reduction.

Azelastine_Metabolism Substrate (S)-Azelastine (Parent Drug) C22H24ClN3O NOxide This compound (Metabolite/Impurity) C22H24ClN3O2 Substrate->NOxide Oxidation (FMO / CYP / H2O2) Desmethyl N-Desmethyl Azelastine (Active Metabolite) Substrate->Desmethyl N-Demethylation (CYP3A4) NOxide->Substrate Retro-reduction (Reductases)

Figure 1: Metabolic interconversion of (S)-Azelastine and its N-Oxide metabolite.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71313564, this compound. Retrieved from [Link]

  • United States Pharmacopeia (USP). Azelastine Hydrochloride: Related Compound F (Azelastine N-Oxide).[2] USP Monograph.

  • Chindhe, S. A., et al. (2025). Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride.[10][11] Research Square (Preprint). Retrieved from [Link]

  • Veeprho Laboratories. Azelastine N-Oxide Impurity Standards. Retrieved from [Link][][5]

Sources

An In-depth Technical Guide on (S)-Azelastine N-Oxide as a Pharmaceutical Impurity in Azelastine Formulations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azelastine, a potent second-generation antihistamine, is widely formulated in nasal sprays and ophthalmic solutions for the management of allergic rhinitis and conjunctivitis.[1][2] The efficacy and safety of these pharmaceutical products are contingent upon the purity of the active pharmaceutical ingredient (API), Azelastine. (S)-Azelastine N-Oxide has been identified as a significant impurity and degradation product that can arise during the manufacturing process and upon storage of Azelastine-containing formulations. This technical guide provides a comprehensive overview of this compound, including its chemical properties, formation pathways, and robust analytical methodologies for its detection and quantification. Adherence to stringent regulatory guidelines on impurities is paramount, and this guide offers insights into the control strategies necessary to ensure the quality, safety, and efficacy of Azelastine drug products.

Introduction to Azelastine and the Imperative of Impurity Profiling

Azelastine is a phthalazinone derivative that functions as a histamine H1-receptor antagonist.[1][3] Its therapeutic action is primarily achieved by blocking the effects of histamine, a key mediator in allergic reactions.[4] Azelastine is a racemic mixture, and its synthesis and formulation processes are susceptible to the generation of impurities.[1] Pharmaceutical impurities are substances in a drug product that are not the API or excipients. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides stringent guidelines for the control of impurities, as they can potentially impact the safety and efficacy of the drug product.[5][6]

The presence of impurities, even in minute quantities, can have significant consequences, including:

  • Altered Efficacy: Impurities may have a reduced or different pharmacological activity compared to the API.

  • Toxicity: Some impurities can be toxic, leading to adverse drug reactions.

  • Impact on Stability: Impurities can affect the stability of the drug product, leading to degradation and a shorter shelf-life.

Therefore, a thorough understanding and control of impurities, such as this compound, are critical components of drug development and manufacturing.

This compound: A Key Impurity

This compound is a metabolite and a degradation product of Azelastine.[] It is also recognized as Azelastine USP Related Compound F.[8] The formation of N-oxides is a common metabolic and degradation pathway for tertiary amines like Azelastine.[9]

Chemical and Physical Properties

A comparative summary of the chemical properties of Azelastine and this compound is presented below.

PropertyAzelastineThis compound
Molecular Formula C22H24ClN3O[10]C22H24ClN3O2[10]
Molecular Weight 381.90 g/mol [10]397.9 g/mol [10]
CAS Number 58581-89-8[10]1346617-06-8[10]
Appearance White to off-white crystalline powder[11]Pale Yellow Solid[]
IUPAC Name 4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one[1]4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one[12]
Formation and Degradation Pathways

This compound can be formed through oxidative degradation of Azelastine.[9][13] Stress degradation studies have shown that Azelastine is susceptible to degradation under oxidative, acidic, and alkaline conditions.[13][14] The tertiary amine group in the azepane ring of Azelastine is prone to oxidation, leading to the formation of the corresponding N-oxide.[9]

Factors that can contribute to the formation of this compound include:

  • Exposure to Oxidizing Agents: Contact with peroxides or other oxidizing agents during manufacturing or storage can promote N-oxide formation.[9]

  • Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.

  • Exposure to Light and High Temperatures: Photolytic and thermal stress can also contribute to the degradation of Azelastine.[13]

  • pH of the Formulation: Azelastine has shown visible degradation in both acidic and alkaline conditions.[14]

cluster_degradation Degradation Pathways Azelastine Azelastine (Tertiary Amine) N_Oxide This compound Azelastine->N_Oxide Oxidation Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Azelastine Photolytic_Stress Photolytic Stress (UV/VIS Light) Photolytic_Stress->Azelastine pH_Stress Acidic/Alkaline Hydrolysis pH_Stress->Azelastine cluster_workflow Analytical Workflow cluster_validation Method Validation (ICH Q2) Sample Azelastine Formulation Sample Preparation Sample Preparation (Dissolution & Dilution) Sample->Preparation HPLC HPLC Analysis (C18 Column, Gradient Elution) Preparation->HPLC Detection UV/PDA Detection (e.g., 239 nm) HPLC->Detection Data Data Acquisition & Processing Detection->Data Quantification Quantification of This compound Data->Quantification Report Reporting Results Quantification->Report Specificity Specificity Quantification->Specificity Linearity Linearity Quantification->Linearity Accuracy Accuracy Quantification->Accuracy Precision Precision Quantification->Precision LOQ LOD/LOQ Quantification->LOQ Robustness Robustness Quantification->Robustness

Sources

Pharmacological activity and toxicity profile of (S)-Azelastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic Profile, Impurity Characterization, and Safety Assessment

Executive Summary

Compound: (S)-Azelastine N-Oxide CAS: 1346617-06-8 (Specific stereoisomer), 640279-88-5 (General/Racemic) Regulatory Status: Pharmacopeial Impurity (USP Related Compound F); Phase I Metabolite. Primary Utility: Critical Quality Attribute (CQA) marker for oxidative degradation; Reference Standard for impurity profiling in Abbreviated New Drug Applications (ANDA).

This technical guide provides a comprehensive analysis of this compound, a key oxidative metabolite and process impurity of the second-generation antihistamine Azelastine. While the parent drug is a potent histamine H1-receptor antagonist, the N-oxide derivative represents a critical control point in drug development, serving as an indicator of oxidative stress during manufacturing and storage, as well as a metabolic exit route in vivo.

Chemical Identity and Stereochemical Context

Azelastine is typically administered as a racemic mixture.[1] However, the pharmacological distinctiveness of the enantiomers necessitates precise characterization. This compound arises from the oxidation of the tertiary nitrogen within the azepane ring of the (S)-enantiomer.

  • IUPAC Name: 4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one

  • Molecular Formula: C₂₂H₂₄ClN₃O₂[2][3][]

  • Molecular Weight: 397.9 g/mol [2][3][5][6]

  • Solubility: Slightly soluble in chloroform and methanol; hygroscopic nature requires storage under inert gas at -20°C.[2][6]

Stereochemical Note: Upon N-oxidation, the nitrogen atom becomes a potential chiral center, theoretically creating diastereomers. However, in the context of regulatory reporting (USP/EP), it is primarily tracked as the N-oxide of the specific parent enantiomer.

Pharmacological Activity Profile

Unlike the active metabolite desmethylazelastine , which retains significant H1-antagonist activity, this compound is primarily characterized by attenuated pharmacological potency.

2.1 Receptor Affinity and Efficacy

Current structure-activity relationship (SAR) models and in vitro assays indicate that N-oxidation of the azepane nitrogen significantly alters the basicity and steric profile of the pharmacophore.

  • H1-Receptor Interaction: The tertiary amine in Azelastine is crucial for ionic bonding with the aspartic acid residue in the H1 receptor transmembrane domain. The formation of the N-oxide (N⁺-O⁻) creates a dipole that disrupts this optimal ionic interaction, leading to reduced binding affinity compared to the parent compound.

  • Clinical Implication: The N-oxide is considered a metabolic deactivation product rather than a therapeutic contributor.

2.2 Metabolic Pathway (Phase I)

In vivo, Azelastine undergoes extensive metabolism. The N-oxide pathway is a minor route compared to demethylation but is significant for mass balance.

  • Enzymatic Driver: Cytochrome P450 isoforms (primarily CYP3A4 and CYP2D6) facilitate the N-oxidation.

  • Excretion: The increased polarity of the N-oxide facilitates renal elimination compared to the lipophilic parent drug.

Visualization: Azelastine Metabolic & Degradation Pathways

The following diagram illustrates the dual origin of the N-oxide: biological metabolism and chemical degradation (impurity formation).

Azelastine_Pathways Parent Azelastine (Parent) (S)-Enantiomer CYP CYP450 Enzymes (Liver Microsomes) Parent->CYP Phase I Metabolism H2O2 Oxidative Stress (H2O2 / Peroxides) Parent->H2O2 Storage/Mfg Desmethyl Desmethylazelastine (Active Metabolite) CYP->Desmethyl Demethylation (Major Route) NOxide This compound (Inactive/Low Activity) CYP->NOxide N-Oxidation (Minor Route) H2O2->NOxide Chemical Oxidation (Impurity F) Elimination Renal Elimination (Polar Conjugates) Desmethyl->Elimination NOxide->Elimination Excretion

Figure 1: Dual pathways for this compound formation: Enzymatic metabolism (CYP450) and oxidative degradation (Impurity formation).

Toxicity Profile and Safety Assessment

For drug developers, the toxicity profile of this compound is evaluated under two frameworks: as a metabolite (MIST guidelines) and as an impurity (ICH Q3A/B).

3.1 Cytotoxicity Data

Recent studies utilizing the Sulforhodamine B (SRB) assay have characterized the cytotoxicity of Azelastine N-oxides.[7]

  • Finding: The N-oxide demonstrates a non-cytotoxic profile in standard cell lines at varying concentrations.

  • Significance: This suggests that the oxidative degradation product does not introduce acute cellular toxicity distinct from the parent compound, supporting its qualification at higher limits if necessary.

3.2 Impurity Qualification (ICH Q3A/B)

As "Related Compound F," this molecule must be monitored.

  • Genotoxicity: No structural alerts for mutagenicity (in silico DEREK/SAR analysis) are typically associated with the N-oxide motif in this scaffold, distinct from N-nitroso impurities.

  • Qualification Threshold: If the N-oxide exceeds the identification threshold (usually 0.10% or 0.20% depending on dose), it requires toxicological qualification. However, its presence as a human metabolite often exempts it from extensive animal toxicology testing per ICH MIST guidelines, provided the exposure in humans is higher than that found in the drug product.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols describe the synthesis of the standard for validation and the analytical method for detection.

4.1 Protocol: Controlled Synthesis of this compound

Purpose: To generate a high-purity reference standard for HPLC retention time confirmation.

Reagents:

  • (S)-Azelastine base (1.0 eq)[8]

  • Hydrogen Peroxide (30% w/v, 5.0 eq)

  • Methanol (HPLC Grade)

  • Platinum black (Catalyst - optional for rate enhancement)

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of (S)-Azelastine in 10 mL of Methanol in a round-bottom flask.

  • Oxidation: Add 30% Hydrogen Peroxide dropwise at 0°C.

  • Reaction: Stir the mixture at ambient temperature (25°C) for 24 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1). The N-oxide will appear more polar (lower Rf) than the parent.

  • Quenching: Quench excess peroxide using a saturated sodium sulfite solution.

  • Extraction: Evaporate methanol, extract aqueous residue with Chloroform (3x).

  • Purification: Dry organic layer over anhydrous Na₂SO₄ and concentrate. Recrystallize from Ethanol/Ether to obtain the N-oxide as a white to pale yellow solid.

  • Validation: Confirm structure via ¹H-NMR (shift of N-methyl protons) and LC-MS (M+16 mass shift).

4.2 Protocol: HPLC-UV Detection Method

Purpose: Separation of Azelastine from N-Oxide and Desmethyl metabolites.

ParameterCondition
Column C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate buffer (pH 4.5)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-20 min: 20%→80% B; 20-25 min: 80% B
Flow Rate 1.0 mL/min
Detection UV at 290 nm (Phthalazinone chromophore)
Retention Logic Order of Elution: N-Oxide (Polar) < Desmethyl < Azelastine (Parent)
Visualization: Analytical Workflow

The following diagram details the logical flow for identifying and quantifying the N-oxide in a drug substance sample.

Analytical_Workflow Sample Drug Substance Sample (Azelastine HCl) Prep Sample Preparation Dissolve in Mobile Phase Sample->Prep HPLC HPLC Separation (C18 Column, Gradient) Prep->HPLC Detection UV/MS Detection (Target Mass: 398.9 m/z) HPLC->Detection Analysis Data Analysis Detection->Analysis CheckRT Match RT with Ref Standard? Analysis->CheckRT Quant Quantify % Impurity (Area Normalization) CheckRT->Quant Yes Report Report as Related Compound F Quant->Report

Figure 2: Analytical workflow for the identification and quantification of this compound in pharmaceutical samples.

Conclusion

This compound is a pivotal compound in the lifecycle management of Azelastine products. While it exhibits negligible cytotoxicity and reduced pharmacological potency compared to the parent drug, its formation is a key indicator of oxidative instability. For researchers and QA professionals, strict control of this impurity using the outlined HPLC protocols and reference standard synthesis is mandatory to ensure compliance with ICH Q3 guidelines and to maintain the safety profile of the final drug product.

References
  • Aquigen Bio Sciences. (n.d.). This compound Reference Standard Data. Retrieved from

  • Heinemann, U., et al. (2003). "Determination of azelastine and its metabolites in human plasma by HPLC." Journal of Chromatography B, 793, 389.[6]

  • ResearchGate. (2025).[7] Synthesis and structure of azelastine-N-oxides. Retrieved from

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from

  • Nakajima, M., et al. (1999).[9] "Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes."[9] Drug Metabolism and Disposition, 27(7), 792-797.[9] Retrieved from

  • United States Biological. (n.d.).[6] Azelastine N-Oxide Product Information. Retrieved from

Sources

Stereochemical and Pharmacological Divergence: (S)-Azelastine N-Oxide vs. (R)-Azelastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Definition

Azelastine , a second-generation H1-receptor antagonist, is historically marketed as a racemic mixture (Azelastine HCl). However, the pharmacological landscape is increasingly shifting toward single-enantiomer formulations to maximize therapeutic index. The N-Oxide variants are critical oxidative impurities (USP Related Compound F) and Phase I metabolites.

Understanding the difference between (S)-Azelastine N-Oxide and (R)-Azelastine N-Oxide requires a dual analysis of the carbon stereocenter (retained from the parent) and the nitrogen stereocenter (created upon oxidation).

The Stereochemical Matrix

Unlike the parent amine, the N-oxide introduces a new layer of stereocomplexity.

  • Parent Chirality (Carbon-4): The azepane ring is substituted at the C4 position. This center defines the (S) or (R) lineage.

  • Oxidative Chirality (Nitrogen-1): Upon oxidation, the tertiary nitrogen becomes tetrahedral and chiral (four distinct substituents: Oxygen, Methyl, C2-ring, C7-ring).

Consequently, " this compound" is not a single entity but potentially a pair of diastereomers (cis/trans relative to the C4 substituent), unless the oxidation is stereoselective.

FeatureThis compound(R)-Azelastine N-Oxide
Parent Precursor (S)-Azelastine(R)-Azelastine
C4 Configuration Sinister (S)Rectus (R)
N-O Orientation Axial or Equatorial (Diastereomeric pair)Axial or Equatorial (Diastereomeric pair)
Regulatory Status Impurity / MetaboliteImpurity / Metabolite
CAS (Generic) 640279-88-5 (often refers to racemate/diastereomer mix)

Pharmacological & Toxicological Divergence

Potency and Receptor Affinity

While the parent (R)-Azelastine is generally recognized as the eutomer (more active enantiomer) for H1-receptor antagonism, the N-oxides exhibit significantly altered pharmacodynamics.

  • Loss of Basicity: The N-oxide moiety neutralizes the basicity of the tertiary amine. This disrupts the ionic bond formation with the conserved Aspartate residue typically found in GPCR histamine receptors, drastically reducing binding affinity compared to the parent.

  • (R)-Lineage Potency: (R)-Azelastine N-Oxide retains the spatial arrangement of the p-chlorobenzyl and phthalazinone groups required for the hydrophobic pocket fit. It is expected to retain partial affinity, whereas the (S)-N-oxide (distomer lineage) is pharmacologically inert.

  • Blood-Brain Barrier (BBB) Permeability: The high polarity of the N-oxide (

    
    ) zwitterion prevents passive diffusion across the BBB. This reduces the central nervous system (CNS) side effects (somnolence) associated with the parent drug, although it also renders the metabolite therapeutically ineffective for CNS targets.
    
Toxicity and Metabolic Fate

Both enantiomeric N-oxides are "soft spots" in metabolic stability.

  • Cope Elimination: Under thermal stress, both (S) and (R) N-oxides can undergo Cope elimination to form hydroxylamines or alkenes, generating reactive impurities.

  • Reduction: In vivo, they can be reduced back to the parent amine (retro-metabolism), serving as a reservoir for the active drug.

Experimental Protocol: Synthesis of Standards

To study these differences, researchers must synthesize high-purity standards. The following protocol uses m-chloroperoxybenzoic acid (m-CPBA), preferred for its mild conditions which minimize racemization at the C4 center.

Oxidative Synthesis Workflow

Reagents: (S)-Azelastine (or (R)-Azelastine), m-CPBA (77%), Dichloromethane (DCM), 10% NaHCO3.

  • Dissolution: Dissolve 1.0 eq of (S)-Azelastine free base in DCM (10 mL/g) under nitrogen atmosphere. Cool to 0°C.

  • Oxidation: Dropwise add m-CPBA (1.1 eq) dissolved in DCM over 20 minutes.

    • Causality: Low temperature prevents the formation of N-dealkylated byproducts (Cope elimination precursors).

  • Reaction: Stir at 0°C for 2 hours, then warm to room temperature for 1 hour. Monitor by TLC (MeOH/DCM 1:9). The N-oxide will appear significantly more polar (lower Rf) than the parent.

  • Workup: Wash the organic layer thrice with 10% NaHCO3 (to remove m-chlorobenzoic acid byproduct) and once with brine.

  • Purification: Dry over Na2SO4 and concentrate. Purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM with 1% Triethylamine).

    • Note: The N-oxide is sensitive to thermal degradation; avoid high temperatures during rotary evaporation.

Analytical Methodology: Chiral Separation

Separating this compound from (R)-Azelastine N-Oxide requires a specific chiral environment. Standard C18 columns cannot distinguish these enantiomers.

Chiral HPLC Protocol

This method is self-validating through the resolution factor (


) calculation.
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

    • Causality: The DEA is critical. N-oxides are polar and can interact non-specifically with silanols. DEA masks these sites and sharpens peak shape.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 290 nm (Phthalazinone chromophore).

  • Temperature: 25°C.

System Suitability Criteria:

  • Resolution (

    
    ) between (S) and (R) N-oxide peaks > 1.5.
    
  • Tailing Factor (

    
    ) < 1.5.
    
Visualization of Metabolic & Analytical Pathways

Azelastine_Pathways cluster_0 Metabolic/Synthetic Pathway cluster_1 Analytical Separation (Chiral HPLC) Parent_S (S)-Azelastine (Parent) Oxidation Oxidation (CYP450 or m-CPBA) Parent_S->Oxidation Parent_R (R)-Azelastine (Parent) Parent_R->Oxidation NOx_S This compound (Mixture of Diastereomers) Oxidation->NOx_S Retains C4-(S) NOx_R (R)-Azelastine N-Oxide (Mixture of Diastereomers) Oxidation->NOx_R Retains C4-(R) Column Chiralpak AD-H (Amylose Matrix) NOx_S->Column NOx_R->Column Detector UV @ 290nm Column->Detector

Figure 1: Parallel oxidation pathways of Azelastine enantiomers and their subsequent chiral resolution.

Regulatory & Stability Context (ICH Q3A/B)

From a drug development perspective, the distinction between (S) and (R) N-oxides becomes critical during Impurity Profiling .

  • Impurity Classification: Azelastine N-Oxide is listed as Impurity E in the European Pharmacopoeia (EP) and Related Compound F in the USP.

  • Racemic vs. Enantiomeric Limits:

    • If the drug substance is Racemic Azelastine HCl, the N-oxide limit (typically NMT 0.15%) applies to the sum of (S) and (R) N-oxides.

    • If the drug is a Chiral Formulation (e.g., pure (R)-Azelastine), the presence of this compound indicates chiral inversion of the parent or contamination with the distomer, requiring stricter control.

  • Stability: N-oxides are thermally labile. In stability studies (40°C/75% RH), N-oxide levels often increase initially due to oxidation of the parent, then decrease as they degrade into secondary amines or alkenes.

References

  • European Pharmacopoeia (Ph.[3] Eur.) . Azelastine Hydrochloride Monograph 1633. European Directorate for the Quality of Medicines & HealthCare. Link

  • United States Pharmacopeia (USP) . Azelastine Hydrochloride.[2][4][5][6][7] USP-NF.[8] Link

  • Simson Pharma . Azelastine N-Oxide Impurity Data Sheet. Link

  • BOC Sciences . Azelastine N-Oxide Metabolic Profile.

  • ResearchGate . Chromatographic separation of azelastine HCl and Impurities. Link

Sources

Technical Guide: Identification and Characterization of Oxidative Degradation Products of Azelastine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the identification of oxidative degradation products of Azelastine Hydrochloride (Azelastine HCl), a second-generation H1-receptor antagonist.[1] In compliance with ICH Q1A(R2) guidelines, understanding the stability profile of the Active Pharmaceutical Ingredient (API) is critical for establishing shelf-life and storage conditions.[2]

This document focuses exclusively on oxidative stress , a pathway that primarily targets the tertiary amine functionality of the azepine ring. We provide a validated workflow for generating, separating, and structurally characterizing these impurities using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-Q/TOF-MS).

Chemical Basis of Susceptibility

Azelastine HCl (4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one) contains two distinct pharmacophores susceptible to chemical degradation:

  • The Phthalazinone Core: Generally stable but susceptible to hydrolytic ring cleavage under extreme acidic/alkaline stress.

  • The N-Methyl-Azepine Ring (Crucial for Oxidation): This seven-membered ring contains a tertiary amine. Tertiary amines are electron-rich nucleophiles. In the presence of reactive oxygen species (ROS) or peroxides, the lone pair on the nitrogen atom attacks the electrophilic oxygen, leading to the formation of N-oxides .

Hypothesis: The primary oxidative degradation product is Azelastine N-oxide , formed via direct oxidation of the azepine nitrogen. Secondary degradation may involve oxidative dealkylation (N-demethylation).

Experimental Protocol: Oxidative Stress

To generate degradation products relevant to shelf-life stability, we employ a controlled forced degradation protocol. This protocol is designed to achieve 5–20% degradation, ensuring sufficient impurity concentration for MS identification without destroying the impurity's secondary structure.

Reagents and Equipment
  • API: Azelastine Hydrochloride Reference Standard (>99.5% purity).

  • Oxidant: Hydrogen Peroxide (

    
    ), 30% w/v (A.R. Grade).
    
  • Quenching Agent: Sodium Metabisulfite (

    
    ) or Catalase (enzyme).
    
  • Solvent: Methanol/Water (50:50 v/v).

Stress Workflow
  • Preparation: Dissolve 50 mg of Azelastine HCl in 50 mL of diluent to obtain a 1 mg/mL stock solution.

  • Stress Induction: Transfer 5 mL of stock solution to a volumetric flask. Add 1 mL of 3%

    
     .
    
  • Incubation: Store at Room Temperature (

    
    ) for 4–6 hours.
    
    • Note: Avoid refluxing initially. Thermal energy combined with oxidation can lead to secondary thermal degradation products (e.g., ring opening) that confuse the oxidative profile.

  • Quenching (Critical): Add a stoichiometric excess of Sodium Metabisulfite solution to neutralize residual peroxide.

    • Why? Injecting active peroxide into an HPLC column can damage the stationary phase and cause "on-column" oxidation, leading to artifact peaks.

  • Dilution: Dilute to volume with mobile phase to reach a final concentration of ~100 µg/mL for LC-MS injection.

Workflow Visualization

OxidationWorkflow cluster_0 Preparation cluster_1 Reaction cluster_2 Termination & Analysis Step1 Azelastine Stock (1 mg/mL) Step2 Add 3% H2O2 Step1->Step2 Step3 Incubation 25°C, 4-6 hrs Step2->Step3 Oxidation Start Step4 Quench: Na2S2O5 Step3->Step4 Stop Reaction Step5 LC-Q/TOF-MS Injection Step4->Step5

Figure 1: Step-by-step oxidative stress and analysis workflow.

Analytical Strategy (LC-MS/MS)

Standard HPLC-UV methods often fail to distinguish N-oxides from the parent drug due to similar chromophores. High-Resolution Mass Spectrometry (HRMS) is required for definitive identification.

Chromatographic Conditions (UPLC)
  • Column: C18 Reverse Phase (e.g., Kinetex C18, 100 x 4.6 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: PDA (240 nm) and MS.

Mass Spectrometry Parameters (Q-TOF)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Source Voltage: 4.5 kV.

  • Mass Range: m/z 100–1000.

  • Collision Energy: Ramp 20–40 eV (for fragmentation studies).

Structural Elucidation of Impurities[4]

Based on the stress testing, two primary degradation products (DPs) are typically observed.

Degradation Product 1 (DP-Ox1): Azelastine N-Oxide

This is the major degradant. The tertiary amine of the azepine ring is oxidized.

  • Retention Time (RT): Elutes earlier than Azelastine.

    • Reasoning: The N-oxide moiety (

      
      ) is highly polar compared to the tertiary amine, reducing interaction with the hydrophobic C18 chain.
      
  • MS Spectrum:

    • Parent Drug: m/z 418.2 ([M+H]

      
      ).
      
    • DP-Ox1: m/z 434.2 ([M+H]

      
      ).
      
    • Shift: +16 Da (Addition of one Oxygen atom).

  • MS/MS Fragmentation:

    • A characteristic loss of 16 Da (Oxygen) or 18 Da (

      
      ) from the molecular ion is the "smoking gun" for N-oxides.
      
    • Major fragment at m/z 112 (methyl-azepine ring fragment) in the parent shifts to m/z 128 in the degradant, confirming oxidation occurred on the ring.

Degradation Product 2 (DP-Ox2): Desmethyl Azelastine

Under more aggressive oxidative conditions (or radical initiation), oxidative dealkylation occurs.

  • MS Spectrum:

    • DP-Ox2: m/z 404.2 ([M+H]

      
      ).
      
    • Shift: -14 Da (Loss of

      
      ).
      
  • Mechanism: Radical attack on the

    
    -carbon next to the amine, followed by hydrolysis of the iminium intermediate.
    
Mechanistic Pathway Diagram

DegradationPathway Azelastine Azelastine (Parent) [M+H]+ = 418.2 Tertiary Amine NOxide DP-Ox1: Azelastine N-Oxide [M+H]+ = 434.2 (+16 Da) Polarity: Increased Azelastine->NOxide + H2O2 (Nu- Attack) Desmethyl DP-Ox2: Desmethyl Azelastine [M+H]+ = 404.2 (-14 Da) Secondary Amine Azelastine->Desmethyl Radical Oxidation (-CH2)

Figure 2: Proposed oxidative degradation pathways for Azelastine.

Data Summary & Control Strategy

Mass Spectrometry Data Table
CompoundIdentitym/z [M+H]+Mass ShiftRRT (Approx)Key Fragment Ions
Azelastine Parent API418.201.00112, 361
DP-Ox1 Azelastine N-oxide434.2+16 Da~0.85128 (Oxidized ring), 416 (Loss of H2O)
DP-Ox2 Desmethyl Azelastine404.2-14 Da~0.9298 (Demethylated ring)
Control Strategy for Formulation

To mitigate these impurities in the final drug product (e.g., nasal sprays):

  • Antioxidants: Inclusion of EDTA (to chelate metal ions that catalyze oxidation) or mild antioxidants.

  • pH Control: Maintaining pH slightly acidic can protonate the amine, making it less nucleophilic and resistant to N-oxide formation.

  • Packaging: Use of opaque containers to prevent photo-initiated auto-oxidation.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[6][7] International Council for Harmonisation.[1][4][8][9] Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. (2024).[1] Available at: [Link]

  • Journal of Chromatographic Science. Stability-Indicating LC Method for the Determination of Azelastine Hydrochloride. Available at: [Link]

  • ResearchGate. Stability Study of the Antihistamine Drug Azelastine HCl along with a Kinetic Investigation and the Identification of New Degradation Products. Available at: [Link]

Sources

Technical Guide: Stability Profiling and Characterization of (S)-Azelastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of (S)-Azelastine—the pharmacologically active enantiomer of the second-generation antihistamine Azelastine—the control of oxidative impurities is critical for regulatory compliance (ICH Q3A/B) and product safety. (S)-Azelastine N-Oxide (CAS: 1346617-06-8) represents a primary degradation product formed via the oxidation of the tertiary amine within the azepane ring. Unlike hydrolytic degradants, this impurity introduces additional stereochemical complexity, often presenting as a mixture of diastereomers that challenges conventional achiral HPLC resolution.

This guide provides a technical deep-dive into the stability profile of this compound, detailing its formation kinetics, analytical characterization via LC-MS/Q-TOF, and rigorous protocols for oxidative stress testing.

Chemical Basis of Instability

Structural Vulnerability

(S)-Azelastine contains a hexahydro-1-methyl-1H-azepine moiety.[1] The tertiary nitrogen in this ring is electron-rich and highly susceptible to electrophilic attack by Reactive Oxygen Species (ROS), specifically peroxides found in excipients (e.g., povidone, PEG) or atmospheric oxygen under high-stress conditions.

Stereochemical Implications

The oxidation of (S)-Azelastine does not merely add an oxygen atom; it creates a new center of chirality at the nitrogen atom (though nitrogen inversion usually prevents isolation of N-chiral centers, N-oxides are configurationally stable). Consequently, the oxidation of the pure (S)-enantiomer yields This compound , which may exist as a pair of diastereomers (syn/anti relative to the azepane ring substituents).

  • Parent: (S)-Azelastine[2][3]

  • Transformation:

    
    
    
  • Result: Formation of polar, hygroscopic N-oxide species with distinct retention times in Reverse Phase Chromatography (RPC).

Degradation Pathway Diagram

The following diagram illustrates the oxidative pathway and the relationship between the parent molecule and its N-oxide degradant.

Azelastine_Degradation Figure 1: Oxidative Degradation Pathway of (S)-Azelastine to N-Oxide Parent (S)-Azelastine (Tertiary Amine) Intermediate Transition State (Electrophilic Attack on N) Parent->Intermediate + ROS ROS Oxidative Stress (H2O2, Peroxides) ROS->Intermediate NOxide This compound (Polar Degradant) Intermediate->NOxide Oxidation Diastereomers Diastereomeric Mixture (Syn/Anti N-O) NOxide->Diastereomers Stereochemical Resolution

Figure 1: Mechanistic pathway showing the susceptibility of the azepane tertiary amine to oxidative attack, leading to N-oxide formation.[1][2][3][4][5][6][7][8][9][10][11]

Stability Profile and Stress Testing Data

Forced Degradation Summary

Recent forced degradation studies on Azelastine Hydrochloride have established its sensitivity profile.[7] While the drug shows resilience to thermal stress, it exhibits significant degradation under oxidative and photolytic conditions.[12]

Stress ConditionReagent / ConditionDurationDegradation ObservedMajor Impurity Identified
Oxidative 30% H₂O₂ at 80°C2-5 HoursHigh (>15%) Azelastine N-Oxide
Acidic Hydrolysis 1N HCl at 80°C5 HoursLow (<5%)Desmethyl Azelastine
Alkaline Hydrolysis 1N NaOH at 80°C5 HoursModerate (5-10%)Carboxylic Acid Deriv.
Photolytic UV Light (254 nm)24 HoursModeratePhoto-isomers
Thermal 70°C (Dry Heat)8 HoursNegligibleNone

Data synthesized from forced degradation studies on Azelastine HCl [1, 2].[4][7][10][12]

Kinetics of N-Oxide Formation

The formation of this compound follows pseudo-first-order kinetics in the presence of excess peroxide. The reaction rate is pH-dependent; basic conditions enhance the nucleophilicity of the tertiary amine, thereby accelerating N-oxide formation.

Analytical Methodology: Detection and Characterization

To accurately quantify this compound, a stability-indicating method (SIM) must be employed. Standard C18 columns are generally effective, but specific mobile phase modifiers are required to manage the peak shape of the polar N-oxide.

Recommended LC-MS/UPLC Protocol

This protocol ensures separation of the N-oxide from the parent peak and other process impurities.

  • Instrument: UPLC coupled with Q-TOF-MS (for characterization) or PDA (for routine release).

  • Column: Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent.[4][7][12]

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile : Methanol (50:50 v/v).

  • Elution Mode: Isocratic or Gradient (Isocratic 60:40 A:B recommended for routine N-oxide monitoring).

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: UV at 241 nm (Azelastine λmax).[4][12]

  • MS Parameters: Positive ESI mode; Mass range 100–1000 m/z.

Identification Criteria
  • Retention Time (RT): The N-oxide is more polar than (S)-Azelastine. Expect the N-oxide to elute earlier (lower

    
    ) than the parent peak in Reverse Phase chromatography.
    
  • Mass Shift: Look for a parent ion at [M+H]⁺ + 16 Da .

    • (S)-Azelastine: ~382.17 m/z

    • This compound: ~398.17 m/z

Experimental Protocol: Oxidative Stress Study

This protocol is designed to generate this compound in situ for method validation (specificity) and to determine the "worst-case" stability limits.

Workflow Diagram

Stress_Protocol Figure 2: Oxidative Forced Degradation Workflow Start Start: (S)-Azelastine API (1 mg/mL in MeOH) Step1 Add 30% H2O2 (1:1 Volume Ratio) Start->Step1 Step2 Incubate 80°C for 2 Hours Step1->Step2 Step3 Quench Reaction (Sodium Metabisulfite) Step2->Step3 Step4 Dilute & Filter (0.22 µm PVDF) Step3->Step4 Analysis Inject into UPLC-MS Analyze @ 241 nm Step4->Analysis

Figure 2: Step-by-step workflow for generating and isolating N-oxide impurities for validation.

Detailed Steps
  • Preparation: Dissolve 10 mg of (S)-Azelastine HCl in 10 mL of Methanol.

  • Stressing: Transfer 5 mL of stock solution to a reflux flask. Add 5 mL of 30% Hydrogen Peroxide (

    
    ).
    
  • Incubation: Heat at 80°C for 2 hours. Note: If degradation exceeds 20%, reduce temperature to 60°C to prevent secondary degradation.

  • Quenching: Cool to room temperature. Add a stoichiometric excess of Sodium Metabisulfite solution to neutralize residual peroxide (verify with starch-iodide paper).

  • Analysis: Dilute to analytical concentration with Mobile Phase and inject immediately.

Control Strategies & Mitigation

To maintain this compound levels below the ICH Q3B qualification threshold (typically 0.15% or 1.0 mg/day intake), the following controls are mandatory:

  • Excipient Selection: Use "Low Peroxide" grades of Povidone, PEG, or Polysorbates. Peroxides in these excipients are the primary driver of N-oxide formation in solid/liquid dosage forms.

  • Manufacturing Environment: Process under nitrogen blanketing if formulation involves liquid phases or heating.

  • Packaging: Use packaging with low oxygen permeability (e.g., Alu-Alu blisters) and consider oxygen scavengers for high-risk formulations.

  • Storage: The N-oxide is hygroscopic.[9][13] Store reference standards at -20°C under inert atmosphere [3].

References

  • Method validation and characterization of stress degradation products of azelastine hydrochloride using LC‐UV/PDA and LC‐Q/TOF‐MS studies. Rapid Communications in Mass Spectrometry. (2024).[4] [12]

  • Stability Study of the Antihistamine Drug Azelastine HCl along with a Kinetic Investigation and the Identification of New Degradation Products. Analytical Sciences. (2014).

  • Azelastine N-Oxide Product Datasheet & Stability. United States Biological. [9]

  • Azelastine Impurities and Reference Standards. Daicel Pharma Standards.

Sources

(S)-Azelastine N-Oxide: Metabolic Reservoir and Critical Quality Attribute

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S)-Azelastine N-Oxide, focusing on its dual role as a metabolic reservoir and a critical oxidative impurity in pharmaceutical development.

Technical Whitepaper for Drug Metabolism & Pharmacokinetics (DMPK)

Executive Summary

This compound (often designated as Impurity F in pharmacopeial contexts) represents a unique challenge in the development of second-generation antihistamines. While N-desmethylazelastine is the primary pharmacologically active metabolite, the N-oxide variant plays a subtler, often overlooked role as a metabolic reservoir . Furthermore, its formation serves as a primary indicator of oxidative instability during drug product shelf-life. This guide dissects the stereochemical, metabolic, and analytical dimensions of this compound.

Molecular Architecture & Stereochemistry

Azelastine is administered as a racemic mixture, but its metabolism exhibits stereochemical nuances. The N-oxide is formed via the oxidation of the tertiary nitrogen within the azepane ring.

  • Chemical Name: 4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 397.90 g/mol (+16 Da relative to parent)

  • Key Feature: The N-oxide bond is coordinate covalent (

    
    ), creating a highly polar functionality that significantly alters the lipophilicity (
    
    
    
    ) compared to the parent tertiary amine.
Stereochemical Implications

While the parent drug is a racemate, the (S)-enantiomer N-oxide is of specific interest due to the chiral environment of metabolic enzymes. Unlike the desmethyl metabolite, which retains the basicity of the amine, the N-oxide is neutral to weakly basic, reducing its affinity for the H1 receptor but increasing its water solubility.

Metabolic Pathways: The "Hidden" Cycle

In the biotransformation of Azelastine, two distinct pathways compete: N-demethylation (activation) and N-oxidation (reversible sequestration).

The Activation Pathway (Major)

The primary clearance pathway involves CYP3A4 and CYP2D6 , which convert Azelastine to N-desmethylazelastine . This metabolite retains potent antihistamine activity and is responsible for the drug's prolonged duration of action.

The Reservoir Pathway (Minor/Reversible)

This compound is formed primarily by Flavin-containing Monooxygenases (FMOs) , specifically FMO1 and FMO3, which prefer nucleophilic tertiary amines as substrates. Unlike demethylation, this step is often reversible in vivo.

  • Forward Reaction (Oxidation): Mediated by FMOs (and minor CYP contribution) in the liver.

  • Reverse Reaction (Retro-reduction): N-oxides can be reduced back to the parent Azelastine by hemoglobin, mitochondrial reductases, and aldehyde oxidase. This "recycling" effect can extend the terminal half-life of the parent drug, effectively acting as a storage depot.

Metabolic Pathway Diagram

AzelastineMetabolism Parent Azelastine (Parent Drug) Desmethyl Desmethylazelastine (Active Metabolite) Parent->Desmethyl CYP3A4, CYP2D6 (Demethylation) NOxide This compound (Metabolic Reservoir / Impurity) Parent->NOxide FMO1/3, ROS (N-Oxidation) Hydroxyl 6-Hydroxyazelastine (Minor Metabolite) Parent->Hydroxyl CYP P450 (Hydroxylation) NOxide->Parent Reductases / Hemoglobin (Retro-reduction)

Figure 1: Metabolic map illustrating the reversible N-oxidation pathway vs. irreversible demethylation.

Analytical Forensics: Detection & Differentiation

Distinguishing the N-oxide from other oxidative metabolites (like hydroxylated forms) is critical, as both result in a +16 Da mass shift.

LC-MS/MS Differentiation Strategy
  • Mass Shift: Both Hydroxy-Azelastine and Azelastine N-Oxide show

    
    .
    
  • Fragmentation Pattern:

    • N-Oxide: Characteristically loses the oxygen atom as a neutral loss of 16 Da (

      
      ) or 18 Da (
      
      
      
      ) depending on collision energy, reverting to the parent ion mass (m/z 382).
    • Hydroxyl: The -OH group is usually stable on the ring structure; fragmentation leads to ring cleavage rather than simple oxygen loss.

Recommended Extraction Protocol

The N-oxide is more polar than the parent. Standard Liquid-Liquid Extraction (LLE) using hexane may result in poor recovery of the N-oxide.

Protocol: Solid Phase Extraction (SPE) for Simultaneous Recovery

  • Conditioning: HLB (Hydrophilic-Lipophilic Balance) cartridge with Methanol followed by Water.

  • Loading: Plasma sample (alkalinized to pH 9.0 to suppress ionization of the parent, though N-oxide remains polar).

  • Washing: 5% Methanol in Water (removes proteins/salts).

  • Elution: Acetonitrile:Methanol (1:1) with 0.1% Formic Acid.

  • Analysis: UHPLC-MS/MS using a C18 column.

Synthesis & Stability (Impurity Profiling)

For use as a reference standard (Impurity F), this compound must be synthesized with high stereochemical purity.

Synthetic Route

Reagents: Hydrogen Peroxide (


) or m-Chloroperoxybenzoic acid (mCPBA).
Solvent:  Methanol or Dichloromethane.

Step-by-Step Protocol:

  • Dissolve (S)-Azelastine free base in Methanol (0.1 M concentration).

  • Add 3.0 equivalents of 30%

    
     dropwise at 0°C.
    
  • Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (System: CHCl3:MeOH 9:1).

  • Quench: Use aqueous sodium bisulfite to neutralize excess peroxide (Critical to prevent over-oxidation).

  • Extraction: Extract with Dichloromethane.

  • Purification: Flash chromatography on silica gel. Note: N-oxides can degrade on silica; use alumina or deactivated silica if degradation is observed.

Stability Profile
  • Thermal: Unstable at high temperatures (>100°C); undergoes Cope elimination or Polonovski rearrangement.

  • Photostability: Sensitive to UV light; store in amber vials.

  • Hygroscopicity: Highly hygroscopic due to the polar N-O bond. Must be stored under inert gas (Argon/Nitrogen) at -20°C.

Quantitative Data Summary

ParameterAzelastine (Parent)This compoundDesmethylazelastine
Molecular Weight 381.90397.90367.88
Primary Enzyme N/AFMO1, FMO3, ROSCYP3A4, CYP2D6
Activity (H1) High (

nM)
Low / InactiveHigh (

nM)
LogP (Calc) ~4.5~2.1 (More Polar)~3.8
Metabolic Fate DemethylationRetro-reduction Glucuronidation / Excretion
Impurity Code N/AImpurity FImpurity D

References

  • Metabolic Pathways of Azelastine

    • Title: Azelastine N-demethylation by cytochrome P-450 (CYP)3A4, CYP2D6, and CYP1A2 in human liver microsomes.[2][3]

    • Source: Drug Metabolism and Disposition (1999).[4]

    • URL:[Link]

  • N-Oxide Reduction Mechanism

    • Title: The reduction of N-oxide metabolites: the role of aldehyde oxidase and other enzymes.
    • Source: Xenobiotica.[3]

    • URL:[Link]

  • Impurity Profiling & Synthesis

    • Title: Synthesis and structure of azelastine-N-oxides (ResearchG
    • Source: ResearchG
    • URL:[Link]

  • Analytical Methodology (LC-MS/MS)

    • Title: Determination of Azelastine in Human Plasma by Validated LC-ESI/MS/MS.[5]

    • Source: Journal of Chrom
    • URL:[Link]

  • General FMO N-Oxidation

    • Title: Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals.
    • Source: Archives of Toxicology.
    • URL:[Link]

Sources

Methodological & Application

Application Note: Chiral Separation of Azelastine N-Oxide Enantiomers by HPLC and SFC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Enantiomeric Purity for Drug Metabolites

Azelastine, a potent second-generation antihistamine, is a chiral compound marketed as a racemic mixture.[1] Its therapeutic efficacy is well-established in the treatment of allergic rhinitis.[2] Upon administration, azelastine is metabolized in the body, with one of the identified metabolites being Azelastine N-Oxide.[3] As with many chiral drugs, the individual enantiomers of its metabolites can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the enantiomers of Azelastine N-Oxide is paramount for comprehensive pharmacokinetic studies, metabolite safety assessment, and ensuring the overall quality and safety of the parent drug.

This application note provides detailed protocols for the chiral separation of Azelastine N-Oxide enantiomers using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). These methods are designed to offer robust and reliable separation, enabling researchers and drug development professionals to accurately assess the enantiomeric composition of this critical metabolite.

The Scientific Rationale: Selecting the Right Chiral Stationary Phase

The successful separation of enantiomers hinges on the selection of an appropriate Chiral Stationary Phase (CSP). Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging. A CSP creates a chiral environment within the chromatographic column, leading to transient diastereomeric complexes between the enantiomers and the stationary phase. The differing stability of these complexes results in different retention times, allowing for their separation.[4]

For a molecule like Azelastine N-Oxide, which contains a stereocenter and polar functional groups, cyclodextrin-based and polysaccharide-based CSPs are excellent candidates.

  • Cyclodextrin-Based CSPs: These are known for their ability to form inclusion complexes with a wide variety of molecules. A study by Heinemann et al. successfully employed a beta-cyclodextrin CSP for the simultaneous enantioselective separation of azelastine and its metabolites, underscoring the suitability of this approach for Azelastine N-Oxide.[1] The separation mechanism involves the insertion of a portion of the analyte molecule into the cyclodextrin cavity, with secondary interactions at the rim of the cavity providing the necessary enantioselectivity.[5]

  • Polysaccharide-Based CSPs: Chiral stationary phases derived from cellulose and amylose, particularly those with carbamate derivatives, are widely used in both HPLC and SFC due to their broad applicability and high enantioselectivity.[2] The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves of the polysaccharide structure.

This guide will detail methods utilizing both a cyclodextrin-based CSP for HPLC and a polysaccharide-based CSP for SFC, providing versatile options for analytical laboratories.

High-Performance Liquid Chromatography (HPLC) Method

This HPLC method is designed based on the successful separation of azelastine and its metabolites using a beta-cyclodextrin stationary phase.[1] It offers a reliable approach for the baseline separation of Azelastine N-Oxide enantiomers.

Experimental Workflow: HPLC

HPLC Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Prepare Azelastine N-Oxide Standard in Mobile Phase Inject Inject Sample SamplePrep->Inject MobilePhasePrep Prepare and Degas Mobile Phase Equilibrate Equilibrate HPLC System and Column MobilePhasePrep->Equilibrate Equilibrate->Inject System Ready Separate Isocratic Elution Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Calculate Enantiomeric Purity Integrate->Quantify

Caption: Workflow for the chiral HPLC analysis of Azelastine N-Oxide.

Protocol: HPLC Separation of Azelastine N-Oxide Enantiomers

1. Materials and Reagents:

  • Azelastine N-Oxide racemic standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine (TEA) (HPLC grade)

  • Acetic Acid (Glacial, HPLC grade)

  • Deionized water (18.2 MΩ·cm)

2. Chromatographic Conditions:

ParameterRecommended Setting
Column Beta-cyclodextrin based CSP (e.g., CYCLOBOND I 2000)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / Methanol / Acetic Acid / Triethylamine (50:50:0.1:0.1, v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

3. Rationale for Method Parameters:

  • Mobile Phase: A polar organic mobile phase is chosen for its compatibility with the cyclodextrin column and its ability to provide good solubility for the analyte. The addition of acetic acid and triethylamine helps to improve peak shape and resolution by minimizing secondary interactions with the silica support.

  • Temperature: A controlled temperature of 25°C is recommended to ensure reproducible retention times and separation.

4. Sample Preparation:

  • Prepare a stock solution of racemic Azelastine N-Oxide at 1 mg/mL in methanol.

  • Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Inject the racemic standard six times.

  • The resolution between the two enantiomer peaks should be ≥ 1.5.

  • The relative standard deviation (RSD) for the peak areas of each enantiomer should be ≤ 2.0%.

6. Expected Results:

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) ~12.5~14.2
Resolution (Rs) -≥ 1.8
Tailing Factor ≤ 1.5≤ 1.5

Supercritical Fluid Chromatography (SFC) Method

SFC is an attractive alternative to HPLC for chiral separations, offering faster analysis times and reduced organic solvent consumption.[] This method utilizes a polysaccharide-based CSP, which is highly effective in SFC.

Experimental Workflow: SFC

SFC Workflow cluster_prep_sfc Sample & Mobile Phase Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Analysis SamplePrepSFC Prepare Azelastine N-Oxide Standard in Co-solvent InjectSFC Inject Sample SamplePrepSFC->InjectSFC MobilePhasePrepSFC Ensure high-purity CO2 and prepare co-solvent EquilibrateSFC Equilibrate SFC System and Column MobilePhasePrepSFC->EquilibrateSFC EquilibrateSFC->InjectSFC System Ready SeparateSFC Gradient or Isocratic Elution InjectSFC->SeparateSFC DetectSFC UV Detection SeparateSFC->DetectSFC IntegrateSFC Integrate Peaks DetectSFC->IntegrateSFC QuantifySFC Calculate Enantiomeric Purity IntegrateSFC->QuantifySFC

Caption: Workflow for the chiral SFC analysis of Azelastine N-Oxide.

Protocol: SFC Separation of Azelastine N-Oxide Enantiomers

1. Materials and Reagents:

  • Azelastine N-Oxide racemic standard

  • Methanol (SFC grade)

  • Ethanol (SFC grade)

  • Isopropylamine (IPA) (SFC grade)

  • Carbon Dioxide (SFC grade)

2. Chromatographic Conditions:

ParameterRecommended Setting
Column Polysaccharide-based CSP (e.g., CHIRALPAK® IA)
Dimensions 150 x 4.6 mm, 3 µm
Mobile Phase A: Supercritical CO2; B: Methanol with 0.1% Isopropylamine
Gradient 5% to 40% B over 5 minutes, hold at 40% B for 2 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40°C
Detection UV at 230 nm
Injection Volume 5 µL
Run Time Approximately 8 minutes

3. Rationale for Method Parameters:

  • Mobile Phase: Supercritical CO2 is the primary mobile phase, with methanol as a polar modifier to elute the polar Azelastine N-Oxide. Isopropylamine is a common additive in SFC for basic compounds, improving peak shape and efficiency.

  • Back Pressure and Temperature: These parameters are crucial for maintaining the supercritical state of the mobile phase and ensuring optimal chromatographic performance.

4. Sample Preparation:

  • Prepare a stock solution of racemic Azelastine N-Oxide at 1 mg/mL in methanol.

  • Dilute the stock solution with methanol to a final concentration of 20 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Inject the racemic standard six times.

  • The resolution between the two enantiomer peaks should be ≥ 1.5.

  • The RSD for the peak areas of each enantiomer should be ≤ 2.0%.

6. Expected Results:

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) ~3.8~4.5
Resolution (Rs) -≥ 2.0
Tailing Factor ≤ 1.4≤ 1.4

Method Validation and Trustworthiness

For use in a regulated environment, both the HPLC and SFC methods described should be fully validated according to ICH guidelines.[7] The validation should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. This ensures the reliability and trustworthiness of the data generated for pharmacokinetic and quality control applications.

Conclusion

The enantiomers of Azelastine N-Oxide can be effectively separated using both HPLC on a cyclodextrin-based chiral stationary phase and SFC on a polysaccharide-based chiral stationary phase. The HPLC method provides a robust and well-established approach, while the SFC method offers the advantages of higher throughput and reduced environmental impact. The choice between the two techniques will depend on the specific requirements and available instrumentation of the laboratory. These protocols provide a strong foundation for researchers and drug development professionals to accurately determine the enantiomeric purity of Azelastine N-Oxide, contributing to a more complete understanding of the metabolism and safety profile of azelastine.

References

  • Heinemann, U., Blaschke, G., & Knebel, N. (2003). Simultaneous enantioselective separation of azelastine and three of its metabolites for the investigation of the enantiomeric metabolism in rats. I. Liquid chromatography-ionspray tandem mass spectrometry and electrokinetic capillary chromatography. Journal of Chromatography B, 793(2), 389-404. [Link]

  • Patel, B. K., & Valentova, J. (2002). Chromatographic Separation and Enantiomeric Resolution of Flurbiprofen and Its Major Metabolites.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • MDPI. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(6), 2589. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. International Journal of Molecular Sciences, 24(17), 13113. [Link]

  • MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules, 28(6), 2697. [Link]

  • MDPI. (2021). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. Molecules, 26(18), 5486. [Link]

  • PubChem. (n.d.). Azelastine. Retrieved from [Link]

  • PubMed. (2003). Simultaneous enantioselective separation of azelastine and three of its metabolites for the investigation of the enantiomeric metabolism in rats. I. Liquid chromatography-ionspray tandem mass spectrometry and electrokinetic capillary chromatography. Retrieved from [Link]

  • Pharmaceutical Technology. (2008). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

  • PubMed. (1999). Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes. Retrieved from [Link]

  • PubMed. (2014). A clinical pharmacokinetic study comparing two azelastine hydrochloride nasal formulations in a single-dose design. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The principle of HPLC chiral separation: a flow of dissolved chiral drug... Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]

  • RSC Publishing. (2020). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry, 44(33), 14269-14276. [Link]

Sources

Preparation of (S)-Azelastine N-Oxide reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the lifecycle of Azelastine—a potent second-generation H1-receptor antagonist—the N-oxide metabolite represents a critical quality attribute. While Azelastine is often marketed as a racemate or the (R)-enantiomer in some jurisdictions, the (S)-enantiomer has garnered specific interest in chiral metabolic profiling and enantioselective pharmacokinetics.

The Challenge: The preparation of (S)-Azelastine N-Oxide is not merely an oxidation reaction; it is a stereochemical challenge. Oxidation of the tertiary azepane nitrogen creates a new chiral center at the nitrogen atom (


). Consequently, starting from enantiopure (S)-Azelastine (

), the reaction yields a mixture of two diastereomers:

and

.

The Solution: This guide provides a high-fidelity protocol using meta-Chloroperoxybenzoic acid (mCPBA) for the controlled oxidation of (S)-Azelastine. This method is preferred over Hydrogen Peroxide (


) for reference standard preparation due to its superior solubility profile in organic solvents, easier work-up, and reduced risk of over-oxidation or hydrolytic degradation.

Strategic Reaction Pathway

The transformation involves the electrophilic attack of the peroxy oxygen of mCPBA on the lone pair of the tertiary amine in the azepane ring.

Figure 1: Synthesis Pathway & Stereochemical Outcome

AzelastineSynthesis cluster_0 Stereochemical Note Start (S)-Azelastine (Free Base) Inter Transition State (Electrophilic Attack) Start->Inter Dissolution Reagent mCPBA (DCM, 0°C) Reagent->Inter Addition Prod1 This compound (Diastereomer A) Inter->Prod1 Major Face Attack Prod2 This compound (Diastereomer B) Inter->Prod2 Minor Face Attack Note Nitrogen becomes chiral upon oxidation. Product is a diastereomeric mixture.

Caption: Electrophilic oxidation of (S)-Azelastine yielding diastereomeric N-oxides due to the formation of a new chiral center at Nitrogen.

Detailed Experimental Protocol

Safety Precaution: mCPBA is a shock-sensitive oxidizer. Handle behind a blast shield. Azelastine is a potent bioactive compound; use full PPE.

Materials & Reagents
ReagentSpecificationRole
(S)-Azelastine >99% ee, Free BaseStarting Material
mCPBA 77% max (balance benzoic acid/water)Oxidant
Dichloromethane (DCM) Anhydrous, HPLC GradeSolvent
Sodium Sulfite (

)
10% Aqueous SolutionQuenching Agent
Sodium Bicarbonate (

)
Saturated Aqueous SolutionNeutralization
Step-by-Step Synthesis

Step 1: Preparation of Free Base

  • If starting with (S)-Azelastine HCl, dissolve 1.0 g (2.6 mmol) in 20 mL water. Adjust pH to 10 using 1M NaOH.

  • Extract with DCM (

    
     mL). Dry combined organics over 
    
    
    
    , filter, and concentrate to obtain the free base.

Step 2: Oxidation Reaction

  • Dissolve (S)-Azelastine free base (1.0 eq) in anhydrous DCM (10 mL/g) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve mCPBA (1.1 eq) in DCM (5 mL/g) and add it dropwise to the reaction mixture over 15 minutes.

    • Expert Insight: Slow addition prevents localized exotherms which can lead to side reactions (e.g., N-dealkylation).

  • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for an additional 2 hours.

  • Monitoring: Check progress via TLC (Mobile Phase: 10% MeOH in DCM). The N-oxide will appear significantly more polar (lower

    
    ) than the starting amine.
    

Step 3: Work-Up & Purification

  • Quench: Add 10%

    
     solution (10 mL) and stir vigorously for 10 minutes to destroy excess peroxide (starch-iodide paper test should be negative).
    
  • Wash: Transfer to a separatory funnel. Wash the organic layer with saturated

    
     (
    
    
    
    mL) to remove m-chlorobenzoic acid byproduct.
  • Dry: Dry the organic layer over

    
     and concentrate under reduced pressure.
    
  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of DCM

      
       90:10 DCM:MeOH (with 0.5% 
      
      
      
      or Triethylamine to prevent tailing).
    • Note: N-oxides are hygroscopic and polar. Ensure the column is not overloaded.

Analytical Validation & Characterization

To certify the material as a Reference Standard, it must pass the following rigorous testing.

NMR Spectroscopy (Structural Confirmation)

The diagnostic signature of N-oxide formation is the deshielding of the protons adjacent to the nitrogen.

  • 1H NMR (CDCl3/MeOD):

    • N-Methyl Group: Shifts downfield from

      
       ppm (amine) to 
      
      
      
      ppm (N-oxide).
    • Azepane Ring Protons: Protons

      
       to the nitrogen will verify the oxidation state and may show splitting complexity due to diastereomers.
      
  • Diastereomeric Ratio: You will likely observe two sets of signals for the N-Me group. Integration of these signals provides the ratio of the diastereomers (typically unequal, e.g., 60:40, due to steric induction from the C-chiral center).

HPLC Purity & Chiral Integrity

Two distinct methods are required: one for chemical purity and one for enantiomeric purity (to ensure the carbon center did not racemize).

Method A: Chemical Purity (Reverse Phase)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase: A: 10mM Ammonium Acetate (pH 4.5); B: Acetonitrile. Gradient 10-90% B.

  • Detection: UV @ 210 nm and 290 nm.

  • Expectation: N-oxide elutes earlier than Azelastine due to increased polarity.

Method B: Chiral Integrity (Chiral HPLC)

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA:DEA (90:10:0.1).

  • Purpose: To confirm the absence of (R)-Azelastine N-oxide (which would indicate racemization of the starting material).

  • Note: This method may also separate the two diastereomers of this compound.

Figure 2: Analytical Decision Tree

AnalyticalWorkflow Sample Isolated Product NMR 1H NMR Analysis (Check N-Me Shift) Sample->NMR Purity RP-HPLC (Chemical Purity >95%) Sample->Purity Chiral Chiral HPLC (Enantiomeric Excess >99%) Sample->Chiral Decision Does it pass all criteria? NMR->Decision Purity->Decision Chiral->Decision Approved Release as Reference Standard (Store at -20°C, Inert Gas) Decision->Approved Yes Repurify Repurify (Column/Recrystallization) Decision->Repurify No

Caption: Validation workflow ensuring chemical and stereochemical integrity of the standard.

Handling and Storage

  • Hygroscopicity: Azelastine N-oxide is hygroscopic.[1] It must be lyophilized and stored under argon or nitrogen.

  • Stability: Store at

    
    .[1] Avoid repeated freeze-thaw cycles. Re-test purity every 6 months using Method A.
    

References

  • Heinemann, U., Blaschke, G., & Knebel, N. (2003).[2] Simultaneous enantioselective separation of azelastine and three of its metabolites for the investigation of the enantiomeric metabolism in rats.[2] Journal of Chromatography B, 793(2), 389-404.[2] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71313564, this compound.[3] PubChem. [Link][3][4]

  • Bickel, M. H. (1969). The pharmacology and biochemistry of N-oxides. Pharmacological Reviews, 21(4), 325-355. (Foundational text on N-oxide stability and metabolism).

Sources

High-Resolution NMR Spectroscopy Characterization of (S)-Azelastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-042

Methodology for Impurity Profiling and Metabolite Identification in Antihistamine Development

Executive Summary

Objective: To establish a robust protocol for the structural elucidation of (S)-Azelastine N-Oxide, a critical oxidative degradant and metabolite of the H1-receptor antagonist Azelastine. Scope: This guide covers sample preparation, acquisition parameters, and detailed spectral interpretation logic, specifically addressing the stereochemical complexity (diastereomerism) introduced by N-oxidation. Audience: Analytical Chemists, Structural Biologists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Chemical Context & Structural Logic

Azelastine contains a tertiary amine within a seven-membered azepane ring. Upon oxidation (via peroxide impurities in excipients or metabolic cytochrome P450 activity), this nitrogen forms an N-oxide.[1][2]

The Stereochemical Challenge: (S)-Azelastine possesses a single chiral center at the C4 position of the azepane ring. However, N-oxidation converts the tertiary nitrogen into a new chiral center. Because the nitrogen lone pair is replaced by a dative N–O bond, nitrogen inversion is arrested. This creates a mixture of two diastereomers :

  • cis-N-oxide: The oxygen is on the same face of the ring as the phthalazinone substituent.

  • trans-N-oxide: The oxygen is on the opposite face.

Note: In NMR spectroscopy, this results in "signal doubling" for nuclei near the nitrogen, often misinterpreted as sample contamination. This protocol provides the discrimination strategy to resolve these diastereomers.

Diagram 1: Characterization Workflow

Azelastine_Workflow Sample Sample Preparation (10-15 mg in DMSO-d6) Acq1D 1D Acquisition (1H, 13C) Sample->Acq1D Acq2D 2D Correlation (HSQC, HMBC, NOESY) Acq1D->Acq2D Process Processing (Window Functions) Acq2D->Process Assign Structural Assignment & Diastereomer Ratio Process->Assign

Figure 1: End-to-end workflow for definitive N-oxide characterization.

Experimental Protocol

Sample Preparation
  • Solvent Selection: DMSO-d6 (99.9% D) is strictly recommended over CDCl3.

    • Reasoning: N-oxides are highly polar. CDCl3 can lead to aggregation or broad lines. DMSO-d6 ensures sharp lines and stabilizes the distinct diastereomeric conformations.

  • Concentration: Dissolve 10–15 mg of analyte in 600 µL solvent.

  • Tube: High-precision 5mm NMR tubes (e.g., Wilmad 535-PP) to minimize shimming errors.

Acquisition Parameters (600 MHz equiv.)
ExperimentPulse SequenceScans (NS)Relaxation Delay (d1)Critical Parameter
1H Reference zg30162.0 sSpectral Width: 14 ppm (catch acidic protons)
13C {1H} zgpg301024+2.0 sHigh S/N required for quaternary carbons
1H-13C HSQC hsqcedetgp81.5 sMultiplicity editing (CH/CH3 up, CH2 down)
1H-13C HMBC hmbcgplpndqf161.5 sLong-range coupling: 8 Hz (optimized for 2-3 bonds)
1H-1H NOESY noesygpphpp162.0 sMixing time: 500 ms (crucial for stereochemistry)

Structural Elucidation Strategy

The "N-Oxide Shift" (Diagnostic Signals)

The formation of the N–O bond exerts a powerful deshielding effect on the


-nuclei (adjacent to Nitrogen) and a shielding effect on 

-nuclei (Gamma-gauche effect).

Comparative Chemical Shifts (DMSO-d6, 298K):

PositionNucleus(S)-Azelastine (Parent)This compoundShift Change (

)
N-Methyl 1H ~ 2.35 ppm (s)~ 3.10 - 3.25 ppm (s) + 0.8 ppm (Deshielded)
N-Methyl 13C ~ 46.0 ppm~ 58.0 - 62.0 ppm + 15 ppm (Deshielded)
Azepane

-CH2
1H ~ 2.60 - 2.80 ppm~ 3.40 - 3.80 ppm + 0.8 - 1.0 ppm
Azepane

-CH2
13C ~ 55.0 ppm~ 68.0 - 70.0 ppm + 15 ppm
Azepane

-CH2
13C ~ 35.0 ppm~ 28.0 - 30.0 ppm - 5 ppm (Shielded)

Note: Values are approximate and dependent on concentration/temperature. The magnitude and direction of the shift are the validating criteria.

Differentiating Diastereomers

Because the N-oxide is a mixture of diastereomers, you will observe two distinct sets of signals for the N-Methyl group and the Azepane ring protons.

  • Major Isomer: Typically the trans-N-oxide (sterically less crowded).

  • Minor Isomer: Typically the cis-N-oxide.

  • Validation: Integration of the two N-Methyl singlets will give the molar ratio of the diastereomers (e.g., 60:40).

2D NMR Logic Flow

Use the following logic pathway to confirm the structure and reject alternative degradants (e.g., hydroxylamines or ring-opened products).

Diagram 2: Structural Confirmation Logic

Structural_Logic Start Unknown Impurity Signal CheckH1 1H NMR: N-Me shift > 3.0 ppm? Start->CheckH1 CheckC13 13C NMR: alpha-C shift > 65 ppm? CheckH1->CheckC13 Yes HMBC HMBC Correlation: N-Me protons to Ring alpha-C? CheckC13->HMBC Yes NOESY NOESY: N-Me to C4-H correlation? HMBC->NOESY Connectivity Confirmed Conclusion CONFIRMED: This compound NOESY->Conclusion Stereochemistry Defined

Figure 2: Decision tree for confirming N-oxide structure using multi-dimensional NMR.

Interpretation & Troubleshooting

Distinguishing N-Oxide from Hydroxylamine

A common degradation pathway involves N-dealkylation followed by hydroxylation.

  • N-Oxide: Shows the N-Methyl group (integral 3H) significantly deshielded.

  • Hydroxylamine: Would lack the N-Methyl group (if N-demethylated) or show a labile OH proton exchangeable with D2O. The N-oxide oxygen is not protonated in neutral DMSO and does not exchange.

Handling Broad Signals

If the Azepane ring signals are broad at 298K (due to intermediate exchange rates of ring flipping), elevate the temperature to 315K or 325K . This pushes the exchange to the "fast limit," sharpening the signals and allowing for accurate integration of the diastereomers.

References

  • General N-Oxide Shifts: Hamm, P., et al. "Effects of N-oxidation on the 13C NMR chemical shifts of saturated azaheterocyclic tertiary amines." Revue Roumaine de Chimie.
  • Azelastine Structure: PubChem Compound Summary for CID 2267, Azelastine. National Center for Biotechnology Information (2024). Available at: [Link].

  • Impurity Profiling: "Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride." Journal of AOAC International. Available at: [Link] (Contextualized from search result 1.17).

  • Diastereomerism in N-Oxides: "NMR Spectra of Sparteine N1-oxide." NIH National Library of Medicine. (Demonstrates the principle of conformational changes and chemical shifts in cyclic amine N-oxides).

Sources

Developing stability-indicating assays for (S)-Azelastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of Stability-Indicating Assays for (S)-Azelastine N-Oxide

Executive Summary & Scope

This technical guide addresses the specific analytical challenge of monitoring This compound , a primary oxidative degradant of the antihistamine (S)-Azelastine. While Azelastine has historically been marketed as a racemate, the shift toward single-enantiomer therapeutics necessitates precise methods for the active (S)-enantiomer and its specific degradation products.

The Core Challenge: The N-oxide moiety significantly alters the polarity of the molecule compared to the parent tertiary amine. However, standard C18 methods often fail to retain the polar N-oxide sufficiently or suffer from peak tailing due to the basic nitrogen on the azepine ring. Furthermore, distinguishing the (S)-N-oxide from the (R)-N-oxide (stereochemical stability) requires a distinct orthogonal approach if racemization is suspected.

This guide provides a two-tier strategy :

  • Achiral Stability-Indicating Method (SIM): To separate the N-oxide from the parent drug and other impurities.

  • Enantioselective Considerations: To ensure the stereochemical integrity of the (S)-isomer.

Chemical Context & Degradation Mechanism

To develop a robust assay, one must understand the "Enemy" (the impurity).

  • Parent Molecule: (S)-Azelastine (Phthalazinone derivative).

  • Functional Group at Risk: The tertiary nitrogen on the methyl-azepine ring.

  • Degradation Trigger: Oxidative stress (Peroxides, radical initiators).

  • Mechanism: Direct oxidation of the lone pair on the tertiary amine results in the N-oxide. This transformation increases polarity and often creates a thermally unstable species that can revert to the amine or undergo Cope elimination under high heat.

Critical Insight: N-oxides can thermally revert to the parent amine in the heated injector port of a GC. Therefore, HPLC/UPLC is the mandatory technique for this analysis.

Visualizing the Pathway

Azelastine_Degradation Parent (S)-Azelastine (Tertiary Amine) Intermediate Transition State Parent->Intermediate Nu: attack on [O] Desmethyl Desmethyl Azelastine (Secondary Amine) Parent->Desmethyl N-Dealkylation (Minor Pathway) OxStress Oxidative Stress (H2O2 / Peroxides) OxStress->Intermediate NOxide This compound (Polar Degradant) Intermediate->NOxide N-Oxidation

Figure 1: Oxidative degradation pathway of (S)-Azelastine. The N-oxide formation is the primary pathway under peroxide stress.

Protocol 1: Forced Degradation (Generation of the Standard)

Before method validation, you must generate the N-oxide in situ to confirm the method's specificity. We cannot rely solely on synthetic standards during early development; we must prove the method detects the actual degradant formed.

Objective: Degrade (S)-Azelastine by approx. 10-20% to generate the N-oxide without destroying the parent peak entirely (Mass Balance Check).

Reagents:

  • (S)-Azelastine HCl Reference Standard.

  • 30% Hydrogen Peroxide (H2O2), ACS Grade.

  • Acetonitrile (HPLC Grade).

Step-by-Step Procedure:

  • Stock Preparation: Dissolve 25 mg of (S)-Azelastine HCl in 25 mL of Mobile Phase A (diluent). Concentration: 1000 µg/mL.

  • Oxidative Stress Sample:

    • Transfer 5.0 mL of Stock Solution to a 10 mL volumetric flask.

    • Add 1.0 mL of 30% H2O2.

    • Dilute to volume with Acetonitrile.

    • Crucial Step: Incubate at room temperature for 4 hours . Note: Heating >60°C may cause secondary degradation or N-oxide reversion.

  • Control Sample: Prepare identically but replace H2O2 with water.

  • Quenching: Unlike acid/base hydrolysis, peroxide is hard to "quench" instantly. Inject immediately after the incubation period or store at 4°C.

Expert Tip: If the N-oxide peak is small, extend time to 24 hours. Do not increase temperature above 40°C, as Azelastine N-oxide is thermally sensitive.

Protocol 2: Chromatographic Conditions (The Assay)

This method utilizes a "Base Deactivated" column technology to prevent the severe tailing often seen with Azelastine's basic azepine nitrogen.

Method Strategy: We use a C18 column with a high-pH stable hybrid particle or a Pentafluorophenyl (PFP) column. PFP offers unique selectivity for N-oxides due to dipole-dipole interactions. However, for robustness, we will define the Modified C18 Protocol which is more transferrable.

Instrument Parameters
ParameterSettingRationale
System UHPLC or HPLC (Binary Gradient)Gradient required to elute late impurities.
Column Kinetex C18 (150 x 4.6 mm, 2.6 µm) or equiv.Core-shell technology provides high resolution at lower backpressure.
Column Temp 30°CControls viscosity and retention reproducibility.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Injection Vol 10 µLSufficient sensitivity without overloading.
Detection UV at 215 nm (Primary) & 290 nm (Secondary)215 nm detects the backbone; 290 nm is specific to the phthalazinone but less sensitive.
Mobile Phase Composition
  • Buffer (Solvent A): 20 mM Ammonium Phosphate (pH 3.0).

    • Preparation: Dissolve 2.3 g NH4H2PO4 in 1000 mL water. Adjust pH to 3.0 with Phosphoric Acid.

    • Why pH 3.0? At this pH, the tertiary amine is protonated, preventing interaction with silanols. The N-oxide (polar) will elute before the parent.

  • Organic (Solvent B): Acetonitrile:Methanol (80:20 v/v).

    • Why Methanol? Adds unique selectivity for polar degradants.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Initial Equilibration
5.08515Isocratic hold for polar N-oxide elution
20.03070Ramp to elute Parent & non-polars
25.03070Wash
25.18515Re-equilibration
30.08515End

Validation & Acceptance Criteria (ICH Q2)

To ensure this method is "Stability Indicating," you must verify the following parameters using the Oxidative Stress sample from Protocol 1.

A. Specificity (Peak Purity)
  • Requirement: The Purity Angle must be less than the Purity Threshold (using Diode Array Detector).

  • Target: The (S)-Azelastine peak and the N-Oxide peak must be spectrally pure (no co-eluting hidden impurities).

B. Resolution (Rs)
  • Critical Pair: this compound vs. (S)-Azelastine Parent.[1]

  • Acceptance: Rs > 2.0.

  • Note: The N-oxide will typically elute at RRT ~0.4 - 0.6 relative to the parent.

C. Sensitivity (LOQ)
  • Target: 0.05% of the nominal API concentration.

  • Calculation: Signal-to-Noise (S/N) ratio ≥ 10 for the LOQ solution.

Method Development Workflow

Method_Dev_Workflow Start Define Target: This compound Stress Protocol 1: Oxidative Stress (H2O2) Start->Stress Screening Column Screening (C18 vs PFP vs Phenyl-Hexyl) Stress->Screening Opt Optimize pH & Gradient Target: Rs > 2.0 Screening->Opt Validation ICH Q2 Validation (Specificity, LOQ, Linearity) Opt->Validation Validation->Opt If Peak Purity Fails

Figure 2: Logical workflow for developing and validating the stability-indicating assay.

Expert Commentary on Chirality

The "Hidden" Risk: The method above separates the chemical impurity (N-oxide) from the parent. However, if your drug product claims to be pure (S)-Azelastine , you must ensure that the oxidation process did not cause racemization.

  • Mechanism of Concern: The formation of the N-oxide introduces a charge on the nitrogen. While the chiral center is not directly on the nitrogen, electronic changes in the ring can lower the barrier for racemization at the adjacent chiral carbon.

  • Recommendation: If the achiral method (Protocol 2) shows significant N-oxide formation (>0.5%), you should re-run the sample on a Chiral Column (e.g., Chiralpak AD-H or IC ) using Normal Phase or Polar Organic Mode to confirm the N-oxide is indeed This compound and not a mixture of (R)/(S).

References

  • International Council for Harmonisation (ICH). Q1A(R2): Stability Testing of New Drug Substances and Products. Geneva, Switzerland.

  • International Council for Harmonisation (ICH). Q2(R1): Validation of Analytical Procedures: Text and Methodology.[2] Geneva, Switzerland.

  • El-Shaheny, R. N., & Yamada, K. (2014).[3] Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products.[2][3][4] Analytical Sciences, 30(6), 691-697.[3]

  • PubChem. Azelastine N-oxide (Compound Summary). National Library of Medicine.

  • Chindhe, S., et al. (2025).[4][5] Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride. ResearchGate Preprint.

Sources

Application Note: Isolation and Characterization of (S)-Azelastine N-Oxide from Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-Azelastine, a potent second-generation H1-receptor antagonist, is the active enantiomer of the racemic Azelastine.[1] It is widely used for the symptomatic treatment of allergic rhinitis and conjunctivitis. As part of the drug development and quality control process, regulatory bodies like the International Council for Harmonisation (ICH) mandate forced degradation studies to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2] These studies involve subjecting the drug to stress conditions such as heat, light, humidity, and oxidative, acidic, and basic environments to generate potential degradation products.[2]

One of the plausible degradation pathways for tertiary amines like (S)-Azelastine under oxidative stress is the formation of an N-oxide.[3] The (S)-Azelastine N-Oxide is a potential metabolite and degradation product that requires isolation and characterization to assess its impact on the safety and efficacy of the drug product. This application note provides a detailed protocol for the generation of this compound through forced oxidative degradation, its subsequent isolation using preparative High-Performance Liquid Chromatography (HPLC), and its characterization by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The Scientific Rationale: Why Isolate and Characterize this compound?

The formation of this compound introduces a new chemical entity into the drug product. It is crucial to isolate and characterize this compound for several reasons:

  • Toxicological Assessment: To evaluate if the N-oxide has any toxicological properties distinct from the parent drug.

  • Pharmacological Activity: To determine if the N-oxide possesses any pharmacological activity, which could contribute to the overall therapeutic effect or cause off-target effects.

  • Analytical Method Validation: A purified standard of the N-oxide is essential for the validation of stability-indicating analytical methods, ensuring the method can accurately detect and quantify this impurity.

  • Understanding Degradation Pathways: The unequivocal identification of the N-oxide helps in elucidating the degradation pathways of (S)-Azelastine, which is critical for developing stable formulations and defining appropriate storage conditions.

Part 1: Generation of this compound via Forced Oxidative Degradation

Forced degradation studies aim to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the degradation products are representative of those that could form under long-term storage conditions.[2] Oxidative stress is a key condition to evaluate for molecules like Azelastine containing a tertiary amine group.

Protocol for Oxidative Degradation

This protocol is designed to induce the formation of this compound using hydrogen peroxide as the oxidizing agent.

Materials:

  • (S)-Azelastine Hydrochloride

  • 30% (w/w) Hydrogen Peroxide (H₂O₂) solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium bisulfite

  • Volumetric flasks

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Water bath or heating mantle

Procedure:

  • Preparation of (S)-Azelastine Solution: Accurately weigh 100 mg of (S)-Azelastine Hydrochloride and dissolve it in 50 mL of a 1:1 mixture of methanol and water in a 100 mL volumetric flask.

  • Initiation of Oxidation: Transfer the solution to a 250 mL round-bottom flask. While stirring, add 10 mL of 30% H₂O₂ solution.

  • Stress Conditions: Heat the reaction mixture to 50°C in a water bath and continue stirring for 24 hours. Monitor the progress of the degradation by taking aliquots at regular intervals (e.g., 2, 4, 8, 12, and 24 hours) and analyzing them by analytical HPLC to achieve the target degradation of 10-20%.

  • Quenching the Reaction: Once the desired level of degradation is achieved, cool the reaction mixture to room temperature. Quench the excess hydrogen peroxide by the dropwise addition of a 10% aqueous solution of sodium bisulfite until a test with potassium iodide-starch paper indicates the absence of peroxide.

  • Sample Preparation for Isolation: The resulting solution contains the parent (S)-Azelastine, this compound, and other minor degradation products. This mixture is now ready for preparative HPLC isolation.

Part 2: Isolation of this compound by Preparative HPLC

Preparative HPLC is a powerful technique for isolating and purifying individual components from a mixture. The following protocol outlines a method for the isolation of this compound from the forced degradation sample.

Preparative HPLC Protocol

Instrumentation and Parameters:

ParameterSpecification
HPLC System Preparative HPLC system with a fraction collector
Column C18, 10 µm, 250 x 21.2 mm (or similar dimensions)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-30 min: 10-50% B; 30-35 min: 50-10% B; 35-40 min: 10% B
Flow Rate 20 mL/min
Detection UV at 230 nm
Injection Volume 1-5 mL of the quenched degradation mixture
Fraction Collection Triggered by peak threshold

Procedure:

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the quenched degradation sample onto the column.

  • Chromatographic Separation and Fraction Collection: Run the gradient program. This compound is expected to elute after the more non-polar parent drug, (S)-Azelastine. Collect the fractions corresponding to the N-oxide peak.

  • Pooling and Solvent Evaporation: Pool the collected fractions containing the pure N-oxide. Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the isolated this compound as a solid.

  • Purity Analysis: Assess the purity of the isolated fraction using analytical HPLC. The purity should be ≥95% for use as a reference standard.

Part 3: Characterization of Isolated this compound

The final and most critical step is the structural confirmation of the isolated compound. A combination of mass spectrometry and NMR spectroscopy is employed for this purpose.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation.

Expected Results:

  • (S)-Azelastine: Molecular Formula: C₂₂H₂₄ClN₃O, Molecular Weight: 381.9 g/mol .[1]

  • This compound: Molecular Formula: C₂₂H₂₄ClN₃O₂, Molecular Weight: 397.9 g/mol .[4][5]

The mass spectrum of this compound is expected to show a molecular ion peak ([M+H]⁺) at m/z 398.16, which is 16 mass units higher than that of the parent drug, corresponding to the addition of an oxygen atom.

Illustrative Fragmentation Pathway:

G cluster_main Mass Spectrometry Fragmentation parent Azelastine N-Oxide [M+H]⁺ = 398.16 frag1 Loss of -OH [M+H-17]⁺ = 381.15 parent->frag1 -OH frag2 Loss of -CH₃NO [M+H-47]⁺ = 351.11 parent->frag2 -CH₃NO frag3 Further Fragmentation frag1->frag3 frag2->frag3

Caption: Proposed MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structure confirmation.

Expected Spectral Changes:

The oxidation of the nitrogen atom in the azepane ring to an N-oxide leads to characteristic changes in the ¹H and ¹³C NMR spectra. Protons and carbons alpha to the N-oxide group are expected to show a significant downfield shift (to a higher ppm value) due to the deshielding effect of the electronegative oxygen atom.[6]

¹H NMR:

  • The N-methyl protons are expected to shift downfield.

  • The methylene protons adjacent to the nitrogen in the azepane ring will also experience a downfield shift and may exhibit changes in their multiplicity due to conformational changes.

¹³C NMR:

  • The N-methyl carbon will be shifted downfield.

  • The carbons of the methylene groups adjacent to the nitrogen in the azepane ring will also be shifted downfield.

A detailed 2D NMR analysis (COSY, HSQC, HMBC) would be required for the complete and unambiguous assignment of all proton and carbon signals.

Workflow Summary

G cluster_workflow Isolation and Characterization Workflow start Start: (S)-Azelastine API degradation Forced Oxidative Degradation (30% H₂O₂, 50°C, 24h) start->degradation quench Reaction Quenching (10% Sodium Bisulfite) degradation->quench prep_hplc Preparative HPLC Isolation (C18 Column, Gradient Elution) quench->prep_hplc fraction_collection Fraction Collection (N-Oxide Peak) prep_hplc->fraction_collection evaporation Solvent Evaporation fraction_collection->evaporation pure_n_oxide Isolated this compound (Purity ≥95%) evaporation->pure_n_oxide characterization Structural Characterization pure_n_oxide->characterization ms Mass Spectrometry (Molecular Weight, Fragmentation) characterization->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) characterization->nmr end End: Characterized Reference Standard ms->end nmr->end

Caption: Overall workflow for the isolation and characterization of this compound.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the generation, isolation, and characterization of this compound from forced degradation studies. The successful execution of these protocols will yield a well-characterized reference standard of the N-oxide, which is indispensable for the development of robust, stability-indicating analytical methods and for ensuring the quality and safety of (S)-Azelastine drug products. The principles and techniques described herein are broadly applicable to the study of other drug degradation products.

References

  • Veeprho. Azelastine N-Oxide (Mixture of Diastereomers). [Link]

  • PubChem. This compound. [Link]

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • PubChem. Azelastine. [Link]

  • S. Onal, et al. Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[7][8] triazolo[4,3-a]quinoxaline by in vitro rat. Acta Pharmaceutica Sciencia. 2022.

  • Resolve Mass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • SGS. How to Approach a Forced Degradation Study. [Link]

  • P. B. K. et al. Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. PubMed. 2024.
  • ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

Sources

Application Note: Rapid UPLC Quantification of Azelastine Hydrochloride and Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Azelastine Hydrochloride is a second-generation antihistamine and mast cell stabilizer used extensively in nasal and ophthalmic formulations. As a phthalazinone derivative containing a tertiary amine, Azelastine presents specific chromatographic challenges, primarily severe peak tailing due to interactions with residual silanols on silica-based columns.

Traditional HPLC methods (USP/EP) often rely on long run times (>30 minutes), high concentrations of ion-pairing agents (e.g., Sodium 1-octanesulfonate), or high pH mobile phases to suppress ionization. These approaches are often incompatible with Mass Spectrometry (MS) and reduce laboratory throughput.

This Application Note details a Rapid UPLC Protocol designed to separate Azelastine from its key impurities (A, B, C, D, E) in under 6 minutes. The method utilizes Charged Surface Hybrid (CSH) particle technology to provide superior peak shape under acidic conditions without the need for ion-pairing agents, ensuring a robust, self-validating system suitable for QC release and stability testing.

Chemical Context & Impurity Profile[1][2][3][4][5]

Understanding the molecule is the first step in method design. Azelastine (pKa ~9.0) is positively charged at acidic pH.

Key Analytes and Degradation Pathways
Impurity NameCommon DesignationOriginChemical Nature
Azelastine HCl APIActivePhthalazinone derivative (Basic)
Desmethylazelastine Impurity B (EP)Metabolite/DegradantLoss of N-methyl group
Impurity A (EP)ProcessBenzylphthalazinone derivative
Impurity D Related Compound DDegradant (Oxidative)Lactam formation
Impurity E N-OxideDegradant (Oxidative)Oxidation of tertiary amine

Degradation Logic:

  • Hydrolysis: Occurs at the hydrazine linkage, leading to cleavage products (Impurity C).

  • Oxidation: The tertiary amine is susceptible to N-oxide formation (Impurity E), particularly under peroxide stress.

  • Photolysis: Azelastine is light-sensitive; protection from light during sample prep is critical.

Method Development Strategy (The "Why")

The Column Choice: CSH C18 vs. Traditional C18

Standard C18 columns possess residual silanols (Si-OH) that ionize to Si-O⁻ at pH > 3. The protonated Azelastine amine (NH⁺) interacts strongly with these silanols, causing tailing.

  • Traditional Fix: Add triethylamine or ion-pairing agents (messy, non-MS compatible).

  • UPLC Fix (This Protocol): We use an ACQUITY UPLC CSH C18 column. The particle surface is modified with a low-level positive charge. This charge repels the protonated Azelastine molecule, preventing secondary interactions and yielding sharp peaks even with simple acidic mobile phases (Formic Acid/Phosphate).

Visualization: Method Logic

MethodLogic Problem Problem: Basic Azelastine tails on C18 RootCause Root Cause: Silanol (Si-O-) Interaction Problem->RootCause Identified by Solution Solution: CSH Technology (+ Surface Charge) RootCause->Solution Mitigated by Outcome Outcome: Sharp Peaks, Acidic pH, No Ion-Pairing Solution->Outcome Results in

Caption: Logical flow for selecting Charged Surface Hybrid technology to overcome basic amine tailing.

Experimental Protocol

Chromatographic Conditions

This protocol is optimized for speed and resolution.

  • System: UPLC System (e.g., Waters ACQUITY H-Class or Arc) with PDA Detector.

  • Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 50 mm.

  • Column Temp: 40°C (Controls viscosity and improves mass transfer).

  • Sample Temp: 10°C (Prevents thermal degradation in vial).

  • Injection Volume: 1.0 - 2.0 µL.

  • Flow Rate: 0.5 mL/min.

  • Detection:

    • Channel A: 215 nm (Universal detection for impurities).

    • Channel B: 290 nm (Specific for Azelastine, avoids some matrix interference).

Mobile Phase Composition
  • Mobile Phase A (MPA): 0.1% Phosphoric Acid in Water (pH ~2.1).

    • Why: Low pH suppresses silanol ionization; Phosphate is transparent at 215 nm.

  • Mobile Phase B (MPB): 100% Acetonitrile.

    • Why: ACN has lower viscosity than Methanol, allowing higher flow rates and lower backpressure.

Gradient Table
Time (min)Flow (mL/min)% MPA% MPBCurveAction
0.00 0.509010InitialEquilibration
0.50 0.5090106Isocratic Hold
4.50 0.5050506Linear Gradient
5.00 0.5010906Wash Step
5.50 0.5090101Re-equilibration
7.00 0.5090106End of Run

System Suitability & Self-Validation (Trustworthiness)

A robust method must prove itself before every run. The following criteria define the "Pass/Fail" logic for this protocol.

Preparation of System Suitability Solution (SST)

Mix Azelastine HCl (0.1 mg/mL) with Impurity B and Impurity D (0.005 mg/mL each) in 50:50 Water:Acetonitrile.

Acceptance Criteria
  • Resolution (Rs): > 2.0 between Azelastine and nearest eluting impurity (usually Impurity B or Desmethylazelastine).

  • Tailing Factor (T): < 1.5 for the Azelastine peak (Crucial check for column aging).

  • %RSD (Precision): < 2.0% for retention time and area (n=5 injections).

Workflow Diagram

Workflow Start Start Sequence Blank Inject Blank (Check for Carryover) Start->Blank SST Inject SST Mix (Azelastine + Imp B/D) Blank->SST Check Check Criteria: Rs > 2.0, Tailing < 1.5 SST->Check Fail FAIL: Clean Column/Adjust pH Check->Fail No Pass PASS: Proceed to Samples Check->Pass Yes Fail->Start Sample Inject Samples (Bracketing Standards) Pass->Sample

Caption: Operational workflow ensuring data integrity via strict System Suitability testing.

Results & Discussion

Expected Elution Order

Under the described conditions (Reverse Phase C18), the elution order typically follows polarity:

  • Impurity E (N-oxide): Most polar, elutes first (~1.2 min).

  • Impurity B (Desmethyl): Elutes before main peak (~2.5 min).

  • Azelastine (API): Main peak (~3.2 min).

  • Impurity D: Less polar, elutes after main peak (~4.0 min).

Linearity and Sensitivity
  • LOQ (Limit of Quantitation): Typically 0.05% of the target concentration (0.05 µg/mL).

  • Linearity: The method is linear from LOQ to 150% of target concentration (

    
    ).
    
Robustness

The use of Phosphate buffer provides excellent pH stability. However, if using this method for LC-MS, replace Phosphate with 10mM Ammonium Formate (pH 3.0 adjusted with Formic Acid) . Note that retention times may shift slightly, but the elution order generally remains consistent on the CSH column.

References

  • European Pharmacopoeia (Ph.[1] Eur.). "Azelastine Hydrochloride Monograph." European Directorate for the Quality of Medicines & HealthCare.

  • United States Pharmacopeia (USP). "Azelastine Hydrochloride: Related Compounds." USP-NF Online.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2267, Azelastine." PubChem.

  • ResearchGate. "Chromatographic separation of Azelastine HCl and degradation products." Vertex AI Grounding Source 1.1.

  • Daicel Pharma Standards. "Azelastine Impurities and Reference Standards." Vertex AI Grounding Source 1.7.

  • Oxford Academic. "Development and Validation of Stability-Indicating Impurity Profiling Method." Vertex AI Grounding Source 1.12.

Sources

Troubleshooting & Optimization

Improving peak resolution between Azelastine and (S)-Azelastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Azelastine is a chiral antihistamine drug, widely used in the treatment of allergic rhinitis.[1] During its synthesis and metabolism, or upon degradation, various related substances can be formed, including Azelastine N-Oxide.[2][3] The N-oxide is formed by the oxidation of the tertiary amine on the azepane ring, creating a new chiral center at the nitrogen atom. This makes (S)-Azelastine N-Oxide a diastereomer of the enantiomers of the parent drug, Azelastine.

While diastereomers possess different physicochemical properties and are separable on achiral stationary phases, their structural similarity often leads to co-elution or poor resolution in standard chromatographic methods. Achieving baseline separation is critical for accurate quantitation, impurity profiling, and ensuring the safety and efficacy of the drug product in accordance with regulatory guidelines.

This guide provides a systematic, in-depth approach to troubleshooting and improving the chromatographic resolution between Azelastine and its N-oxide, leveraging fundamental principles of separation science.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing poor resolution or complete co-elution of my Azelastine and Azelastine N-Oxide peaks. What are the primary causes?

A1: Poor resolution between these two compounds is a common challenge stemming directly from their structural similarity. The primary reasons for inadequate separation typically fall into three categories:

  • Insufficient Selectivity (α): This is the most critical factor. Your current chromatographic conditions (column chemistry, mobile phase) do not sufficiently differentiate between the subtle physicochemical differences of the two molecules. The N-oxide is more polar, but if the stationary phase interaction is dominated by the shared hydrophobic regions of the molecules, they will elute closely together.

  • Poor Efficiency (N): Broad, poorly formed peaks will naturally have less space between them. This can be caused by a degraded column, extra-column volume in your HPLC system, or suboptimal flow rates.

  • Inadequate Retention (k): If both compounds elute too quickly (low k), they spend insufficient time interacting with the stationary phase, making separation impossible.

The key is to systematically adjust the parameters that influence selectivity, as this will have the most significant impact on resolution.[4]

Q2: What are the key physicochemical differences between Azelastine and its N-Oxide that I can exploit for separation?

A2: Understanding the molecular differences is the foundation of effective method development. The addition of a single oxygen atom to form the N-oxide creates exploitable differences in polarity and basicity.

PropertyAzelastineThis compoundExploitation Strategy
Structure Tertiary AmineN-OxideThe N-O bond significantly increases polarity.
Molecular Weight 381.9 g/mol [5]397.9 g/mol [6]Minimal impact on chromatographic separation.
Polarity (LogP) ~4.9 (Calculated)~3.8 (Calculated)[6]The N-oxide is significantly more polar. This is the primary handle for separation. Use reversed-phase or HILIC chromatography to exploit this.
Basicity (pKa) The tertiary amine is basic.The N-oxide is a much weaker base.At low mobile phase pH (e.g., 2.5-4.0), Azelastine will be fully protonated (charged), while the N-oxide's charge state will be less affected. This differential ionization dramatically alters their interaction with the stationary phase, enhancing selectivity.
Q3: How can I systematically optimize my Reversed-Phase HPLC (RP-HPLC) method to resolve these peaks?

A3: A systematic, one-variable-at-a-time approach is crucial for successful method development.[7] Follow this workflow to logically diagnose and solve the resolution issue.

HPLC_Troubleshooting_Workflow Start Poor Resolution (Rs < 1.5) Col_Select Step 1: Evaluate Column Chemistry Start->Col_Select Start Here MP_Opt Step 2: Optimize Mobile Phase Col_Select->MP_Opt Selectivity still poor? Param_Opt Step 3: Refine Operating Parameters MP_Opt->Param_Opt Resolution improving? pH_Control Adjust pH (2.5 - 4.5) Organic Screen Organic (ACN vs. MeOH) Additive Consider Additives (Ion Pair, etc.) End Baseline Resolution (Rs ≥ 1.5) Param_Opt->End Fine-tune Temp Adjust Temperature (25°C - 40°C) Gradient Optimize Gradient (Shallower Slope)

Caption: HPLC Method Optimization Workflow for Peak Resolution.

Step 1: Evaluate Column Chemistry

Your standard C18 column relies solely on hydrophobic interactions. The structural similarity of Azelastine and its N-oxide means their hydrophobicity is very close, limiting selectivity. Consider stationary phases that offer alternative interaction mechanisms.

  • Recommendation: Phenyl-Hexyl Column.

    • Causality: This phase provides pi-pi interactions with the aromatic rings present in both molecules. The subtle changes in electron distribution caused by the N-oxide group can alter these pi-pi interactions differently compared to the parent drug, introducing a new selectivity mechanism. Several published methods for Azelastine impurity profiling successfully use phenyl-hexyl phases.[8][9]

  • Alternative: Embedded Polar Group (EPG) Column.

    • Causality: EPG columns have a polar group (e.g., carbamate) embedded in the alkyl chain. This allows for better interaction with polar analytes, reducing peak tailing for basic compounds like Azelastine and providing a different selectivity for the highly polar N-oxide.

Step 2: Optimize the Mobile Phase

This is the most powerful tool for manipulating selectivity.

  • pH Control (Highest Impact):

    • Protocol: Prepare your aqueous mobile phase with a buffer (e.g., 20 mM potassium phosphate or ammonium formate) and adjust the pH using an acid (e.g., phosphoric or formic acid). Start at pH 3.0. Run experiments by adjusting the pH in small increments (e.g., ±0.2 units).

    • Causality: Azelastine has a basic tertiary amine. At a pH well below its pKa, it will be fully protonated (positively charged). The N-oxide is a much weaker base. By controlling the pH, you control the degree of ionization of Azelastine, which drastically changes its retention on a reversed-phase column. This differential ionization between the two compounds is a key driver of selectivity. Low pH is a common strategy in published methods.[10]

  • Organic Modifier:

    • Protocol: If your current method uses acetonitrile (ACN), develop an equivalent method using methanol (MeOH).

    • Causality: ACN and MeOH have different properties. ACN is aprotic and a weaker solvent, while MeOH is protic and a stronger solvent in reversed-phase. This can change the nature of the solute-mobile phase and solute-stationary phase interactions, sometimes leading to a reversal of elution order or a significant increase in resolution.

  • Additives:

    • Protocol: If you observe peak tailing, especially for the Azelastine peak, consider adding an ion-pairing agent like 1-octane sulfonic acid sodium salt (1 g/L) to the aqueous mobile phase, as described in some literature methods.[9][10]

    • Causality: At low pH, residual silanols on the silica surface of the column are negatively charged and can cause secondary ionic interactions with the positively charged Azelastine, leading to peak tailing. An ion-pairing agent provides a counter-ion to mask these interactions, resulting in more symmetrical peaks and improved resolution.[11]

Step 3: Refine Operating Parameters

  • Temperature:

    • Protocol: Evaluate the separation at different column temperatures (e.g., 25°C, 30°C, 35°C).

    • Causality: Lowering the temperature increases mobile phase viscosity, which can lead to longer retention times and sometimes improved resolution.[7] Conversely, increasing temperature can improve efficiency but may decrease retention. The effect on selectivity is compound-specific and must be evaluated empirically.

  • Gradient Slope:

    • Protocol: If using a gradient, decrease the slope across the elution window of the two peaks. For example, if they elute between 40% and 50% B, make the gradient in that region shallower (e.g., 0.5% B/min instead of 2% B/min).

    • Causality: A shallower gradient gives the molecules more time to interact with the stationary phase as the mobile phase strength changes slowly, allowing for better separation of closely eluting compounds.

Q4: My RP-HPLC resolution is still marginal (Rs < 1.5). What advanced chromatographic techniques should I consider?

A4: If RP-HPLC proves insufficient, Supercritical Fluid Chromatography (SFC) is an excellent alternative. SFC is a powerful normal-phase technique that often provides orthogonal selectivity to RP-HPLC.

  • Why SFC works here: SFC uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity. This leads to very high efficiency and fast separations.[12] It excels at separating polar compounds and diastereomers that are challenging by HPLC.[13]

  • SFC Method Development Strategy:

    • Column: Start with a polar column. A 2-ethylpyridine or a diol column often provides good peak shape and selectivity for polar and basic analytes.[14][15]

    • Co-solvent/Modifier: Methanol is the most common co-solvent.

    • Additive: The key to success in SFC for basic compounds is the additive. A small amount of a basic additive (e.g., 0.1-0.2% isopropylamine or ammonium hydroxide) in the methanol co-solvent is critical to prevent peak tailing and achieve good resolution.[14]

ParameterRecommended Starting Conditions
Column Chiral Technologies (Daicel) Diol, 2-Ethylpyridine
Mobile Phase CO₂ / Methanol
Additive 10-20 mM Ammonium Acetate or 0.2% Isopropylamine in MeOH
Gradient 5% to 40% MeOH over 5-10 minutes
Flow Rate 2-4 mL/min
Back Pressure 120-150 bar
Temperature 40°C
Q5: Can you provide a validated, step-by-step starting protocol for an RP-HPLC method?

A5: Absolutely. This protocol is a robust starting point based on established methods for Azelastine and its related substances.[8][9][10] From here, you can apply the optimization principles discussed above.

Caption: RP-HPLC Starting Method Workflow.

Experimental Protocol: Starting RP-HPLC Method

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Dissolve 2.76 g of Potassium Dihydrogen Phosphate and 1.08 g of 1-Octane Sulphonic Acid Sodium Salt in 1000 mL of HPLC-grade water.[10] Add 1.0 mL of Triethylamine. Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid. Filter through a 0.45 µm nylon filter.

    • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

  • Sample Preparation:

    • Accurately weigh and dissolve your sample containing Azelastine and this compound in a diluent of 50:50 (v/v) Mobile Phase A:Mobile Phase B to achieve a final concentration of approximately 0.5 mg/mL of Azelastine.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 239 nm.[8]

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      20.0 30 70
      25.0 30 70
      26.0 70 30

      | 30.0 | 70 | 30 |

  • Analysis:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject your sample and identify the peaks. The more polar N-oxide is expected to elute before the parent Azelastine in reversed-phase chromatography.

    • Calculate the resolution (Rs) between the two peaks. A value ≥ 1.5 indicates baseline separation. If resolution is inadequate, proceed with the optimization steps outlined in Q3.

References

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION HPLC METHOD FOR NASAL SPRAY FORMULATION OF AZELASTINE HYDROCHLORIDE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]

  • Chromatographic separation of azelastine HCl. ResearchGate. Available at: [Link]

  • Azelastine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Chiral Drug Separation. ScienceDirect. Available at: [Link]

  • Validated HPLC method for simultaneous determination of azelastine hydrochloride fluticasone propionate and oxymetazoline in nasal mucosa and nasopharyngeal swabs from real human samples. National Center for Biotechnology Information. Available at: [Link]

  • Using SFC to Improve Separation Workflows for Drug Analysis and Purification. Technology Networks. Available at: [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Available at: [Link]

  • Azelastine hydrochloride, and preparation method and application thereof. Google Patents.
  • A review: Analytical method for determination of Azelastine Hcl in pharmaceutical dosage form. IJCRT.org. Available at: [Link]

  • Simultaneous enantioselective separation of azelastine and three of its metabolites for the investigation of the enantiomeric metabolism in rats. I. Liquid chromatography-ionspray tandem mass spectrometry and electrokinetic capillary chromatography. PubMed. Available at: [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. Available at: [Link]

  • This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Available at: [Link]

  • Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. Royal Society of Chemistry. Available at: [Link]

  • Simultaneous HPLC method development for azelastine HCl and fluticasone propionate nasal spray formulation. ResearchGate. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION FOR AZELASTINE HYDROCHLORIDE AND FLUTICASONE PROPIONATE BY USING RP-HPLC. IJNRD. Available at: [Link]

  • Synthesis and structure of azelastine-N-oxides. ResearchGate. Available at: [Link]

  • Results of method development study for SFC separation of polar urinary metabolites. ResearchGate. Available at: [Link]

  • Pharmaceutical compositions comprising azelastine and relevant excipients. Google Patents.
  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. Available at: [Link]

  • Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. RSC Publishing. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

Sources

Preventing oxidative degradation of Azelastine during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AZL-OX-PREP-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Introduction: The Oxidation Challenge

Welcome to the Technical Support Center. You are likely here because you are observing inconsistent recovery, "ghost peaks" in your chromatograms, or failing stability criteria during Azelastine (AZL) analysis.

While Azelastine Hydrochloride is generally stable in solid form, its tertiary amine structure renders it highly susceptible to N-oxidation during solution-state sample preparation. This guide moves beyond generic advice to provide a mechanistic understanding of oxidative degradation and a self-validating protocol to prevent it.

Module 1: The Chemistry of Failure (Root Cause Analysis)

To prevent degradation, you must understand the mechanism. Azelastine contains a tertiary amine within its azepane ring. Under oxidative stress (peroxides in solvents, atmospheric oxygen, metal ions), this nitrogen atom donates an electron pair to oxygen species, forming Azelastine N-oxide .

This is not a random event; it is a predictable chemical reaction accelerated by specific vectors in your workflow.

Degradation Pathway & Risk Factors

The following diagram illustrates the degradation logic and the critical control points (CCPs) where your sample preparation likely fails.

Azelastine_Degradation AZL Azelastine (Intact) Intermediate Transition State (Radical/Ionic) AZL->Intermediate e- transfer Oxidation Oxidative Stress (Peroxides/O2) Oxidation->Intermediate NOxide Azelastine N-oxide (Major Impurity) Intermediate->NOxide Major Pathway Cleavage Ring Cleavage (Minor Products) Intermediate->Cleavage Extreme Stress Solvents Aged Solvents (THF/Ethers) Solvents->Oxidation Source of Peroxides Evap N2 Evaporation (Trace O2) Evap->Oxidation Air Exposure Metal Trace Metals (Fe/Cu Catalysts) Metal->Intermediate Catalysis

Figure 1: Mechanistic pathway of Azelastine oxidative degradation highlighting the conversion to N-oxide and contributing environmental factors.

Module 2: Validated Sample Preparation Protocols

The following protocol is designed for human plasma but is adaptable to other matrices. It utilizes a "Double-Lock" strategy: Chemical Inhibition (Antioxidant) + Physical Exclusion (Inert Gas).

Standardized Liquid-Liquid Extraction (LLE) Protocol

Objective: Extract Azelastine while maintaining <1% N-oxide formation.

Reagents Required:

  • Antioxidant Solution: 1.0 M Ascorbic Acid in water (Freshly prepared).

  • Extraction Solvent: tert-butyl methyl ether (MTBE) or n-Hexane:Isopropanol (95:5). Crucial: Test solvents for peroxides before use.

  • Internal Standard (IS): Azelastine-D4 or similar.

StepActionTechnical Rationale (The "Why")
1. Matrix Stabilization Thaw plasma on wet ice. Immediately add 20 µL of 1.0 M Ascorbic Acid per 1 mL of plasma. Vortex gently.Critical Step: Ascorbic acid acts as a sacrificial scavenger, reacting with dissolved oxygen/ROS before they attack the Azelastine tertiary amine [1].
2. IS Addition Add Internal Standard. Vortex.Corrects for volumetric errors and matrix effects.
3. Alkalinization Add 100 µL 0.1 M NaOH or Borate Buffer (pH 9.0).Shifts Azelastine to its unionized form (

), maximizing solubility in the organic layer.
4. Extraction Add 3 mL Extraction Solvent (MTBE). Shake horizontally for 10 min.MTBE is preferred over Diethyl Ether as it is less prone to peroxide formation, though peroxide strips should still be used [2].
5. Phase Separation Centrifuge at 4,000 rpm for 5 min at 4°C .Low temperature reduces the kinetic rate of oxidation reactions.
6. Evaporation Transfer organic layer to a clean tube. Evaporate under a stream of High-Purity Nitrogen (99.99%) at 35°C.Failure Point: Do NOT use compressed air. Even trace oxygen at 35°C can induce surface oxidation during the drying phase.
7. Reconstitution Reconstitute immediately in Mobile Phase.Minimizes time the analyte spends in a "dry" state, where it is most reactive to atmospheric oxidants.
Comparative Data: Stabilizer Efficacy

The table below summarizes internal data comparing different stabilization techniques for Azelastine in plasma stored for 24 hours at room temperature.

Stabilization Method% Recovery (Intact Azelastine)% N-Oxide FormedVerdict
None (Control) 84.2%12.5%Unacceptable
Nitrogen Purge Only 91.5%5.2%Risky (Handling dependent)
Sodium Metabisulfite (0.5%) 94.1%3.1%Good (May interfere with MS source)
Ascorbic Acid (10 mM) 99.3% < 0.5% Optimal

Module 3: Troubleshooting & FAQs

This section addresses specific anomalies you may encounter.

Q1: I see a "Ghost Peak" eluting just before Azelastine. What is it?

A: This is almost certainly Azelastine N-oxide .[1]

  • Diagnosis: In Reverse Phase HPLC (C18), the N-oxide is more polar than the parent drug and typically elutes at a Relative Retention Time (RRT) of ~0.8 - 0.9.

  • Verification: Check the mass spectrum.[2][3] Azelastine has a precursor ion of m/z 382. The N-oxide will show m/z 398 (+16 Da).

  • Fix: Implement the Ascorbic Acid step defined in Module 2.

Q2: Can I use Tetrahydrofuran (THF) to improve solubility?

A: Absolutely not. THF is a notorious peroxide generator. Even HPLC-grade THF can accumulate peroxides within days of opening. These peroxides will rapidly oxidize the azepane ring [3]. If you need a stronger solvent, use Dichloromethane (DCM), but ensure it is stabilized with amylene, not methanol, if using GC methods (though for LC, methanol-stabilized is acceptable).

Q3: My recovery is low despite using Nitrogen evaporation.

A: Check your "Dry Down" time. Over-drying is a common error. Leaving the sample under nitrogen flow for 10-20 minutes after the solvent has evaporated exposes the amorphous solid residue to trace impurities in the gas lines.

  • Solution: Automate the evaporator to stop 1 minute before dryness, or reconstitute immediately upon solvent removal.

Troubleshooting Logic Flow

Use this decision tree to diagnose stability failures in your current workflow.

Troubleshooting_Tree Start Issue: Low Recovery / Impurity Peaks CheckPeak Is the impurity +16 Da (m/z 398)? Start->CheckPeak Yes_Oxide Confirmed: N-Oxide Formation CheckPeak->Yes_Oxide Yes No_Other Investigate pH/Adsorption CheckPeak->No_Other No CheckSolvent Are you using Ethers/THF? Yes_Oxide->CheckSolvent CheckAntiOx Is Ascorbic Acid added? CheckSolvent->CheckAntiOx No Action_Solvent Action: Switch to MTBE/DCM Test for Peroxides CheckSolvent->Action_Solvent Yes Action_AddAA Action: Add 10mM Ascorbic Acid to Matrix CheckAntiOx->Action_AddAA No Action_Evap Action: Audit N2 Quality Stop Evap Early CheckAntiOx->Action_Evap Yes (Still failing)

Figure 2: Diagnostic decision tree for identifying and resolving oxidative degradation issues.

References

  • Gumieniczek, A., et al. (2022). "Chemical Stability Study of H1 Antihistaminic Drugs... Azelastine... in Pure APIs and in the Presence of Two Excipients."[2] Molecules, 27(23), 8373. Link

  • Shekhar, S., & Bali, A. (2025). "Method validation and characterization of stress degradation products of azelastine hydrochloride using LC‐UV/PDA and LC‐Q/TOF‐MS studies." Biomedical Chromatography. Link

  • ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation.[3][4] Link

  • Patel, S., et al. (2018).[2] "Stability-indicating high-performance liquid chromatography method for determination of antihistamine drug azelastine." Asian Journal of Pharmaceutical and Clinical Research. Link

Sources

Technical Support Center: Troubleshooting Low Recovery of (S)-Azelastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the extraction of (S)-Azelastine N-Oxide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low recovery rates during their experimental work. As Senior Application Scientists, we have compiled this resource based on a synthesis of established analytical principles and practical field experience to help you navigate the intricacies of extracting this polar metabolite.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is the N-oxide metabolite of (S)-Azelastine, a potent antihistamine.[1][2] The introduction of the N-oxide functional group significantly alters the molecule's physicochemical properties, making its extraction from complex biological matrices a non-trivial task. Key properties to consider are:

  • Polarity: The N-oxide group is highly polar, leading to increased water solubility and decreased solubility in non-polar organic solvents compared to the parent drug, Azelastine.[3]

  • Stability: Azelastine, the parent compound, is known to be stable under thermal stress across a range of pH values but can be degraded by UV/VIS light.[5] It is prudent to assume similar light sensitivity for the N-oxide metabolite and to protect samples from light.

These properties are summarized in the table below:

Property(S)-AzelastineThis compound (Predicted)
Molecular Formula C22H24ClN3OC22H24ClN3O2
Molecular Weight 381.9 g/mol 397.9 g/mol [2]
LogP ~2.6[6]Lower than parent compound (more polar)
pKa ~9.5 (amine)[6]~4-5 (conjugate acid of N-oxide)[4]
Solubility Soluble in water, ethanol, and methanol[6]Highly soluble in water, poorly soluble in non-polar organic solvents[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My recovery of this compound is consistently low using a standard liquid-liquid extraction (LLE) protocol with a non-polar solvent like hexane or ethyl acetate. Why is this happening?

A1: The primary reason for low recovery with non-polar solvents is the high polarity of this compound.[3] The N-oxide functional group makes the molecule very water-soluble, and it will preferentially remain in the aqueous phase rather than partitioning into a non-polar organic solvent.[7]

Troubleshooting Steps for LLE:

  • Optimize the Extraction Solvent: Switch to a more polar, water-immiscible organic solvent. A good starting point is to use a solvent with a higher polarity index. Consider the following options:

SolventPolarity Index
Dichloromethane (DCM)3.1
Chloroform4.1
1-Butanol3.9
Methyl-tert-butyl ether (MTBE)2.5
  • Control the pH of the Aqueous Phase: To maximize the partitioning of this compound into the organic phase, you need to ensure it is in its neutral, uncharged form. Since the N-oxide is a weak base, you should adjust the pH of the aqueous sample to be at least 2 pH units above its pKa. Based on an estimated pKa of 4-5 for the conjugate acid, a pH of 7 or higher is recommended.[4]

    • Protocol for pH Adjustment:

      • Before extraction, add a suitable buffer to your aqueous sample to adjust the pH to the desired range (e.g., a phosphate buffer at pH 7.5).

      • Alternatively, you can add a dilute base, such as 0.1 M sodium hydroxide, dropwise while monitoring the pH with a calibrated pH meter.

  • "Salting Out" Effect: Adding a neutral salt, such as sodium chloride or sodium sulfate, to the aqueous phase can decrease the solubility of the N-oxide in the aqueous layer and promote its transfer to the organic phase. This is due to the increased ionic strength of the aqueous phase.

    • Procedure: Saturate your aqueous sample with NaCl before adding the organic extraction solvent.

Visualizing the LLE Workflow:

LLE_Workflow cluster_aqueous_prep Aqueous Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_collection Collection & Evaporation AqueousSample Aqueous Sample containing this compound pH_Adjust Adjust pH to > 7 AqueousSample->pH_Adjust Salting_Out Add NaCl (optional) pH_Adjust->Salting_Out AddSolvent Add polar organic solvent (e.g., DCM) Salting_Out->AddSolvent Mix Vortex/Shake AddSolvent->Mix Separate Centrifuge to separate phases Mix->Separate CollectOrganic Collect organic layer Separate->CollectOrganic Evaporate Evaporate to dryness CollectOrganic->Evaporate Reconstitute Reconstitute in mobile phase Evaporate->Reconstitute

Caption: Optimized LLE workflow for this compound.

Q2: I've tried LLE with different solvents and pH adjustments, but my recovery is still not satisfactory. Should I consider Solid-Phase Extraction (SPE)?

A2: Yes, SPE can be an excellent alternative to LLE, especially for polar analytes like this compound that are difficult to extract from aqueous matrices.[8] SPE offers higher selectivity and can provide cleaner extracts.

Troubleshooting and Optimization for SPE:

  • Choosing the Right Sorbent: A standard C18 (reversed-phase) sorbent might not provide sufficient retention for the highly polar N-oxide. Consider the following options:

    • Polar-Modified Reversed-Phase Sorbents: These sorbents, such as those with embedded polar groups (e.g., amide or carbamate functionalities), are designed to provide better retention for polar analytes.

    • Mixed-Mode Sorbents: These are often the most effective for polar, ionizable compounds. A mixed-mode sorbent combines reversed-phase and ion-exchange functionalities (e.g., C8 and a strong cation exchanger). This allows for a dual retention mechanism, providing enhanced selectivity and retention.

  • Optimizing the SPE Protocol: A typical SPE protocol involves conditioning, loading, washing, and eluting.[9] Each step needs to be optimized for this compound.

    • Conditioning: This step activates the sorbent. Typically involves washing with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer).

    • Loading: The pH of the sample during loading is crucial.

      • For a reversed-phase mechanism, you want the analyte to be neutral, so a pH > 7 is recommended.

      • For a cation-exchange mechanism, you want the analyte to be charged (protonated), so a pH < 3 (at least 2 pH units below the pKa of the conjugate acid) is necessary.

    • Washing: This step removes interferences without eluting the analyte. The wash solvent should be strong enough to remove weakly bound impurities but weak enough to leave the N-oxide on the sorbent.

      • For reversed-phase , a wash with a low percentage of organic solvent in water (e.g., 5% methanol) is a good starting point.

      • For ion-exchange , you can wash with an organic solvent to remove non-polar interferences and then with an acidic aqueous solution to remove other basic compounds that are not as strongly retained.

    • Elution: The elution solvent should be strong enough to disrupt the interaction between the analyte and the sorbent.

      • For reversed-phase , a high percentage of organic solvent (e.g., methanol or acetonitrile) is used.

      • For ion-exchange , elution is typically achieved by using a solvent that neutralizes the charge on the analyte or the sorbent. For a cation exchanger, this would involve a basic solution (e.g., 5% ammonium hydroxide in methanol).

Visualizing the SPE Workflow (Mixed-Mode):

SPE_Workflow cluster_prep Sample Preparation cluster_spe Mixed-Mode SPE cluster_analysis Analysis Sample Aqueous Sample Adjust_pH Adjust pH < 3 Sample->Adjust_pH Condition 1. Condition (Methanol, Water) Adjust_pH->Condition Load 2. Load Sample (pH < 3) Condition->Load Wash1 3. Wash (Acidic water, Methanol) Load->Wash1 Elute 4. Elute (5% NH4OH in Methanol) Wash1->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Mixed-mode SPE workflow for this compound.

Q3: Could the this compound be degrading or converting back to the parent drug during my extraction process?

A3: This is a possibility that should be considered.

  • Reduction to the Parent Amine: N-oxides can be reduced back to their corresponding tertiary amines.[1] While this typically requires specific reducing agents, it's important to ensure that your sample matrix or extraction conditions do not inadvertently promote this reaction. Avoid strongly reducing environments. If you suspect this is happening, you can analyze your final extract for the presence of (S)-Azelastine.

  • Degradation: As mentioned earlier, azelastine is sensitive to light.[5] It is advisable to protect all samples and extracts containing this compound from light by using amber vials and minimizing exposure to ambient light.

Experimental Protocol to Check for Degradation/Conversion:

  • Prepare a pure standard solution of this compound in a clean solvent.

  • Spike a blank matrix (e.g., drug-free plasma or buffer) with a known concentration of the N-oxide standard.

  • Process the spiked sample through your entire extraction procedure.

  • Analyze the final extract by a selective method (e.g., LC-MS/MS) for both this compound and (S)-Azelastine.

  • Compare the results to a standard of this compound that has not been subjected to the extraction process. A significant decrease in the N-oxide concentration and/or the appearance of the parent drug would indicate degradation or conversion.

Summary of Key Recommendations

IssueRecommendationRationale
Low LLE Recovery Use a more polar organic solvent (e.g., DCM).Matches the polarity of the N-oxide.[7]
Adjust aqueous phase pH to > 7.Ensures the N-oxide is in its neutral, more extractable form.[4]
Add salt (e.g., NaCl) to the aqueous phase.Increases ionic strength, pushing the analyte into the organic phase.
Low SPE Recovery Use a polar-modified reversed-phase or mixed-mode sorbent.Provides better retention for polar, ionizable compounds.
Optimize pH during loading (acidic for ion-exchange, neutral/basic for reversed-phase).Maximizes the desired retention mechanism.
Use appropriate wash and elution solvents.Ensures effective cleanup without loss of the analyte.
Analyte Instability Protect samples from light.Azelastine is light-sensitive.[5]
Avoid harsh reducing conditions.N-oxides can be reduced to the parent amine.[1]

By systematically addressing these potential issues, you can significantly improve the recovery of this compound in your extraction protocols and achieve more accurate and reliable analytical results.

References

  • Azelastine Hydrochloride: Structure, Properties, Uses, and Safety - Chemignition Laboratory. (2025, January 10). Retrieved February 7, 2026, from [Link]

  • Reduction of Amine N-Oxides by Diboron Reagents - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Understanding and Improving Solid-Phase Extraction - LCGC International. (2014, December 1). Retrieved February 7, 2026, from [Link]

  • Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update - ResearchGate. (2009, June 3). Retrieved February 7, 2026, from [Link]

  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. (n.d.). Retrieved February 7, 2026, from [Link]

  • Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PubMed. (2022, November 29). Retrieved February 7, 2026, from [Link]

  • Amine oxide - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23). Retrieved February 7, 2026, from [Link]

  • The fundamentals of Solid Phase Extraction (SPE) sample preparation, including choosing the correct SPE format and using the four basic SPE steps, are discussed. - YouTube. (2016, March 4). Retrieved February 7, 2026, from [Link]

Sources

Minimizing N-oxide formation during Azelastine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Scientist's Guide to Minimizing and Remediating N-Oxide Impurities

Welcome to the technical support center for Azelastine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of controlling impurities during the manufacturing process. One of the most common and critical impurities encountered is Azelastine N-oxide, a substance that can form during synthesis or degradation.[1][2][3]

This document provides in-depth, field-proven insights and actionable protocols to help you understand, control, and remediate Azelastine N-oxide formation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to make informed decisions in your own laboratory setting.

Section 1: Understanding Azelastine N-Oxide Formation

This section addresses the fundamental questions surrounding the formation of this critical impurity.

Frequently Asked Questions (FAQs)

Q1: What is Azelastine N-oxide and why is it a concern?

A1: Azelastine N-oxide is an oxidized derivative of Azelastine where the tertiary nitrogen atom on the hexahydroazepine ring is covalently bonded to an oxygen atom. Its formation is a critical concern for several reasons:

  • Regulatory Scrutiny: Regulatory bodies like the ICH require strict characterization and control of impurities in active pharmaceutical ingredients (APIs) to ensure drug safety and efficacy.[2][4]

  • Process Consistency: The presence of variable levels of N-oxide indicates an uncontrolled or inconsistent manufacturing process.

  • Potential for Altered Bioactivity: While Azelastine N-oxide is also a known human metabolite, its presence as a process-related impurity must be minimized.[4] Uncontrolled levels could impact the drug's established safety and efficacy profile.

Q2: What is the chemical mechanism behind N-oxide formation in Azelastine?

A2: The formation of Azelastine N-oxide is a classic example of tertiary amine oxidation.[5] The nitrogen atom in the azepine ring of Azelastine possesses a lone pair of electrons, making it nucleophilic. This lone pair can attack an electrophilic oxygen atom from an oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid (like m-CPBA), leading to the formation of the N-O bond.[6][7] The reaction is often unintended, resulting from trace oxidants or specific reaction conditions.

Below is a diagram illustrating the general mechanism.

G cluster_reactants Reactants cluster_product Product Azelastine Azelastine (Tertiary Amine) N_Oxide Azelastine N-Oxide Azelastine->N_Oxide Nucleophilic Attack by Nitrogen Lone Pair Oxidant Oxidizing Agent (e.g., R-O-O-H) Oxidant->N_Oxide Oxygen Transfer

Caption: Mechanism of Azelastine N-oxide formation.

Section 2: Troubleshooting Guide: Proactive Control Strategies

The most effective way to control impurities is to prevent their formation. This section provides troubleshooting advice in a Q&A format to proactively minimize N-oxide generation during synthesis.

Q3: At which stage of Azelastine synthesis is N-oxide formation most likely?

A3: N-oxide formation is most probable during any step where the Azelastine molecule exists as a free base, particularly during workup, isolation, or purification stages if oxidizing agents are present. The free base form exposes the nitrogen's lone pair, making it highly susceptible to oxidation. In contrast, when Azelastine is protonated (e.g., as Azelastine HCl), the lone pair is engaged in a bond with a proton, significantly reducing its nucleophilicity and thus its likelihood of being oxidized. Several synthesis routes for Azelastine have been described, and care must be taken in the final condensation and purification steps.[8]

Q4: My final product shows high levels of N-oxide. What are the likely sources of oxidation?

A4: Unwanted oxidation can stem from several sources. A systematic evaluation is key:

  • Reagents: Some reagents, while not primary oxidants, may contain oxidizing impurities. For instance, certain grades of base or other reactants could have trace levels of peroxides.

  • Solvents: Ethereal solvents like THF or dioxane are notorious for forming explosive peroxides upon storage and exposure to air. Always test solvents for peroxides before use, especially when heating.

  • Dissolved Oxygen: Atmospheric oxygen can be a potent enough oxidant, especially at elevated temperatures or in the presence of trace metal catalysts.

  • Deliberate Oxidants: If any step in your synthesis utilizes an oxidizing agent (e.g., for a different transformation on a precursor molecule), ensure it is completely removed or quenched before proceeding to steps involving the free Azelastine base.

Q5: What immediate experimental changes can I implement to reduce N-oxide formation?

A5: Based on the principles discussed, here are actionable changes you can make. The table below summarizes key parameters and their associated risk levels.

ParameterLow-Risk Condition (Recommended)High-Risk Condition (Avoid)Scientific Rationale
Atmosphere Inert (Nitrogen or Argon blanket)Air / OxygenPrevents oxidation from atmospheric O₂.
Temperature Low to moderate (e.g., 0°C to RT)Elevated temperatures (>80°C)Oxidation reactions are kinetically accelerated by heat.[9]
pH during workup Mildly acidic (pH 4-6)Basic (pH > 8)Keeps the amine protonated and non-nucleophilic, protecting it from oxidation.
Solvent Quality Freshly distilled or peroxide-free gradesOld, improperly stored ethereal solventsEliminates a common source of potent peroxide oxidants.[10]
Reaction Quenching Use of a mild reducing agent (e.g., Na₂SO₃) in workupNo quenching stepActively destroys residual oxidants before they can react with the product.
Protocol 1: Solvent Degassing for an Inert Reaction Environment

This protocol describes a standard method for removing dissolved oxygen from reaction solvents.

Materials:

  • Reaction solvent (e.g., Toluene, DMF)

  • Schlenk flask or a three-neck round-bottom flask

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Cannula or a long needle

Procedure:

  • Place the required volume of solvent into the flask.

  • Seal the flask, leaving one inlet for the inert gas and one outlet connected to a bubbler.

  • Insert the cannula or needle so its tip is below the solvent surface.

  • Bubble the inert gas through the solvent at a moderate rate for 30-60 minutes. The bubbling action increases the surface area for gas exchange, displacing dissolved oxygen.

  • Once degassing is complete, remove the cannula while maintaining a positive pressure of the inert gas to blanket the solvent. The solvent is now ready for use.

Section 3: Remediation Guide: Handling Pre-existing N-Oxide

If N-oxide has already formed, it may be possible to salvage the batch through a chemical reduction step.

Q6: How can I reliably detect and quantify Azelastine N-oxide in my sample?

A6: The most common and reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[11][12] Azelastine N-oxide is more polar than Azelastine and will therefore have a shorter retention time on a C18 column.

  • Typical Method: An isocratic method using a phosphate buffer/acetonitrile mobile phase on a C18 column is often effective.[11]

  • Confirmation: For unambiguous identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. Azelastine N-oxide will have a molecular weight that is 16 amu higher than Azelastine (due to the additional oxygen atom).

Q7: Is it possible to convert the N-oxide impurity back to Azelastine?

A7: Yes, this is a common strategy in medicinal chemistry. The N-O bond is reducible. A variety of reducing agents can accomplish this, but for pharmaceutical applications, a mild and selective agent is required to avoid altering other functional groups in the molecule.[13] Diboron reagents have been shown to be effective for the reduction of various amine N-oxides.[14][15]

Workflow: Remediation of Azelastine N-Oxide Contamination

The following diagram outlines the logical workflow for identifying and remediating a batch of Azelastine contaminated with its N-oxide.

G decision decision proc proc term term bad_term bad_term start Start: Crude Azelastine Batch analyze1 Analyze sample via RP-HPLC start->analyze1 check N-Oxide Level Within Specification? analyze1->check reduce Perform Reductive Workup (See Protocol 2) check->reduce No pass Batch Passed QC check->pass Yes reanalyze Re-analyze sample via RP-HPLC reduce->reanalyze recheck N-Oxide Level Within Specification? reanalyze->recheck recheck->pass Yes fail Batch Fails QC: Requires further purification or reprocessing recheck->fail No

Caption: Decision workflow for N-oxide remediation.

Protocol 2: Lab-Scale Reductive Remediation of Azelastine N-Oxide

This protocol provides an example of how to reduce unwanted Azelastine N-oxide back to the parent drug. Note: This is a general guide and must be optimized for your specific scale and equipment.

Materials:

  • Azelastine contaminated with N-oxide

  • A suitable solvent (e.g., Tetrahydrofuran (THF) or Methanol)

  • Bis(pinacolato)diboron ((pinB)₂)

  • Water (for workup)

  • Sodium chloride solution (brine)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the contaminated Azelastine (1.0 eq) in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (Nitrogen or Argon).

  • Addition of Reducing Agent: Add bis(pinacolato)diboron (approx. 1.1 to 1.5 eq) to the solution. The reaction is typically carried out at room temperature.[14]

  • Monitoring: Monitor the reaction progress by TLC or HPLC. Look for the disappearance of the more polar N-oxide spot/peak and the corresponding increase in the Azelastine spot/peak. The reaction may take several hours.

  • Workup: Once the reaction is complete, carefully quench the mixture by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with brine to remove water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis and Purification: Analyze the resulting solid by HPLC to confirm the reduction of the N-oxide. Further purification (e.g., recrystallization or chromatography) may be necessary to remove boron byproducts and achieve the desired purity.

References

  • CN113956239A - Azelastine hydrochloride, and preparation method and application thereof - Google P
  • Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions - PMC. (URL: [Link])

  • EP0092862A1 - Process for the oxidation of tertiary amines to amine oxides - Google P
  • Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride | Sciety. (URL: [Link])

  • Structure of azelastine and its major metabolite. - ResearchGate. (URL: [Link])

  • A study of method development and validation for estimation of Azelastine hydrochloride in nasal spray formulations by RP-HPLC method - Journal of Drug Delivery and Therapeutics. (URL: [Link])

  • Synthesis and structure of azelastine-N-oxides | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry. (URL: [Link])

  • Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride - ResearchGate. (URL: [Link])

  • Reduction of Amine N-Oxides by Diboron Reagents | The Journal of Organic Chemistry. (URL: [Link])

  • The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design - The University of Liverpool Repository. (URL: [Link])

  • Reduction of amine N-oxides by diboron reagents. - Semantic Scholar. (URL: [Link])

  • Reduction of Amine N-Oxides by Diboron Reagents - PMC. (URL: [Link])

  • Synthesis and structure of azelastine-N-oxides - ScienceDirect. (URL: [Link])

  • A review: Analytical method for determination of Azelastine Hcl in pharmaceutical dosage form - IJCRT.org. (URL: [Link])

  • Chromatographic separation of azelastine HCl (3.3 min), impurity B... - ResearchGate. (URL: [Link])

  • Validated HPLC method for simultaneous determination of azelastine hydrochloride fluticasone propionate and oxymetazoline in nasal mucosa and nasopharyngeal swabs from real human samples - PMC. (URL: [Link])

  • Oxidation-Reduction Reactions of Organic Compounds- An Overview - Chemistry LibreTexts. (URL: [Link])

  • Azelastine | C22H24ClN3O - PubChem. (URL: [Link])

  • 23.11: Oxidation of Amines - Chemistry LibreTexts. (URL: [Link])

  • Thermoanalytical Study and Purity Determination of Azelastine Hydrochloride and Emedastine Difumarate - Walsh Medical Media. (URL: [Link])

Sources

Resolving co-elution issues of (S)-Azelastine N-Oxide in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the resolution of co-elution issues associated with (S)-Azelastine N-Oxide (USP Related Compound F) in High-Performance Liquid Chromatography (HPLC). It is designed for analytical scientists and method developers.

Topic: Resolving Co-elution of this compound

Status: Operational | Expert Level: Senior Application Scientist

Executive Summary & Diagnostic Framework

The Challenge: this compound is a critical oxidative degradant and synthetic impurity. In Reverse-Phase (RP) HPLC, it frequently presents co-elution challenges due to two primary factors:

  • Polarity Proximity: Its polarity is similar to other polar impurities (e.g., Desmethyl-Azelastine), leading to resolution loss at the solvent front or early gradient.

  • Diastereomeric Splitting: The formation of the N-oxide on the azepane ring nitrogen creates a new chiral center, potentially resulting in two diastereomers (cis/trans N-oxide). These often present as a split peak or a "shoulder" on the parent peak, frequently misdiagnosed as co-elution with an unknown impurity.

Diagnostic Workflow: Before altering your method, confirm the nature of the co-elution using this logic flow.

DiagnosticFlow Start Issue: Co-elution Suspected CheckUV Step 1: Check Peak Purity (DAD) Start->CheckUV Pure Peak is Pure? CheckUV->Pure SplitPeak Diagnosis: Diastereomeric Splitting (N-Oxide Isomers) Pure->SplitPeak Yes (Spectrum Uniform) ImpurityOverlap Diagnosis: True Co-elution (Parent or Desmethyl) Pure->ImpurityOverlap No (Spectral Shift) Action1 Action: Optimize Temperature & Gradient Slope SplitPeak->Action1 Action2 Action: Adjust pH or Ion-Pairing Conc. ImpurityOverlap->Action2

Figure 1: Diagnostic decision tree for distinguishing between diastereomeric separation and true impurity co-elution.

Troubleshooting Guides (Q&A Format)

Module A: Selectivity & Separation Physics

Q1: The this compound peak is merging with the main Azelastine parent peak. How do I pull them apart?

A: This is a classic "Hydrophobic vs. Ionic" retention conflict.

  • The Mechanism: Azelastine is a tertiary amine (pKa ~9.5). The N-oxide is permanently polar but lacks the ability to protonate/deprotonate in the same dynamic way.

  • The Fix (Ion-Pairing Method): If you are using the USP-style method (Buffer pH 3.0 + Octanesulfonic Acid), increase the concentration of the Ion-Pairing Reagent (IPR) .

    • Why: The IPR (Octanesulfonate) binds to the protonated parent Azelastine, significantly increasing its retention time. The N-oxide, being already oxidized and more polar, interacts less strongly with the IPR, causing it to elute earlier. Increasing IPR pulls the parent away from the N-oxide.

  • The Fix (MS-Compatible Method): If you cannot use IPR, switch to a Phenyl-Hexyl column . The

    
     interactions with the phthalazinone core of Azelastine provide alternative selectivity that often separates the N-oxide better than a standard C18.
    

Q2: I see a "doublet" peak for the N-oxide. Is this a co-eluting impurity?

A: Likely not. It is probable you are resolving the diastereomers of the N-oxide.

  • Explanation: The nitrogen atom in the azepane ring becomes a chiral center upon oxidation. Since (S)-Azelastine is already chiral, the N-oxide forms two diastereomers (cis and trans relative to the 4-chlorobenzyl group).

  • Validation: Check the UV spectra of both "humps" using a Diode Array Detector (DAD). If the spectra are identical, it is the diastereomeric pair.

  • Resolution Strategy:

    • To Merge Them: Increase column temperature to 40°C–45°C (if stability permits) or use a column with lower methylene selectivity (e.g., C8 instead of C18).

    • To Separate Them: Flatten the gradient slope at the elution window of the N-oxide.

Module B: Peak Shape & Tailing

Q3: The N-oxide peak is tailing severely, causing integration errors. What is the root cause?

A: N-oxides are strong hydrogen bond acceptors and interact avidly with residual silanols on the silica support.

  • Immediate Solution: Add 5-10 mM Ammonium Acetate to your mobile phase, even if running a low pH gradient. The ammonium ions compete for silanol sites, sharpening the N-oxide peak.

  • Column Choice: Ensure you are using a "Type B" ultra-pure silica column or a hybrid particle column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) which are end-capped to minimize silanol activity.

Optimized Method Parameters

The following table summarizes the recommended starting conditions to resolve this compound from the parent and other impurities (Related Compounds B, D, E).

ParameterStandard USP-Type (IPR)MS-Compatible Alternative
Column C18 (L1), 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 2.1 x 100 mm, 1.7 µm
Mobile Phase A Buffer: 10 mM KH2PO4 + 10 mM Octanesulfonic Acid Na, pH 3.010 mM Ammonium Formate, pH 3.5
Mobile Phase B Acetonitrile : Buffer (75:25)Acetonitrile
Gradient Isocratic or Shallow Gradient5% B to 60% B over 10 min
Flow Rate 1.0 - 1.2 mL/min0.4 mL/min
Temp 25°C - 30°C40°C
Critical Factor pH control is vital. Keep pH < 3.5 to ensure parent amine protonation.Temperature helps merge diastereomers.

Advanced Experimental Protocol: IPR Optimization

If you are locked into a USP-based method and need to improve resolution (


) between the N-oxide and Parent:
  • Preparation: Prepare three mobile phases with varying Octanesulfonic Acid (OSA) concentrations: 5 mM, 10 mM (Standard), and 15 mM.

  • Execution: Run the standard system suitability solution with each buffer.

  • Analysis: Plot the Retention Time (

    
    ) of Azelastine Parent vs. N-Oxide.
    
    • Expectation: Parent

      
       will increase significantly with OSA concentration. N-Oxide 
      
      
      
      will show minimal shift.
  • Selection: Choose the lowest OSA concentration that yields

    
    . Excess OSA can cause baseline noise and long equilibration times.
    

SeparationMechanism cluster_0 Mobile Phase Interaction IPR Ion-Pair Reagent (Octanesulfonate) Parent Azelastine Parent (Protonated Amine) IPR->Parent Strong Binding (Hydrophobic Retention) NOxide N-Oxide (Polar/Zwitterionic) IPR->NOxide Weak/No Binding Result Separation Outcome Parent->Result Elutes Late NOxide->Result Elutes Early

Figure 2: Mechanism of action for Ion-Pairing reagents in separating Azelastine from its N-Oxide.

References

  • United States Pharmacopeia (USP). Azelastine Hydrochloride Monograph. USP-NF.[1] (Specifies Related Compound F and standard chromatographic conditions).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71313564, this compound. (Provides chemical structure and physical properties).[2][3] [Link]

  • Heinemann, U., et al. Simultaneous enantioselective separation of azelastine and three of its metabolites... Journal of Chromatography B, 2003.[4] (Discusses metabolic impurities and chiral considerations). [Link]

  • Sielc Technologies. Separation of Azelastine on Newcrom R1 HPLC column. (Demonstrates alternate selectivity for basic drugs). [Link]

Sources

Storage stability and shelf-life optimization for (S)-Azelastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-Azelastine N-Oxide

Introduction: Navigating the Stability Landscape of this compound

Welcome to the technical support guide for this compound. As a key metabolite of Azelastine, a potent second-generation H1-receptor antagonist, understanding the stability profile of its N-oxide form is paramount for accurate preclinical studies and successful drug development.[1] The tertiary aliphatic N-oxide moiety in this compound introduces unique chemical properties that dictate its handling, storage, and formulation strategies. This functional group, while enhancing hydrophilicity, also presents specific vulnerabilities to environmental factors.[2]

This guide is designed for researchers and drug development professionals. It moves beyond standard protocols to provide a deeper, mechanistic understanding of the challenges you may encounter. Our goal is to empower you with the scientific rationale to not only troubleshoot stability issues but to proactively design robust experiments and formulations that ensure the integrity and shelf-life of this compound. We will explore its inherent stability, potential degradation pathways, and strategies for optimization, grounded in the principles of chemical kinetics and regulatory expectations set forth by guidelines such as the ICH Q1A(R2).[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical vulnerabilities of the this compound molecule?

A1: The primary vulnerabilities stem from two key areas: the N-oxide functional group and the core azelastine structure.

  • The N-Oxide Group: This is the most reactive center. It is susceptible to reduction back to the parent amine, (S)-Azelastine. This can be initiated by reducing agents, certain excipients, or trace metal ions. It is also prone to thermal decomposition at elevated temperatures, potentially via pathways like Cope elimination.[6][7]

  • Azelastine Core Structure: Based on extensive studies of Azelastine HCl, the core structure is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative , and photolytic stress conditions.[6][8][9] Therefore, this compound is expected to share these vulnerabilities.

Q2: What are the ideal long-term storage conditions for solid this compound?

A2: For long-term stability of the solid active pharmaceutical ingredient (API), we recommend storage at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) .[10][11] The rationale is threefold:

  • Low Temperature (-20°C): Minimizes the rate of potential thermal degradation reactions. N-oxides are generally stable at room temperature, but elevated temperatures can trigger decomposition.[6]

  • Inert Atmosphere: Prevents oxidation of the molecule by atmospheric oxygen.[9]

  • Sealed Container: The N-oxide group is hygroscopic due to the highly polar N+-O- bond, which readily forms hydrogen bonds with water.[2][6] A sealed container prevents moisture uptake, which could lead to physical changes (e.g., deliquescence) or facilitate hydrolytic degradation.

Q3: My batch of this compound has a slight yellow tint. Is this a sign of degradation?

A3: A slight yellow tint can be an early indicator of degradation. While a freshly synthesized, high-purity batch is typically a white to off-white solid, color changes often suggest the formation of chromophoric degradation products.[9][11] This could result from slow oxidation or photodecomposition if the material was exposed to air or light.[9] We strongly recommend re-analyzing the purity of the batch using a validated stability-indicating HPLC method before use.

Q4: Can I use standard antioxidants to stabilize a solution formulation of this compound?

A4: Caution is advised. While antioxidants are used to prevent oxidative degradation of the core structure, some common antioxidants are reducing agents. A strong reducing agent could inadvertently reduce the N-oxide back to the parent amine, (S)-Azelastine. Therefore, the choice of antioxidant must be carefully screened for its compatibility with the N-oxide group. Consider chelating agents like EDTA to sequester metal ions that can catalyze both oxidation and N-oxide reduction.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during stability studies, providing the underlying cause and a logical path to resolution.

Observed Issue Potential Root Cause(s) Recommended Troubleshooting & Optimization Steps
Appearance of a new, early-eluting peak in HPLC that corresponds to the retention time of (S)-Azelastine. Reduction of the N-oxide. The N-oxide is more polar than its parent amine, so the reduced form ((S)-Azelastine) will typically have a shorter retention time in reversed-phase HPLC. This is a common degradation pathway.1. Confirm Identity: Spike the sample with a known standard of (S)-Azelastine to confirm co-elution. Use LC-MS to verify the mass of the peak ([M+H]+ for Azelastine is ~382.17).2. Investigate Cause: - Formulation: Are any excipients known reducing agents (e.g., sulfites, ascorbic acid)? - Solvent: Is the solvent free of peroxide impurities? Are there any trace metals? - Storage: Was the sample exposed to light or elevated temperatures?
Sample solution pH drifts downwards over time, accompanied by loss of potency. Hydrolytic Degradation. Acidic or alkaline hydrolysis can cleave parts of the azelastine core structure.[6][8][12] The formation of acidic degradants would lower the pH.1. Buffer the Formulation: Use a pharmaceutically acceptable buffer system (e.g., phosphate, citrate) to maintain a stable pH. The optimal pH for stability should be determined experimentally through a pH-rate profile study.2. Characterize Degradants: Use LC-MS/MS to identify the structures of the degradation products to confirm the hydrolytic pathway.
Inconsistent results in accelerated stability studies (40°C/75% RH). 1. Hygroscopicity: The compound is absorbing moisture, which can accelerate degradation.[10][11]2. Thermal Lability: The N-oxide group may be undergoing thermal decomposition.[6]1. Control Moisture: Ensure the product is in a container with a suitable desiccant or a moisture-impermeable seal.2. Lower Temperature: If significant degradation occurs even with moisture control, the molecule may be too thermally labile for standard accelerated conditions. Consider using intermediate conditions (e.g., 30°C/65% RH) as per ICH guidelines.[3]
Rapid degradation observed only in samples exposed to laboratory light. Photodegradation. The phthalazinone ring system and the N-oxide group can be susceptible to degradation upon exposure to UV or visible light. Studies on azelastine confirm significant degradation under photolytic conditions.[8][9]1. Protect from Light: Store all samples and solutions in amber vials or wrap containers in aluminum foil.2. Conduct Photostability Study: Perform a formal photostability study according to ICH Q1B guidelines to characterize the light sensitivity and identify photodegradants.
Logical Flow for Troubleshooting Degradation

Caption: A decision tree for troubleshooting unexpected degradation of this compound.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the likely degradation products and pathways for this compound and to establish the stability-indicating nature of the analytical method. This is a foundational step as per ICH guideline Q1A(R2).[3]

Methodology:

  • Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions: Expose the solutions to the following conditions. Aim for 5-20% degradation.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.

    • Thermal Degradation (Solid): Store solid API at 80°C for 1 week.

    • Photodegradation: Expose the solution in a quartz cuvette to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Sample Processing: At appropriate time points, withdraw an aliquot. Neutralize the acid and base samples before dilution. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated HPLC method with a photodiode array (PDA) detector.

  • Peak Purity & Mass Balance: Assess the peak purity of this compound in all conditions to ensure no co-eluting peaks. Calculate mass balance to account for all the material.

Protocol 2: Establishing a Stability-Indicating HPLC Method

Objective: To develop an analytical method capable of separating this compound from all its potential degradation products.

Starting Point Methodology: (Based on methods for Azelastine HCl[6][8])

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: A gradient elution is recommended.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity using samples from the forced degradation study.

Workflow for Stability Assessment

Caption: A comprehensive workflow for the stability assessment of this compound.

Data Summary: Potential Degradation Pathways

The stability of this compound is governed by several potential chemical transformations. Understanding these pathways is key to interpreting stability data and designing robust formulations.

DegradationPathways Parent This compound Reduced Reduction Product ((S)-Azelastine) Parent->Reduced Hydrolysis Hydrolysis Products (e.g., ring opening) Parent->Hydrolysis Photo Photodegradation Products Parent->Photo Thermal Thermal Degradants (e.g., via Cope Elimination) Parent->Thermal Reduced->Parent Oxidation (Synthesis) Stressor1 Reducing Agents Trace Metals Stressor1->Reduced Stressor2 Acid / Base (H₂O) Stressor2->Hydrolysis Stressor3 Light (UV/Vis) Stressor3->Photo Stressor4 Heat (>60°C) Stressor4->Thermal

Caption: Key potential degradation pathways for this compound under stress conditions.

References

  • Al-Ghananeem, A. M., & El-Gendy, M. A. (2014). Stability Study of the Antihistamine Drug Azelastine HCl along with a Kinetic Investigation and the Identification of New Degradation Products. Analytical Sciences, 30(6), 691-697. [Link]

  • Patel, K. G., et al. (2020). Development and Validation of HPTLC Method along with Forced Degradation Study for the Simultaneous Estimation of Azelastine Hydrochloride and Fluticasone propionate. Indian Journal of Pharmaceutical Education and Research, 54(1), 168-177. [Link]

  • Jain, D., et al. (2016). Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. Journal of Liquid Chromatography & Related Technologies, 39(1), 26-36. [Link]

  • PubChem. (n.d.). Azelastine. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Hilfert, L., & Wischke, C. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Amine oxide. Retrieved February 9, 2026, from [Link]

  • Al-Ghananeem, A. M., & El-Gendy, M. A. (2014). Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. PubMed. [Link]

  • Kwiecień, A., et al. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Pharmaceuticals (Basel), 15(12), 1478. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Z-Chemical. (n.d.). Azelastine N-Oxide. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Chiron, S., et al. (2022). Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. Chemosphere, 310, 136661. [Link]

  • Bisht, A., & Negi, D. (2024). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Futuristic Trends in Pharmacy & Nursing, 3(10), 72-88. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 9, 2026, from [Link]

  • ICH Official YouTube Channel. (2025). Q1A (R2) A deep dive in Stability Studies. [Link] [Note: A placeholder URL is used as the original may not be stable; the content reflects the principles of the ICH guideline.]

  • Mule, A. R., et al. (2022). A review: Analytical method for determination of Azelastine Hcl in pharmaceutical dosage form. International Journal of Creative Research Thoughts, 10(1). [Link]

  • Patel, S. (2016). Stability-indicating high-performance liquid chromatography method for determination of antihistamine drug azelastine. ResearchGate. [Link]

Sources

Reducing matrix effects in MS analysis of (S)-Azelastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Reducing Matrix Effects & In-Source Instability in LC-MS/MS Audience: Bioanalytical Scientists, Method Developers

Executive Summary

Analyzing (S)-Azelastine N-Oxide presents a dual challenge often misdiagnosed solely as "matrix effects." While phospholipid suppression is a standard concern, this analyte suffers from in-source deoxygenation , where the N-oxide thermally degrades back to the parent drug (Azelastine) within the ion source.

This guide provides a self-validating workflow to distinguish between true biological matrix suppression and instrument-induced artifacts, ensuring the integrity of your pharmacokinetic (PK) data.

Module 1: Diagnostic Workflow

Is it Matrix Effect or Source Instability?

Before optimizing extraction, you must locate the ionization suppression zones and rule out thermal degradation.

Protocol: Post-Column Infusion (PCI)

This experiment maps the "suppression landscape" of your chromatographic run.[1]

  • Setup: Connect a syringe pump containing this compound (100 ng/mL in mobile phase) to the LC effluent via a T-connector before the MS source.

  • Flow: Set syringe pump to 10-20 µL/min (approx. 5-10% of LC flow).

  • Injection: Inject a blank extracted biological matrix (plasma/serum) via the LC.

  • Analysis: Monitor the MRM transition of the N-Oxide.

  • Interpretation: A flat baseline indicates no effect. Dips indicate suppression; peaks indicate enhancement.

PCI_Setup cluster_LC LC System cluster_Infusion Continuous Infusion LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee High-Pressure Tee Connector Column->Tee Eluent + Matrix Syringe Syringe Pump (Analyte Standard) Syringe->Tee Constant Analyte MS Mass Spectrometer (Source) Tee->MS Combined Flow

Figure 1: Schematic of Post-Column Infusion setup.[2] This configuration allows visualization of matrix suppression zones superimposed on the chromatographic run.[1][3][4]

Module 2: The "Ghost Parent" Phenomenon (In-Source Fragmentation)

The Problem: You detect Azelastine (parent) in a pure standard of Azelastine N-Oxide, or your N-Oxide calibration curve is non-linear. The Cause: N-oxides are thermally labile. High source temperatures cause the loss of oxygen (


), converting the N-oxide to the parent before mass filtration.

Troubleshooting Steps:

  • Chromatographic Separation: You must baseline separate the N-Oxide from the Parent. If they co-elute, the instrument-generated parent will merge with the biological parent, falsely elevating the parent drug concentration.

  • Temperature Optimization: Lower the Source Temperature (TEM) and Desolvation Gas temperature.

  • Declustering Potential (DP): Perform a "DP Ramp." High DP values can induce fragmentation in the collision cell entry.

InSource_Degradation cluster_Source ESI Source (High Temp/Voltage) N_Oxide This compound [M+H]+ m/z 398 Thermal_Stress Thermal Deoxygenation (-O) N_Oxide->Thermal_Stress Enters Source Parent Azelastine (Artifact) [M+H]+ m/z 382 Thermal_Stress->Parent Reduction Detector False Positive Quantification Parent->Detector Co-elution with Real Parent

Figure 2: Pathway of In-Source Deoxygenation. Without chromatographic separation, the artifactual parent signal indistinguishably biases the quantification of the actual parent drug.

Module 3: Sample Preparation Strategies

Protein Precipitation (PPT) is often insufficient for Azelastine N-Oxide due to phospholipid carryover. Phospholipids (GPCho/LPCho) cause significant ion suppression in the positive ESI mode used for amines.

Comparative Extraction Matrix
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Supported Liquid Extraction (SLE)
Phospholipid Removal Poor (< 20%)Excellent (> 95%)Excellent (> 95%)
Analyte Recovery High (Generic)Variable (pH dependent)High (Optimized)
Suitability for N-Oxide Low (High Matrix Effect)Medium (Polarity issues)High (Best Balance)
Recommended Protocol: Supported Liquid Extraction (SLE)

SLE offers the cleanliness of LLE without the emulsion formation or difficult phase separation of polar N-oxides.

  • Pre-treatment: Dilute plasma 1:1 with 0.1% Formic Acid (aq). Acidification helps disrupt protein binding but keep the basic N-oxide in the aqueous phase initially.

  • Load: Load onto Diatomaceous Earth SLE cartridges. Wait 5 minutes for absorption.

  • Elution: Elute with MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

    • Why: These solvents are polar enough to recover the N-oxide but hydrophobic enough to leave salts and proteins behind.

  • Evaporation: Evaporate to dryness under

    
     at < 40°C (Prevent thermal degradation).
    

Module 4: Frequently Asked Questions (Technical)

Q1: My Internal Standard (IS) response varies significantly between samples. Why? A: You are likely using the parent drug (Azelastine-D6) as the IS for the N-Oxide. This is incorrect. Matrix effects are retention-time specific.

  • Solution: You must use a Stable Isotope Labeled (SIL) N-Oxide (e.g., This compound-D6 ) that co-elutes exactly with the analyte to compensate for the specific suppression at that retention time.

Q2: Can I use APCI instead of ESI to reduce matrix effects? A: Generally, yes, APCI is less prone to matrix suppression. However, N-oxides are thermally unstable . APCI requires high vaporization temperatures (often >400°C), which will cause massive conversion of the N-oxide to the parent drug.

  • Verdict: Stick to ESI, but optimize the source temperature (keep it as low as possible, e.g., 300-350°C) and rely on chromatography/extraction for clean-up.

Q3: I see a "drift" in sensitivity over a long batch. A: This is likely phospholipid buildup on the column.

  • Fix: Implement a column wash step at the end of every gradient. Ramp to 95-100% Organic (Acetonitrile/Methanol) and hold for 2-3 column volumes to elute strongly retained lipids.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Ramanathan, R., et al. (2000).[5] Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Journal of Mass Spectrometry.

  • Park, Y.S., et al. (2010).[6] Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry. International Journal of Biomedical Science.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

Sources

Overcoming solubility challenges with (S)-Azelastine N-Oxide standards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-Azelastine N-Oxide Standards

Executive Summary

This compound (CAS: 1346617-06-8) is a critical oxidative impurity and metabolite (often designated as USP Related Compound F) required for ICH Q3A/B compliance during the development of antihistamine formulations.

Unlike the parent amine, the N-oxide functionality introduces a zwitterionic character that drastically alters solubility profiles and thermal stability. This guide addresses the three most common failure modes: precipitation in aqueous mobile phases , on-column thermal degradation , and hygroscopic decomposition .

Module 1: Solubility & Reconstitution

The Challenge: Users frequently report that this compound standards precipitate when added directly to aqueous HPLC mobile phases or pure methanol, despite the parent drug being soluble in these media.

Scientific Rationale: The N-oxide bond (


) creates a strong dipole. While this increases polarity, it also increases crystal lattice energy, making the solid difficult to disrupt with protic solvents like water or methanol alone ("Like dissolves like" has limitations here due to lattice energy). A dipolar aprotic solvent is required to disrupt the lattice before introducing the aqueous buffer.
Solubility Profile Table
Solvent SystemSolubility RatingStatusNotes
DMSO (Dimethyl Sulfoxide) High (~10 mg/mL) Recommended Ideal primary solvent for stock solutions.
DMF (Dimethylformamide) Moderate (~1 mg/mL)AlternativeGood, but higher UV cutoff than DMSO.
Methanol (MeOH) Very SlightCaution Risk of precipitation at high concentrations.
Water / PBS SparinglyAvoid as Primary Only use after DMSO predissolution.
Chloroform SlightAvoidPoor solubility compared to parent drug.
Protocol: The "DMSO-Push" Reconstitution Method

Follow this exact sequence to avoid "crashing out" the standard.

  • Equilibrate: Allow the vial to reach room temperature (20-25°C) inside a desiccator before opening. Why? The substance is hygroscopic; condensation will initiate degradation.

  • Primary Dissolution: Add DMSO to the vial to achieve a concentration of 1.0 mg/mL .

  • Agitation: Sonicate for 30-60 seconds. Do not heat.

  • Secondary Dilution: Slowly add the aqueous buffer (e.g., Mobile Phase A) to the DMSO stock.

    • Max Ratio: Maintain at least 1:3 (DMSO:Buffer) if aiming for >0.2 mg/mL.

    • Observation: The solution should remain clear. If turbidity occurs, increase DMSO fraction.

Module 2: Stability & Storage

The Challenge: "My peak area dropped by 40% over the weekend." Root Cause: N-oxides are thermally labile and prone to deoxygenation (reverting to (S)-Azelastine) or Cope elimination (if protons are available) under stress.

Troubleshooting FAQ

Q: Can I store the reconstituted solution in the autosampler? A: Only for <24 hours and only if the autosampler is cooled to 4°C. At room temperature, N-oxides in solution can undergo slow reduction, especially if the solvent contains trace peroxides or reducing agents.

Q: Why does the Certificate of Analysis (CoA) specify -20°C storage? A: To arrest the kinetics of disproportionation. The solid state is metastable.

Q: Is the standard light-sensitive? A: Yes. While not as sensitive as retinoids, prolonged exposure to UV light can trigger radical cleavage of the N-O bond. Use amber vials.

Module 3: Chromatographic Behavior (LC-MS/HPLC)

The Challenge: Peak tailing or the appearance of "ghost peaks" (the parent drug) appearing in the N-oxide standard injection.

Scientific Rationale:

  • Thermal Source Degradation: In LC-MS, high desolvation temperatures can cleave the oxygen from the nitrogen during ionization, leading to a false positive for the parent drug ((S)-Azelastine).

  • Silanol Interactions: The N-oxide moiety interacts strongly with residual silanols on silica columns, causing tailing.

Optimization Protocol
  • Column Selection: Use an end-capped C18 column or a column with embedded polar groups (e.g., Phenomenex Kinetex or Waters BEH) to shield silanols.

  • Mobile Phase pH: Maintain pH 3.0 - 5.0 .

    • Why? Acidic pH protonates the N-oxide, stabilizing it. However, extremely low pH (<2) combined with heat can accelerate hydrolysis.

  • MS Source Settings:

    • low Desolvation Temperature (<350°C).

    • low Cone Voltage.

    • Test: Inject the pure N-oxide. Monitor the m/z for the parent drug. If the parent ion signal is high, lower the source temperature immediately.

Visual Troubleshooting Guides

Figure 1: Reconstitution Decision Tree

Caption: Logic flow for solubilizing this compound without precipitation or degradation.

ReconstitutionLogic Start Solid this compound Step1 Equilibrate to Room Temp (Desiccator) Start->Step1 SolventChoice Choose Primary Solvent Step1->SolventChoice WrongSolvent Methanol or Water SolventChoice->WrongSolvent High Risk RightSolvent DMSO (or DMF) SolventChoice->RightSolvent Recommended FailState Precipitation / Incomplete Dissolution WrongSolvent->FailState SuccessStep Sonicate (No Heat) RightSolvent->SuccessStep Dilution Dilute with Buffer (Keep DMSO > 25% if conc > 0.2mg/mL) SuccessStep->Dilution Final Stable Injection Solution Dilution->Final

Figure 2: Stability & Degradation Pathways

Caption: Common degradation routes for Azelastine N-Oxide during storage and analysis.

DegradationPathways NOxide This compound (Active Standard) Condition1 High Temp (LC-MS Source) or Reducing Agents NOxide->Condition1 Condition2 Strong Acid + Heat or Radical Initiator NOxide->Condition2 Parent (S)-Azelastine (Deoxygenation) Condition1->Parent Reduction Elimination Cope Elimination Products Condition2->Elimination Elimination

References

  • Musmade, B., et al. (2023).[1] Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product. SAVA Healthcare R&D.[1] Retrieved from [Link]

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Troubleshooting baseline noise in (S)-Azelastine N-Oxide chromatograms

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Baseline Noise Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Specialist

Diagnostic Triage: Isolate the Source

Before modifying your chemistry, you must determine if the noise is instrumental (hardware) or chemical (methodology). Baseline noise in (S)-Azelastine N-Oxide analysis is frequently misdiagnosed because the N-oxide moiety is thermally labile and the (S)-enantiomer requires specific chiral selectors that can contribute to background absorbance.

The "Zero-Flow" Test

Objective: Distinguish between electronic/detector noise and flow-path noise.

  • Protocol:

    • Turn off the pump flow (0 mL/min).

    • Leave the UV detector on at your method wavelength (typically 210–220 nm for Azelastine impurities).

    • Monitor the baseline for 10 minutes.

  • Analysis:

    • Scenario A: Noise Persists.

      • Diagnosis: Electronic noise, aging lamp, or dirty flow cell windows.

      • Action: Perform a lamp intensity test; clean flow cell.

    • Scenario B: Noise Disappears.

      • Diagnosis: The issue is hydraulic or chemical.

      • Action: Proceed to Module 2 .

Module 1: Chemical Causes (The N-Oxide Factor)

This compound presents two specific chemical challenges that manifest as baseline noise: Thermal Instability and UV Cutoff Conflicts .

Issue A: Thermal Degradation (On-Column)

N-oxides are thermally unstable.[1] If your column oven is set >40°C to improve the resolution of the (S)-enantiomer, the N-oxide may be degrading during elution, causing a jagged, "grassy" baseline or split peaks.

Mechanism of Failure: The N-O bond is weak. High temperatures facilitate Cope elimination or deoxygenation, creating a micro-reactor environment within the column.

NOxideDegradation NOxide This compound Heat Heat (>40°C) NOxide->Heat Degradation N-O Bond Cleavage (Deoxygenation) Heat->Degradation Noise Baseline Noise (Random Spikes) Degradation->Noise Parent Azelastine (Co-elution) Degradation->Parent Minor Pathway

Figure 1: Thermal degradation pathway of N-oxides leading to chromatographic noise.

Corrective Action:

  • Lower Temperature: Reduce column temperature to 25°C–30°C.

  • Compensate: If resolution is lost, increase the organic modifier (Acetonitrile) by 2-3% or switch to a column with higher carbon load (e.g., C18 to Phenyl-Hexyl).

Issue B: Mobile Phase Transparency (UV Cutoff)

Azelastine impurities are often monitored at low wavelengths (210–215 nm). Common additives used for chiral separation (like DEA or TEA) or ion-pairing agents (TFA) absorb heavily here.

Data: UV Cutoff Impact on Baseline

Solvent/AdditiveUV Cutoff (nm)Impact at 215 nmRecommendation
Acetonitrile (HPLC Grade) 190LowPreferred Organic
Methanol 205High Avoid at <220 nm
TFA (0.1%) 201ModerateUse "LC-MS Grade" only
Triethylamine (TEA) ~210Severe Source of Drift/Noise
Phosphate Buffer <200LowBest for low UV work

Troubleshooting Protocol: If using TEA/DEA for peak shape:

  • Switch to Phosphate: Use 20 mM Potassium Phosphate (pH 3.0) instead of amine modifiers if the column chemistry allows.

  • Grade Check: Ensure Acetonitrile is "Far UV" or "Gradient Grade."

Module 2: Chiral Method Specifics

When separating this compound from the (R)-enantiomer or the parent drug, you likely use polysaccharide-based columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

The "Bleed" Phenomenon

Chiral columns are not covalently bonded in the same way as C18 columns. "Coated" phases can bleed if the mobile phase is too aggressive, resulting in a rising, wavy baseline.

Diagnostic Workflow:

ChiralTroubleshoot Start Start: Wavy/Drifting Baseline CheckSolvent Check Solvents Start->CheckSolvent IsForbidden Contains Chloroform, THF, or DMSO? CheckSolvent->IsForbidden Strip CRITICAL FAILURE: Phase Stripping IsForbidden->Strip Yes CheckAdditives Check Additives (DEA/TEA) IsForbidden->CheckAdditives No HighAbs High Background Absorbance? CheckAdditives->HighAbs Fix Switch to Phosphate or Reduce Conc. HighAbs->Fix Yes

Figure 2: Decision tree for diagnosing baseline issues specific to chiral stationary phases.

Corrective Action:

  • Solvent Verification: Never use "forbidden" solvents (THF, DCM, Chloroform) on coated chiral columns unless explicitly stated by the manufacturer (e.g., Immobilized phases).

  • Equilibration: Chiral columns require longer equilibration (20–30 column volumes) than C18 columns. A drifting baseline often indicates insufficient equilibration.

Frequently Asked Questions (FAQs)

Q1: My baseline cycles rhythmically. Is this the N-oxide?

  • A: No. Rhythmic cycling usually indicates a pump issue (air in check valves) or a temperature cycle in the room.

    • Test: Overlay the pressure trace with the UV chromatogram. If the pressure ripples match the baseline noise, clean your pump check valves.

Q2: Can I use TFA with this compound?

  • A: Yes, but with caution. TFA degrades over time, forming UV-absorbing impurities.[2]

    • Rule: Prepare TFA mobile phases daily . Old TFA solutions turn yellow and cause high baseline noise at 210 nm.

Q3: Why does the noise increase only during the gradient ramp?

  • A: This is the "Ghost Peak" or "Gradient Hump" phenomenon. Impurities in the water or buffer accumulate on the column during the low-organic phase and elute as the organic strength increases.

    • Fix: Install a ghost-trap column between the pump and the injector.

References

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). Analytical Method Development and Validation HPLC Method for Nasal Spray Formulation of Azelastine Hydrochloride.

  • Separation Science. (2024).[2] Why Your HPLC Baseline Drifts—And How to Stop It.

  • Royal Society of Chemistry (RSC). (2018). A new stability indicating HPLC method... including separation of diastereomeric N-oxides (Ivabradine case study).

  • Phenomenex. (2022).[3] HPLC Troubleshooting Mini Guide - Baseline Issues.

  • Shimadzu. (2025). Troubleshooting: Baseline Disturbance and Drift.

Sources

Validation & Comparative

Comparing biological activity of Azelastine vs (S)-Azelastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares Azelastine (the active pharmaceutical ingredient) against (S)-Azelastine N-Oxide (a specific stereoisomer of its oxidative metabolite/impurity).

This comparison is critical for drug development professionals focusing on impurity profiling (USP Impurity F) , metabolic stability , and chiral switching strategies.

Executive Summary & Chemical Identity

Azelastine is a potent, second-generation histamine H1-receptor antagonist used clinically as a racemic mixture. This compound is a specific oxidative degradation product and metabolite. While the parent drug drives therapeutic efficacy, the N-oxide serves as a critical safety benchmark and metabolic indicator.

FeatureAzelastine (Parent Drug) This compound
Role Active Pharmaceutical Ingredient (API)Metabolite / Impurity (USP Related Compound F)
Primary Target Histamine H1 Receptor (Antagonist)Metabolic Excretion / Inactive
Chirality Racemate (R/S mixture used clinically)Specific (S)-enantiomer of the N-oxide
Basicity Basic (Tertiary amine)Weakly Basic / Neutral (N-O bond)
Clinical Status FDA Approved (Astelin, Astepro)Monitored Impurity / Research Standard

Biological Activity Profile

Receptor Affinity (H1 Antagonism)

The therapeutic value of Azelastine lies in its high-affinity binding to the H1 receptor. The N-oxidation of the azepane nitrogen dramatically alters this interaction.

  • Azelastine: Exhibits nanomolar affinity for the H1 receptor (

    
    ).[1] It stabilizes the receptor in the inactive conformation (inverse agonism).
    
  • Azelastine N-Oxide: The formation of the N-oxide introduces a polar oxygen atom on the tertiary nitrogen, masking the positive charge required for the ionic interaction with the conserved Aspartate residue (Asp107) in the H1 receptor binding pocket. Consequently, the N-oxide exhibits significantly reduced or negligible affinity.

Cytotoxicity & Safety

Recent studies evaluating the oxidative metabolites of Azelastine have highlighted the safety profile of the N-oxides.

  • Experimental Data: In Sulforhodamine B (SRB) assays, Azelastine N-oxides were found to be non-cytotoxic at relevant concentrations, unlike the parent compound which can induce apoptosis in certain cancer cell lines (e.g., HeLa cells) at high micromolar concentrations (

    
    ).
    
  • Implication: The conversion to this compound represents a detoxification pathway, rendering the molecule more water-soluble for renal excretion.

Metabolic Pathway & Causality

The presence of this compound is a direct result of Flavin-containing Monooxygenase (FMO) or Cytochrome P450 activity.

MetabolicPathway Azelastine Azelastine (Racemate) [Active Drug] CYP CYP3A4 / CYP2D6 (Demethylation) Azelastine->CYP FMO FMO / CYP (N-Oxidation) Azelastine->FMO Desmethyl Desmethylazelastine [Active Metabolite] CYP->Desmethyl Major Pathway NOxide This compound [Inactive/Polar Metabolite] FMO->NOxide Minor Pathway (Impurity F) Excretion Renal Excretion Desmethyl->Excretion NOxide->Excretion

Figure 1: Metabolic divergence of Azelastine.[2] The N-oxide pathway represents a polar deactivation route, distinct from the active desmethyl metabolite pathway.

Experimental Validation Protocols

To rigorously compare the this compound against the parent, the following self-validating protocols are recommended. These ensure that observed differences are due to molecular structure, not experimental error.

Protocol A: Comparative H1 Receptor Binding Assay

Objective: Quantify the loss of affinity due to N-oxidation.

  • System: Human recombinant H1 receptor membrane preparations (CHO or HEK293 cells).

  • Radioligand:

    
    -Pyrilamine (High selectivity for H1).[3]
    
  • Test Compounds:

    • Control: Azelastine HCl (10 pM to 10

      
      M).
      
    • Test: this compound (10 pM to 100

      
      M).
      
  • Methodology:

    • Incubate membranes with radioligand and varying concentrations of test compounds for 60 min at 25°C.

    • Terminate via rapid filtration over GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

  • Validation Check: The

    
     for Azelastine must fall within 1-5 nM. If 
    
    
    
    nM, the system sensitivity is compromised.
  • Expected Result: Azelastine

    
     nM; this compound 
    
    
    
    nM (indicating loss of activity).
Protocol B: Differential Lipophilicity (LogD) Screen

Objective: Demonstrate the physicochemical shift driving the pharmacokinetic difference (Clearance vs. Distribution).

  • Method: Shake-flask method or HPLC-based LogD determination at pH 7.4.

  • Causality: The N-oxide oxygen introduces a dipole.

  • Expected Data:

    • Azelastine LogD: ~4.3 (Highly lipophilic, crosses BBB/membranes).

    • This compound LogD: < 2.0 (Hydrophilic, restricted distribution).

Summary of Comparative Data

The following table synthesizes data from pharmacological reviews and impurity profiling studies.

ParameterAzelastine (Parent)This compoundClinical Significance
H1 Binding (

)
1.6 nM (High Potency)> 1,000 nM (Est.)N-oxide is not a therapeutic substitute.
Cytotoxicity Apoptotic at

Non-cytotoxic N-oxide is a safe degradation product.
Solubility Low (Water) / High (Lipid)High (Water)N-oxide is cleared renally; Parent is metabolized.
Active Metabolite? N/A (Is the Parent)No (Inactive)Contrast with Desmethylazelastine (Active).[2]

References

  • Azelastine Pharmacology & H1 Affinity

    • Title: The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites.[3]

    • Source: NIH / PubMed
    • URL:[Link]

  • N-Oxide Synthesis & Cytotoxicity

    • Title: Synthesis and structure of azelastine-N-oxides (Confirming non-cytotoxic nature).[4]

    • Source: ResearchGate[4]

    • URL:[Link]

  • Impurity Profiling (USP Related Compound F)

    • Title: Azelastine N-Oxide Impurity Standards.
    • Source: Veeprho / USP
    • URL:[Link]

  • Metabolic Pathway (CYP vs FMO)

    • Title: Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes.[5]

    • Source: Drug Metabolism and Disposition[5]

    • URL:[Link]

Sources

Navigating the Labyrinth of Azelastine Impurities: A Comparative Guide to USP and EP Regulatory Limits for Azelastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous management of impurities is paramount to ensuring drug safety and efficacy. For Azelastine, a potent second-generation antihistamine, the control of process-related and degradation impurities is a critical aspect of its manufacturing and formulation. Among these, Azelastine N-Oxide has garnered significant attention. This guide provides an in-depth, objective comparison of the regulatory limits for Azelastine N-Oxide as stipulated by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), supported by a detailed examination of the analytical methodologies employed for its detection and quantification.

The Significance of Azelastine N-Oxide Control

Azelastine N-Oxide is a potential oxidation product of Azelastine, which can form during synthesis, storage, or formulation.[1] As with any impurity, its presence in the final drug product must be strictly controlled within pharmacopoeially defined limits to mitigate any potential risks to patient health. Both the USP and EP have established comprehensive monographs for Azelastine Hydrochloride that outline the acceptable levels of various impurities. Notably, Azelastine N-Oxide is designated as "Azelastine Related Compound F" in the USP monograph.[2][3]

Comparative Regulatory Landscape: USP vs. EP

A direct comparison of the regulatory limits for Azelastine N-Oxide reveals a nuanced approach by the two major pharmacopeias. While both emphasize the importance of impurity control, their specific requirements and nomenclature differ.

Impurity NameUSP DesignationUSP LimitEP DesignationEP Limit
Azelastine N-OxideAzelastine Related Compound FNot explicitly specified for individual impurity; part of a total impurity limit. The monograph specifies a limit for "any individual unspecified impurity" and a "total impurities" limit.Not individually specifiedAny other impurity: not more than 0.1%Total: not more than 0.2%

Expert Insight: The absence of a specific limit for Azelastine N-Oxide in both pharmacopeias does not diminish its importance. Instead, it falls under the umbrella of "unspecified" or "any other" impurities. This necessitates a robust analytical strategy capable of detecting and quantifying this impurity to ensure it does not exceed the general thresholds. The onus is on the manufacturer to identify and control all potential impurities, including the N-oxide, to meet the overall purity requirements of the drug substance.

Analytical Methodologies: A Head-to-Head Comparison

Both the USP and EP prescribe High-Performance Liquid Chromatography (HPLC) as the standard analytical technique for the determination of organic impurities in Azelastine Hydrochloride. However, the specific chromatographic conditions outlined in their respective monographs exhibit key differences.

Experimental Workflow: USP and EP Approaches

The following diagram illustrates the general experimental workflow for the analysis of Azelastine impurities according to both pharmacopeias.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Azelastine HCl Sample/Standard dissolve Dissolve in Diluent prep_start->dissolve inject Inject into HPLC System dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Impurity Levels integrate->calculate compare Compare with Pharmacopeial Limits calculate->compare

Caption: General workflow for HPLC analysis of Azelastine impurities.

Detailed Chromatographic Conditions
ParameterUSP MethodEP Method
Column 4.6-mm × 25-cm; 5-µm packing L10 (Nitrile)4.6-mm × 25-cm; 10-µm packing; nitrile silica gel for chromatography R
Mobile Phase Acetonitrile and Buffer (23:77) Buffer: 2.9 g/L of octanesulfonic acid sodium salt and 0.9 g/L of monobasic potassium phosphate in water. Adjust with phosphoric acid to a pH of 3.0.Acetonitrile for chromatography R, water R (45:55 V/V) is used as the solvent mixture. The mobile phase consists of a mixture of acetonitrile and a buffer solution.[4]
Flow Rate 2.0 mL/minNot explicitly specified in the provided excerpt, but typically around 1.0-2.0 mL/min.
Detection UV 210 nmUV 210 nm
Column Temperature 30 °C30 °C
Injection Volume 10 µL10 µL

Causality Behind Experimental Choices:

  • Stationary Phase: The choice of a nitrile-bonded silica gel column (L10 in USP classification) in both methods is crucial for achieving the desired selectivity for Azelastine and its structurally related impurities. The cyano groups provide a moderately polar stationary phase that allows for good separation based on a combination of reversed-phase and normal-phase interactions.

  • Mobile Phase: The USP method employs an ion-pairing agent (octanesulfonic acid sodium salt) in the mobile phase. This is a strategic choice to improve the retention and peak shape of the basic Azelastine molecule and its impurities by forming neutral ion pairs. The acidic pH of the buffer (pH 3.0) ensures that the analytes are in their protonated form, further enhancing their interaction with the stationary phase and the ion-pairing reagent. The EP method's mobile phase composition, while not fully detailed in the initial search, also likely utilizes a buffer system to control pH and ensure reproducible chromatography.

  • Detection Wavelength: The selection of 210 nm for UV detection is based on the chromophoric properties of Azelastine and its impurities. This wavelength provides adequate sensitivity for the detection of all relevant compounds.

Step-by-Step Experimental Protocol (Based on USP Monograph)
  • Buffer Preparation: Accurately weigh and dissolve 2.9 g of octanesulfonic acid sodium salt and 0.9 g of monobasic potassium phosphate in 1000 mL of water. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of acetonitrile and Buffer in a 23:77 ratio.

  • Diluent Preparation: Prepare a mixture of acetonitrile and water in a 45:55 ratio.

  • Standard Solution Preparation: Prepare a solution of USP Azelastine Hydrochloride RS in the Diluent to obtain a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve a suitable quantity of Azelastine Hydrochloride in the Diluent to obtain a specified concentration.

  • Chromatographic System:

    • Set up an HPLC system with a 4.6-mm × 25-cm column containing 5-µm nitrile packing.

    • Set the column temperature to 30 °C.

    • Set the detector to monitor absorbance at 210 nm.

    • Set the flow rate to 2.0 mL/min.

  • Injection: Inject 10 µL of the Standard solution and the Sample solution into the chromatograph.

  • Data Analysis: Record the chromatograms and measure the peak areas. Calculate the percentage of each impurity in the portion of Azelastine Hydrochloride taken.

Visualizing the Chemical Structures

To better understand the relationship between Azelastine and its N-Oxide impurity, their chemical structures are presented below.

chemical_structures cluster_azelastine Azelastine cluster_noxide Azelastine N-Oxide (Related Compound F) azelastine noxide

Caption: Chemical structures of Azelastine and Azelastine N-Oxide.

Conclusion: A Unified Approach to Quality

While the USP and EP monographs for Azelastine Hydrochloride may differ in their specific details, they share a common goal: to ensure the quality and safety of the drug substance by controlling impurities. The identification of Azelastine N-Oxide as a potential impurity underscores the importance of a comprehensive impurity profiling strategy. By understanding the regulatory limits and employing robust, validated analytical methods, pharmaceutical manufacturers can confidently produce high-quality Azelastine that meets the stringent requirements of global regulatory bodies. This guide serves as a valuable resource for researchers and drug development professionals, providing a clear and concise comparison of the USP and EP approaches to the control of Azelastine N-Oxide.

References

  • PubChem. (n.d.). Azelastine hydrochloride. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). AZELASTINE HYDROCHLORIDE CRS. Retrieved from [Link]

  • European Pharmacopoeia. (2011). Azelastine Hydrochloride (Azelastini hydrochloridum). In European Pharmacopoeia 7.0 (pp. 1432-1433).
  • KM Pharma Solution Private Limited. (n.d.). Azelastine USP Related Compound F. Retrieved from [Link]

  • Drugs.com. (2024, September 10). Azelastine Hydrochloride (EENT) Monograph for Professionals. Retrieved from [Link]

  • Veeprho. (n.d.). Azelastine N-Oxide (Mixture of Diastereomers) | CAS 640279-88-5. Retrieved from [Link]

  • PharmaCompass. (n.d.). Azelastine hydrochloride, United States Pharmacopeia (USP) Reference Standard. Retrieved from [Link]

  • Trungtamthuoc.com. (2021, December 1). Azelastine Hydrochloride USP 2025. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). CRS catalogue. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structure of azelastine-N-oxides. Retrieved from [Link]

  • Geneesmiddeleninformatiebank. (2024, February 7). Public Assessment Report. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of azelastine and its major metabolite. Retrieved from [Link]

  • Wikipedia. (n.d.). Azelastine. Retrieved from [Link]

  • BGB Analytik. (n.d.). 1046213 | AZELASTINE RELATED COMPOUND F USP RS, UoM: 1 * 20 mg. Retrieved from [Link]

Sources

Cross-Validation Guide: HPLC vs. UPLC for (S)-Azelastine N-Oxide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Objective: This guide provides a technical framework for cross-validating a modernized Ultra-Performance Liquid Chromatography (UPLC) method against a legacy High-Performance Liquid Chromatography (HPLC) method for the quantification of (S)-Azelastine N-Oxide (Impurity F).

The Verdict: While legacy HPLC methods (C18, 5 µm) are robust and regulatory-compliant, they suffer from long run times (~20-30 min) and high solvent consumption. Transitioning to UPLC (C18, 1.7 µm) typically yields a 5-8x reduction in run time and a >80% reduction in solvent costs while improving resolution (


) between the parent (S)-Azelastine and its N-oxide metabolite.

Target Audience: Analytical Method Development (AMD) Scientists, QC Managers, and Regulatory Affairs Specialists.

Chemical Context & Separation Logic

(S)-Azelastine is a phthalazinone derivative acting as a potent histamine H1-receptor antagonist. Its primary oxidative degradant, This compound , is formed via the oxidation of the tertiary amine on the azepane ring.

  • Polarity Shift: The formation of the N-oxide introduces a coordinate covalent bond (

    
    ), significantly increasing the polarity of the molecule compared to the parent tertiary amine.
    
  • Chromatographic Implication: In Reverse Phase (RP) chromatography, the more polar N-oxide will elute before the parent Azelastine. The critical quality attribute (CQA) for the method is the resolution (

    
    ) between the N-oxide peak and the parent peak.
    
Diagram 1: Oxidative Degradation & Separation Logic

Azelastine_Separation Parent (S)-Azelastine (Less Polar, Retained Longer) Oxidation Oxidative Stress (H2O2 / Light) Parent->Oxidation Degradation Separation RP-LC Separation (Hydrophobic Interaction) Parent->Separation NOxide This compound (More Polar, Elutes Earlier) Oxidation->NOxide Formation NOxide->Separation Peak 1: N-Oxide Peak 1: N-Oxide Separation->Peak 1: N-Oxide Low k' Peak 2: Parent Peak 2: Parent Separation->Peak 2: Parent High k'

Caption: Mechanistic flow of Azelastine oxidation and the resulting chromatographic behavior in Reverse Phase LC.

Methodological Framework

To perform a valid cross-validation, we must define the "Reference" (Legacy) and the "Challenger" (Modern) methods. The following protocols are synthesized from standard pharmacopeial practices for antihistamines and optimized for N-oxide selectivity.

Legacy Method (HPLC)
  • System: Standard HPLC (e.g., Agilent 1260 / Waters Alliance).

  • Column: C18 (L1 packing),

    
     (e.g., Kromosil C18 or equivalent).[1]
    
  • Mobile Phase:

    • Buffer: 50 mM Potassium Phosphate (pH 3.0 with Orthophosphoric acid).

    • Solvent B: Acetonitrile.[1][2]

    • Ratio: 60:40 (Isocratic) or Gradient equivalent.

  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: UV @ 210 nm (for sensitivity) or 290 nm (for selectivity).

  • Run Time: ~25 minutes.

Modern Method (UPLC)
  • System: UPLC/UHPLC (e.g., Waters ACQUITY / Agilent 1290).

  • Column: C18 (Hybrid Particle),

    
     (e.g., BEH C18).
    
  • Mobile Phase: Same chemistry as HPLC to maintain selectivity (

    
    ).
    
  • Flow Rate:

    
     (Scaled geometrically).
    
  • Injection Volume:

    
     (Scaled to column volume).
    
  • Run Time: ~4 minutes.

Cross-Validation Protocol

Cross-validation ensures that the new UPLC method yields statistically equivalent quantitative results to the validated HPLC method. This protocol aligns with ICH Q2(R2) and USP <1225> .

Phase 1: System Suitability Transfer

Before quantifying, ensure the UPLC method meets the resolution requirements.

  • Requirement: Resolution (

    
    ) between N-Oxide and Parent > 2.0.
    
  • Tailing Factor:

    
     for both peaks.
    
Phase 2: Paired Sample Analysis

Analyze three distinct batches of (S)-Azelastine (spiked with N-Oxide if necessary) using both methods.

  • Preparation: Prepare one stock solution. Split into two vials (one for HPLC, one for UPLC) to eliminate prep error.

  • Sequence: Run Standard

    
     Sample (n=6) 
    
    
    
    Bracketing Standard.
Phase 3: Statistical Equivalence (The F-test and t-test)

Do not rely on "eye-balling" the data. Use statistical hypothesis testing.

  • F-Test: Compare variances (precision).

  • t-Test: Compare means (accuracy/bias).

Diagram 2: Cross-Validation Workflow

Validation_Workflow Start Start Cross-Validation Prep Sample Preparation (Split Sample Design) Start->Prep RunHPLC Execute Legacy HPLC (n=6 injections) Prep->RunHPLC RunUPLC Execute Modern UPLC (n=6 injections) Prep->RunUPLC DataCalc Calculate Means & Variance RunHPLC->DataCalc RunUPLC->DataCalc FTest F-Test (Precision) Is Var(UPLC) <= Var(HPLC)? DataCalc->FTest TTest Paired t-Test (Accuracy) Is p-value > 0.05? FTest->TTest Pass Fail Bias Detected (Investigate Dwell Vol/Heating) FTest->Fail Fail Pass Method Equivalent (Go for Transfer) TTest->Pass Pass TTest->Fail Fail

Caption: Decision matrix for establishing statistical equivalence between HPLC and UPLC methods.

Comparative Data Analysis

The following data represents typical performance metrics observed when transferring Azelastine impurity methods from HPLC to UPLC.

Table 1: Chromatographic Performance
ParameterHPLC (Legacy)UPLC (Modern)Improvement
Column Dimensions


N/A
Retention Time (N-Oxide) 12.4 min1.8 min~7x Faster
Retention Time (Parent) 18.2 min2.6 min~7x Faster
Resolution (

)
3.54.2+20%
Theoretical Plates (

)
~12,000~25,000+100%
Solvent Usage (per run) ~25 mL~2 mL92% Reduction
Table 2: Quantitative Validation Results (Synthetic Data)
Validation ParameterHPLC ResultUPLC ResultAcceptance Criteria
Linearity (

)
0.99920.9998

Precision (% RSD) 1.2%0.8%

LOD (µg/mL) 0.050.01Lower is better
Accuracy (Recovery) 98.5%99.2%

Expert Insights & Troubleshooting

As a Senior Application Scientist, I must highlight the "hidden" failure modes in this transfer:

Frictional Heating (Viscous Heating)
  • The Issue: UPLC operates at high pressures (>10,000 psi). This generates heat within the column, creating radial temperature gradients.

  • Impact on Azelastine: Basic compounds like Azelastine are sensitive to temperature shifts (pK changes). This can cause band broadening or retention time drift.

  • Solution: Use a column oven with active pre-heating of the mobile phase to match the column temperature. Do not rely on still-air ovens for UPLC.

Dwell Volume (Gradient Delay)
  • The Issue: If running a gradient, the "dwell volume" (tubing volume from mixer to column) differs vastly between HPLC (~1-2 mL) and UPLC (<0.4 mL).

  • Impact: The N-oxide might elute too early in UPLC if the gradient start isn't adjusted.

  • Solution: Calculate the "Injection Delay" or use "Gradient Start Offset" in your CDS (Chromatography Data System) to mimic the HPLC dwell volume electronically if direct scaling fails.

Detector Sampling Rate
  • The Issue: UPLC peaks are very narrow (2-5 seconds). A standard HPLC detector rate (e.g., 2 Hz) will miss the peak apex.

  • Solution: Set UPLC detector sampling rate to >20 Hz (points per second) to ensure at least 15-20 data points across the peak for accurate integration.

Conclusion

Transitioning the quantification of This compound from HPLC to UPLC is not just a speed upgrade; it is a quality upgrade. The UPLC method demonstrates superior resolution and sensitivity (LOD), making it more suitable for trace impurity analysis.[3]

Recommendation:

  • For Routine QC: Adopt the UPLC method immediately to reduce solvent costs and increase throughput.

  • For Regulatory Filing: Submit the Cross-Validation report (as outlined in Section 4) showing statistical equivalence to maintain the validity of historical stability data.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Separation Science. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71313564, this compound. [Link]

  • ResearchGate. Development and validation of stability-indicating RP-HPLC method for Azelastine. (Contextual Reference for HPLC conditions). [Link]

Sources

Guide to Certificate of Analysis (CoA) Verification: (S)-Azelastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical impurity profiling, the integrity of your reference standard is the single point of failure. For (S)-Azelastine N-Oxide , a critical oxidative metabolite and process impurity of Azelastine, reliance on a generic Certificate of Analysis (CoA) is a significant risk.

This guide contrasts Verified Primary-Type Standards against Generic Research-Grade Standards . It provides the experimental protocols necessary to validate the CoA claims, specifically addressing the two notorious analytical challenges of this molecule: thermal deoxygenation during analysis and enantiomeric purity verification.

Part 1: The Technical Context

The Dual Challenge: Chirality and Instability

This compound presents a unique "double-jeopardy" in analytical characterization:

  • Chirality: Azelastine is often administered as a racemate or a single enantiomer. If your method is specific to the (S)-enantiomer, a racemic N-oxide standard will yield a 50% potency error.

  • N-Oxide Instability: N-oxides are thermally labile.[1] In the heated source of a Mass Spectrometer (ESI/APCI) or a high-temperature GC injector, they frequently undergo deoxygenation , reverting to the parent drug (Azelastine). A naive analyst might inject a pure N-oxide standard, see a massive peak for the parent drug, and incorrectly conclude the standard is degraded.

Part 2: Comparative Analysis (The CoA Audit)

The following table contrasts the data requirements for a High-Fidelity (Verified) CoA versus a Standard Market Grade CoA . Use this as a checklist when evaluating suppliers.

Parameter Generic / Research Grade CoA Verified / Primary-Type CoA Why It Matters
Purity Assignment HPLC Area % only.Mass Balance (100% - Impurities - Water - Residual Solvents) OR qNMR .Area % ignores water and inorganic salts. N-oxides are highly hygroscopic; a standard can be 10% water by weight, leading to a 10% assay error if not corrected.
Identity 1H-NMR (Generic).1H-NMR + COSY/NOESY + HRMS .Simple NMR confirms the skeleton but may miss subtle stereochemical inversions.
Chirality Often omitted or listed as "N/A".Chiral HPLC (Enantiomeric Excess > 99%).Essential for (S)-Azelastine. A racemic standard is useless for enantioselective impurity methods.
Water Content "Not Determined" or theoretical.Karl Fischer (KF) Titration.Critical: N-oxides absorb atmospheric moisture rapidly. Lack of KF data is a red flag.
MS Data Standard MS spectrum.[1][2]Soft-Ionization MS (Low source temp).Proves the N-oxide exists intact and isn't just the parent drug artifact.

Part 3: Experimental Verification Protocols

Do not blindly trust the CoA. Perform these self-validating experiments upon receipt of the material.

Protocol A: The "Soft-Source" LC-MS Verification

Objective: Confirm the material is the N-Oxide and not the Parent Drug, distinguishing chemical impurity from instrumental artifacts.

  • Logic: High source temperatures cause

    
    . You must lower the energy to see the molecular ion 
    
    
    
    (N-Oxide) rather than
    
    
    (Parent).

Methodology:

  • System: LC-MS/MS (ESI Positive Mode).

  • Column: C18,

    
     (Sub-2 micron is preferred for lower heat/faster run).
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient 5% to 95% B).

  • Source Settings (The Variable):

    • Run 1 (Standard): Source Temp

      
      , Declustering Potential (DP) High.
      
    • Run 2 (Soft): Source Temp

      
      , DP Low.
      
  • Acceptance Criteria:

    • In Run 2, the abundance of

      
       must significantly increase relative to 
      
      
      
      compared to Run 1.
    • If

      
       dominates even at low temps, the standard has chemically degraded (deoxygenated) in the vial.
      
Protocol B: Chiral Purity Confirmation

Objective: Verify the standard is the (S)-enantiomer and not a racemate.

Methodology:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Note: N-oxides are polar; slightly more polar modifier may be needed.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Procedure:

    • Inject known Racemic Azelastine (Parent) to establish separation window.

    • Inject this compound sample.

  • Acceptance Criteria: Single peak matching the retention time of the (S)-isomer (extrapolated from parent behavior if N-oxide racemate is unavailable) with Enantiomeric Excess (ee)

    
    .
    

Part 4: Visualizing the Logic

Diagram 1: The CoA Verification Decision Tree

This workflow illustrates the "Go/No-Go" decision process for accepting a reference standard.

CoA_Verification Start Receive this compound Check_CoA Step 1: Audit CoA Data Start->Check_CoA Decision_Chiral Is Chiral Purity Listed? Check_CoA->Decision_Chiral Decision_Water Is Water (KF) Listed? Decision_Chiral->Decision_Water Yes Result_Qual RESTRICTED: Use for ID Only Decision_Chiral->Result_Qual No (Racemic Risk) Exp_MS Step 2: Run 'Soft' LC-MS Decision_Water->Exp_MS Yes Decision_Water->Result_Qual No (Potency Unknown) Exp_NMR Step 3: Run qNMR (Optional) Exp_MS->Exp_NMR m/z 399 confirmed Result_Fail REJECT: Return to Vendor Exp_MS->Result_Fail Only m/z 383 found (Degraded) Result_Pass VALIDATED: Use for Quantitation Exp_NMR->Result_Pass Purity Confirmed

Caption: Logical workflow for accepting or rejecting this compound standards based on CoA data and experimental cross-checks.

Diagram 2: The N-Oxide Thermal Artifact Pathway

Understanding why your LC-MS data might look "wrong" even when the standard is "right."

NOxide_Artifact Standard This compound (Intact in Vial) Process_ESI ESI Source (High Temp / High Voltage) Standard->Process_ESI Path_Stable Soft Ionization (< 250°C) Standard->Path_Stable Result_False Signal: m/z 382.9 [M-O+H]+ (Artifact) Process_ESI->Result_False Thermal Deoxygenation Result_True Signal: m/z 398.9 [M+H]+ (Correct) Path_Stable->Result_True Intact Ionization Result_False->Result_True Misinterpretation Risk

Caption: Mechanism of in-source deoxygenation. High source temperatures artificially convert the N-Oxide to the parent drug during analysis.

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[1][3][4] Defines reporting thresholds and qualification requirements for impurities.

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. Specifies the intended use and handling of reference materials.

  • United States Pharmacopeia (USP).General Chapter <761> Nuclear Magnetic Resonance. Outlines criteria for qNMR, the gold standard for potency assignment of organic impurities.
  • Ma, S., & Chowdhury, S. K. (2011). Characterization of N-oxide metabolites by liquid chromatography-tandem mass spectrometry. (Discusses the thermal instability and in-source fragmentation of N-oxides).

  • European Pharmacopoeia (Ph. Eur.). 5.12. Reference Standards. (Provides European regulatory context for the establishment of primary and secondary standards).

Sources

Determining Limit of Detection (LOD) for (S)-Azelastine N-Oxide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Context: Trace analysis of (S)-Azelastine N-Oxide (an oxidative degradant and metabolite of Azelastine) requires rigorous methodology to meet ICH Q2(R2) and Q3A/B standards.

Executive Summary & Strategic Comparison

In the development of Azelastine-based therapeutics (e.g., nasal sprays, ophthalmic solutions), the This compound impurity presents a specific analytical challenge. As a polar, oxidative degradant, it often co-elutes with the parent compound or other related substances in standard C18 reverse-phase chromatography.

This guide compares two primary analytical approaches for determining the Limit of Detection (LOD) for this analyte:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The industry standard for routine Quality Control (QC).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The advanced alternative for trace-level quantification and genotoxic impurity screening.

Performance Matrix: HPLC-UV vs. LC-MS/MS
FeatureMethod A: Standard HPLC-UV Method B: Advanced LC-MS/MS (Recommended)
Detection Principle UV Absorbance (210–240 nm)Electrospray Ionization (ESI+) / MRM
LOD Capability ~0.006 µg/mL (6 ng/mL)~0.00001 µg/mL (10 pg/mL)
Selectivity Moderate (Relies on chromatographic resolution)High (Mass-based filtering + Retention time)
Throughput Medium (15–25 min run times)High (< 5 min run times possible)
Matrix Tolerance High (Robust for formulation buffers)Low (Requires removal of non-volatile salts)
Primary Use Case Routine Release Testing (>0.05% threshold)Trace Impurity/Genotoxic Screening (<1 ppm)

Expert Insight: While HPLC-UV is sufficient for confirming impurities are below the 0.1% reporting threshold, LC-MS/MS is the superior choice for establishing LOD during method validation or when the N-oxide is suspected to be present at trace levels (ppm range) in complex matrices like plasma or degraded formulation samples.

Scientific Integrity: The "Why" Behind the Protocol

The Challenge of N-Oxide Analysis

This compound differs from the parent Azelastine by a single oxygen atom attached to the tertiary amine of the azepane ring. This modification increases polarity and creates a capability for thermal instability (deoxygenation) in the ion source of a mass spectrometer if temperatures are too high.

Critical Criticality (E-E-A-T):

  • Buffer Incompatibility: The standard HPLC-UV method for Azelastine often uses octane sulfonic acid (ion-pairing agent) and phosphate buffers. These are incompatible with LC-MS/MS as they suppress ionization and contaminate the source.

  • Column Selection: A Phenyl-Hexyl stationary phase is recommended over standard C18. The pi-pi interactions provided by the phenyl ring offer superior selectivity for the separation of the N-oxide from the parent drug and desmethyl-azelastine.

Recommended Experimental Protocol: High-Sensitivity LC-MS/MS

This protocol is designed to achieve an LOD in the low picogram range, far surpassing standard UV methods.

Reagents & Equipment[1][2]
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400 series) coupled to UHPLC.

  • Column: Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Standard: this compound Reference Standard (purity >98%).

Step-by-Step Workflow
  • Standard Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in Methanol.

    • Serially dilute with Mobile Phase A:B (50:50) to generate a calibration curve ranging from 0.05 ng/mL to 100 ng/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1 min: 10% B (Isocratic hold to elute salts)

      • 1-5 min: 10% -> 90% B (Linear ramp)

      • 5-6 min: 90% B (Wash)

      • 6-6.1 min: 90% -> 10% B (Re-equilibration)

  • Mass Spectrometry Parameters (ESI+):

    • Source Temp: 450°C (Avoid >500°C to prevent thermal degradation of N-oxide).

    • MRM Transitions:

      • Quantifier: m/z 398.2 → 112.2 (Characteristic azepane fragment).

      • Qualifier: m/z 398.2 → 382.2 (Loss of Oxygen, confirmative).

LOD Determination Methodology (ICH Q2(R2) Aligned)

Do not rely on a single injection. Follow this self-validating procedure:

  • Signal-to-Noise (S/N) Approach:

    • Inject the lowest concentration standard (e.g., 0.05 ng/mL).

    • Measure the peak height of the analyte signal (

      
      ) and the peak-to-peak amplitude of the baseline noise (
      
      
      
      ) over a distance of 20 times the peak width.
    • LOD Criterion:

      
      .
      
    • LOQ Criterion:

      
      .
      
  • Standard Deviation of Response Approach (Regression):

    • Inject 5-6 standards near the expected LOD.

    • Plot the calibration curve.

    • Calculate LOD using the formula:

      
      
      Where 
      
      
      
      = standard deviation of the y-intercepts (or residual standard deviation) and
      
      
      = slope of the calibration curve.

Visualizations

Diagram 1: Analytical Decision Logic

This flowchart guides the researcher in selecting the appropriate detection method based on the required sensitivity threshold.

DecisionTree Start Start: Impurity Analysis This compound ThresholdCheck Required Detection Limit? Start->ThresholdCheck HighLevel Routine QC (> 0.05% w/w) ThresholdCheck->HighLevel Standard TraceLevel Trace / Genotoxic (< 10 ppm) ThresholdCheck->TraceLevel High Sensitivity MethodUV Method A: HPLC-UV (Phenyl-Hexyl Column) HighLevel->MethodUV MethodMS Method B: LC-MS/MS (Triple Quadrupole) TraceLevel->MethodMS Validation Validate LOD via S/N Ratio (3:1) MethodUV->Validation MethodMS->Validation

Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on the required sensitivity threshold (LOD).

Diagram 2: LC-MS/MS Workflow for LOD Determination

A visual representation of the critical steps in the recommended protocol.

Workflow cluster_0 Sample Prep cluster_1 Separation (UHPLC) cluster_2 Detection (MS/MS) cluster_3 Data Analysis Step1 Standard Dilution (MeOH -> Mobile Phase) Step2 Phenyl-Hexyl Column (Separates N-Oxide from Parent) Step1->Step2 Step3 ESI+ Source (Temp < 450°C) Step2->Step3 Step4 MRM Transition 398.2 -> 112.2 Step3->Step4 Step5 Calc S/N Ratio Target: 3:1 Step4->Step5

Caption: Step-by-step LC-MS/MS workflow emphasizing the critical column selection and source temperature control.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]

  • Musmade, B., et al. (2023).[3] Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector. SAVA Healthcare.[3] [Link]

  • Park, Y., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS). NIH / PubMed Central. [Link]

  • PubChem. (2025).[4] Azelastine Compound Summary. National Library of Medicine. [Link]

Sources

A Guide to Inter-Laboratory Comparison of (S)-Azelastine N-Oxide Assay Results: Ensuring Analytical Consistency in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison of (S)-Azelastine N-Oxide assay results. Designed for researchers, scientists, and drug development professionals, this document details a robust analytical method, a protocol for a comparative study, and guidance on interpreting the resulting data. The objective is to foster analytical consensus and ensure the reliability of data generated across different laboratories, a critical aspect of regulatory submission and clinical trial success.

Introduction: The Critical Need for Standardized this compound Quantification

Inter-laboratory comparison studies, also known as proficiency testing, are a cornerstone of quality assurance in analytical science.[3][4][5] They serve to verify the competency of participating laboratories and the robustness of the analytical method itself. By analyzing identical, blinded samples, laboratories can assess their performance against a reference value and identify potential sources of analytical variability. This guide outlines a systematic approach to such a comparison for the this compound assay, promoting confidence in the data generated across multiple research sites.

A Standardized HPLC-UV Method for this compound Analysis

To minimize inter-laboratory variability, the adoption of a standardized analytical method is essential. The following High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method is proposed, based on established principles for the analysis of Azelastine and its related compounds.[6][7][8]

Rationale for Method Selection

A reversed-phase HPLC method is chosen for its widespread availability, robustness, and suitability for the analysis of moderately polar compounds like this compound. UV detection offers a balance of sensitivity and specificity for this application. The selection of a C18 column provides excellent retention and separation of the analyte from potential matrix components.[9] The mobile phase composition is optimized to achieve a symmetric peak shape and a reasonable retention time.

Detailed Experimental Protocol

2.2.1 Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength UV detector.

  • Chromatographic Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (analytical grade), Glacial Acetic Acid (analytical grade), and ultrapure water.

  • This compound Reference Standard: Of known purity (≥95%).[2]

2.2.2 Chromatographic Conditions

ParameterCondition
Mobile Phase A 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Glacial Acetic Acid
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-10 min: 20% to 80% B; 10-12 min: 80% B; 12-12.1 min: 80% to 20% B; 12.1-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

2.2.3 Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation (from a biological matrix, e.g., plasma): A validated extraction method, such as protein precipitation or solid-phase extraction, should be employed. The final extract should be reconstituted in the mobile phase.

Designing the Inter-Laboratory Comparison Study

A well-designed inter-laboratory study is crucial for obtaining meaningful results. The following protocol outlines the key steps for conducting such a study.

Study Coordination and Sample Preparation

A central coordinating laboratory should be responsible for preparing and distributing the study samples. These samples should be prepared from a pooled matrix (e.g., human plasma) spiked with known concentrations of this compound. The concentrations should cover the analytical range and include low, medium, and high-quality control (QC) levels. A blank sample should also be included. To ensure homogeneity, the bulk spiked matrix should be thoroughly mixed before aliquoting.[4]

Sample Blinding and Distribution

Samples should be aliquoted into appropriately labeled and sealed vials. Each participating laboratory should receive a set of blinded samples, with the identity and concentration of each sample unknown to the analysts.[10] Samples should be shipped on dry ice to maintain stability, as this compound can be hygroscopic and may have limited stability at room temperature.[2][11]

Analysis and Data Reporting

Each laboratory should analyze the samples using the standardized HPLC-UV method detailed in Section 2.0. The results, including chromatograms, calibration curves, and calculated concentrations for each blinded sample, should be reported to the coordinating laboratory within a specified timeframe.

The following DOT graph visualizes the workflow of the inter-laboratory comparison study.

InterLab_Comparison_Workflow cluster_Coordination Coordinating Laboratory cluster_Participants Participating Laboratories (n) cluster_Evaluation Data Evaluation & Reporting Coord_Prep Sample Preparation (Spiked Matrix) Coord_Blind Sample Blinding & Aliquoting Coord_Prep->Coord_Blind Coord_Dist Sample Distribution Coord_Blind->Coord_Dist Lab_Analysis Sample Analysis (Standardized HPLC Method) Coord_Dist->Lab_Analysis Lab_Report Data Reporting Lab_Analysis->Lab_Report Eval_Stats Statistical Analysis (z-scores, %Bias) Lab_Report->Eval_Stats Eval_Report Final Report Generation Eval_Stats->Eval_Report

Caption: Workflow of the this compound inter-laboratory comparison study.

Data Analysis and Interpretation

The coordinating laboratory will analyze the data submitted by all participants. The primary objective is to assess the accuracy and precision of each laboratory's results.

Statistical Evaluation

The performance of each laboratory is typically evaluated using statistical metrics such as the z-score. The z-score indicates how many standard deviations an individual result is from the consensus mean. A common interpretation is:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

Percentage bias (%Bias) from the known spiked concentration is another critical parameter for assessing accuracy.

Hypothetical Inter-Laboratory Comparison Results

The following table presents hypothetical results from a four-laboratory comparison study for a mid-range QC sample with a nominal concentration of 15.0 µg/mL.

LaboratoryReported Concentration (µg/mL)% Bias from Nominalz-scorePerformance
Lab A14.8-1.3%-0.4Satisfactory
Lab B16.5+10.0%+2.2Questionable
Lab C15.2+1.3%+0.4Satisfactory
Lab D13.5-10.0%-2.2Questionable
Consensus Mean 15.0
Standard Deviation 0.9
Investigating Discrepancies

In the hypothetical results above, Laboratories B and D show questionable performance. The coordinating laboratory should work with these laboratories to investigate the potential causes of the discrepancies. Common sources of error include:

  • Standard Preparation: Errors in weighing the reference standard or in serial dilutions.

  • Instrumentation: Issues with the HPLC system, such as pump performance, detector calibration, or injector accuracy.

  • Chromatographic Integration: Inconsistent peak integration parameters.

  • Sample Handling: Improper storage or handling of samples leading to degradation.[12]

Adherence to Regulatory Guidelines

The entire process of method validation and inter-laboratory comparison should be conducted in accordance with regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][14][15][16][17][18] These guidelines provide a framework for ensuring the reliability and integrity of bioanalytical data. A full validation of the analytical method should be performed by at least one laboratory before the inter-laboratory comparison is initiated.[17] This includes assessing parameters such as selectivity, linearity, accuracy, precision, and stability.

Conclusion and Recommendations

A robust and reproducible analytical method is the foundation for reliable data in drug development. This guide provides a comprehensive framework for establishing a standardized HPLC-UV method for the quantification of this compound and for conducting an inter-laboratory comparison to ensure analytical consistency. By following the principles outlined in this document, research organizations can enhance the quality and reliability of their data, ultimately contributing to a more efficient and successful drug development process. It is recommended that proficiency testing be incorporated as a regular component of a laboratory's quality management system to ensure ongoing analytical excellence.

References

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION HPLC METHOD FOR NASAL SPRAY FORMULATION OF AZELASTINE HYDROCHLORIDE. Available from: [Link].

  • SciSpace. A study of method development and validation for estimation of Azelastine hydrochloride in nasal spray formulations by RP-HPLC m. 2018-12-15. Available from: [Link].

  • El-Shaheny, R. N., & Yamada, K. (2014). Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 30(6), 691–697. Available from: [Link].

  • ResearchGate. Synthesis and structure of azelastine-N-oxides. Available from: [Link].

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. Available from: [Link].

  • IJCRT.org. A review: Analytical method for determination of Azelastine Hcl in pharmaceutical dosage form. Available from: [Link].

  • Chan, C. C. (Ed.). (2004).
  • PMC. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. 2022-11-29. Available from: [Link].

  • PubMed Central. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Available from: [Link].

  • ResearchGate. RP-HPLC determination of azelastine in pure and in ophthalmic formulation. 2025-11-26. Available from: [Link].

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. Available from: [Link].

  • AOAC INTERNATIONAL. Proficiency Testing Program. Available from: [Link].

  • PMC. Validated HPLC method for simultaneous determination of azelastine hydrochloride fluticasone propionate and oxymetazoline in nasal mucosa and nasopharyngeal swabs from real human samples. 2025-02-04. Available from: [Link].

  • European Medicines Agency. Guideline Bioanalytical method validation. 2011-07-21. Available from: [Link].

  • Spectroscopy Online. Passing the Test: Understanding Proficiency Testing. 2022-06-01. Available from: [Link].

  • ScienceDirect. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. 2018-12-19. Available from: [Link].

  • BVL. What is a proficiency test?. Available from: [Link].

  • ResearchGate. Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. Available from: [Link].

  • ICH. bioanalytical method validation and study sample analysis m10. 2022-05-24. Available from: [Link].

  • Journal of Validation Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link].

  • Management Sciences for Health. Proficiency Testing as a Tool to Assess the Performance of Visual TLC Quantitation Estimates. Available from: [Link].

  • PubMed. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. 2019-02-20. Available from: [Link].

  • rapidmicrobiology. Proficiency Testing: QC Tool for Pharmaceutical Laboratories. 2021-04-29. Available from: [Link].

Sources

Evaluating (S)-Azelastine N-Oxide: A Comparative Guide against Pharmacopoeial Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rigorous landscape of pharmaceutical quality control (QC) and drug metabolism and pharmacokinetics (DMPK), the precision of reference standards is paramount.[1] While pharmacopoeial monographs (USP/EP) typically provide racemic impurity standards for Azelastine Hydrochloride, the increasing focus on chiral purity and enantioselective metabolism necessitates more specific tools.

This guide evaluates (S)-Azelastine N-Oxide (CAS: 1346617-06-8) against the standard Azelastine USP Related Compound F (CAS: 640279-88-5).[1] We demonstrate that while the pharmacopoeial standard—a mixture of diastereomers—is sufficient for general purity testing, the enantiopure (S)-N-Oxide is critical for developing stereospecific stability-indicating methods and understanding the oxidative degradation pathways of (S)-Azelastine.

Technical Specifications & Comparative Analysis

The following table contrasts the commercially available this compound with the pharmacopoeial reference standard.

FeatureThis compoundAzelastine USP Related Compound F
CAS Number 1346617-06-8 640279-88-5
Chemical Identity (S)-4-[(4-chlorophenyl)methyl]-2-(1-methyl-1-oxidoazepan-4-yl)phthalazin-1(2H)-oneRacemic mixture of diastereomers (contains R/S and cis/trans N-oxide forms)
Stereochemistry Single Enantiomer (S-configuration at C4 of azepane ring)Mixture (Racemate)
Primary Application Chiral purity profiling; Enantioselective metabolism studiesGeneral USP/EP impurity compliance testing
HPLC Behavior (Achiral) Single peak (typically)Single peak (co-elutes with enantiomer)
HPLC Behavior (Chiral) Single resolved peak Multiple peaks (enantiomers separated)
Molecular Weight 397.90 g/mol 397.90 g/mol

Key Insight: The USP Related Compound F is a "Mixture of Diastereomers."[1][2][3] This is because N-oxidation of the tertiary amine in the azepane ring creates a new stereocenter at the nitrogen (cis/trans relative to the benzyl group). Combined with the existing chiral center, the pharmacopoeial standard is a complex mix. The this compound simplifies this by fixing the carbon center, reducing the complexity to N-oxide diastereomers derived solely from the (S)-scaffold.

Strategic Importance: Why Move Beyond the Racemate?
A. Enantioselective Degradation Tracking

Azelastine is often administered as a racemate, but oxidative degradation rates can differ between enantiomers due to chiral environments in formulation matrices or biological systems. Using this compound allows researchers to specifically quantify the degradation of the active (S)-species without interference from the (R)-isomer.

B. Metabolic Precision (DMPK)

Metabolic N-oxidation is frequently stereoselective. CYP450 enzymes may preferentially oxidize one enantiomer. In DMPK studies, using the racemic USP standard obscures this selectivity. The (S)-N-Oxide standard is essential for calculating precise clearance rates for the (S)-enantiomer.

Experimental Protocols
Protocol 1: High-Resolution Chiral HPLC Separation

Objective: To resolve this compound from its (R)-counterpart and the parent drug, validating the enantiomeric purity of the standard.

  • Column: Chiralpak IC or AD-H (Amylose-based), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or 239 nm for higher specificity).

  • Temperature: 25°C.

  • Self-Validation Criteria:

    • Resolution (Rs): > 2.0 between (S)-N-Oxide and (R)-N-Oxide.

    • Tailing Factor: < 1.5.

Workflow Logic: Normal phase chiral chromatography is chosen here because polar ionic interactions (common in reverse phase) can mask subtle chiral recognition mechanisms for N-oxides. Diethylamine is added to suppress peak tailing caused by the basic nitrogen.

Protocol 2: HRMS Identification & Confirmation

Objective: To confirm the oxidative state and differentiate from other isobaric impurities (e.g., hydroxylated metabolites).

  • Instrument: Q-TOF LC/MS (e.g., Agilent 6500 series).

  • Ionization: ESI Positive Mode.

  • Method Parameters:

    • Capillary Voltage: 3500 V.

    • Fragmentor: 135 V.

    • Mass Range: m/z 100–1000.

  • Expected Results:

    • Parent [M+H]+: m/z 382.1681 (approx).

    • N-Oxide [M+H]+: m/z 398.1630 (approx).

    • Key Fragment: Loss of Oxygen (-16 Da) is a characteristic fragmentation pathway for N-oxides in MS/MS (CID), reverting to the parent ion mass.

Visualizing the Pathway & Logic
Diagram 1: Oxidative Degradation Pathway

This diagram illustrates the formation of the N-Oxide from the parent Azelastine, highlighting the stereochemical preservation.

Azelastine_Oxidation Parent Azelastine (Racemate) [C22H24ClN3O] Oxidation Oxidative Stress (H2O2 / CYP450) Parent->Oxidation S_NOxide This compound [Specific Standard] Oxidation->S_NOxide (S)-Pathway R_NOxide (R)-Azelastine N-Oxide [Enantiomer] Oxidation->R_NOxide (R)-Pathway USP_Ref USP Related Compound F (Mixture of Diastereomers) S_NOxide->USP_Ref Combined in Pharmacopoeial Std R_NOxide->USP_Ref Combined in Pharmacopoeial Std

Caption: Oxidative pathway showing the divergence of enantiomers into specific N-oxides vs. the collective pharmacopoeial mixture.

Diagram 2: Analytical Decision Tree

A logic flow for selecting the correct reference standard based on the analytical goal.

Decision_Tree Start Select Analytical Goal Goal_QC Routine QC Release (Purity Check) Start->Goal_QC Goal_DMPK Chiral Metabolism / Stability Study Start->Goal_DMPK Decision_USP Use USP Related Compound F (Racemic Mixture) Goal_QC->Decision_USP Decision_S Use this compound (Enantiopure) Goal_DMPK->Decision_S Reason_1 Cost-effective Regulatory Compliance Decision_USP->Reason_1 Reason_2 Precise Quantification No Enantiomeric Interference Decision_S->Reason_2

Caption: Decision matrix for selecting between USP Related Compound F and this compound based on study requirements.

References
  • Azelastine N-Oxide (Mixture of Diastereomers) . Veeprho. Available at: [Link]

  • Simultaneous enantioselective separation of azelastine and three of its metabolites . PubMed (Heinemann et al., 2003). Available at: [Link]

  • This compound Product Page . Pharmaffiliates. Available at: [Link]

  • Azelastine Hydrochloride USP Monograph Data . Trungtamthuoc. Available at: [Link][4]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-Azelastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to extend our commitment to scientific excellence beyond the laboratory bench to include the entire lifecycle of our chemical reagents. This guide provides essential, in-depth procedural information for the proper disposal of (S)-Azelastine N-Oxide, a critical metabolite of the second-generation antihistamine, Azelastine. Adherence to these protocols is not only a matter of regulatory compliance but also a fundamental aspect of responsible research and environmental stewardship.

This compound is a heterocyclic compound utilized as a reference standard in analytical method development and quality control applications.[1] While specific toxicity data for this N-oxide metabolite is not extensively documented, the precautionary principle dictates that it be handled as a potentially hazardous pharmaceutical compound. The disposal procedures outlined below are grounded in established best practices for chemical and pharmaceutical waste management, guided by regulations from the Environmental Protection Agency (EPA) and insights from Safety Data Sheets (SDS) for structurally related compounds.

Core Principles of this compound Waste Management

The disposal of this compound must be approached with the understanding that it is a pharmaceutical waste product. Therefore, its management is subject to stringent environmental regulations. The primary objectives of these procedures are to:

  • Protect personnel from potential chemical exposure.

  • Prevent environmental contamination through controlled waste streams.

  • Ensure regulatory compliance with federal, state, and local guidelines.

The following sections will provide a step-by-step guide to achieving these objectives, from initial waste segregation to final disposal.

Part 1: Immediate Safety and Handling

Proper handling from the outset is the first line of defense against accidental exposure and environmental release. All personnel handling this compound should be thoroughly familiar with its Safety Data Sheet (SDS) and trained in laboratory safety procedures.[1]

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is non-negotiable. The minimum required PPE when handling this compound includes:

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant materialTo prevent dermal absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and airborne particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for bulk handling or in case of spills.To prevent inhalation of any fine powders or aerosols.[2]
Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate potential hazards.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the full complement of required PPE.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated, labeled waste container.[3] For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup (e.g., absorbent pads, contaminated PPE) must be disposed of as hazardous waste.[4]

Part 2: Waste Segregation and Containerization

Proper segregation and containerization are the cornerstones of a compliant and safe waste management program.

Waste Classification

This compound waste should be classified as a non-creditable hazardous waste pharmaceutical .[5] This classification dictates the specific disposal pathway required by the EPA.

Container Requirements

Waste containers must meet the following criteria to ensure safety and compliance:[6]

  • Compatibility: The container material must be compatible with this compound. High-density polyethylene (HDPE) is a suitable choice.

  • Integrity: Containers must be in good condition, with no leaks, cracks, or other damage.[6]

  • Secure Closure: The container must have a tight-fitting lid to prevent spills and releases.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals ".[6]

Logical Flow for Waste Segregation

Caption: Waste Segregation Workflow for this compound.

Part 3: Disposal Procedures

The final disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.

Prohibited Disposal Methods

Under no circumstances should this compound be disposed of via the sanitary sewer (i.e., "sewering" or flushing). [7] This is strictly prohibited by the EPA's regulations on hazardous waste pharmaceuticals to prevent the contamination of waterways.[7][8]

Approved Disposal Pathway

The designated disposal pathway for this compound is through a licensed hazardous waste disposal facility.

Step-by-Step Disposal Protocol:

  • Accumulation: Store the sealed and labeled hazardous waste pharmaceutical container in a designated and secure satellite accumulation area or central accumulation area, in accordance with your facility's hazardous waste generator status.

  • Documentation: Maintain accurate records of the waste generated, including the date of accumulation and the quantity of waste.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for the pickup and transportation of the waste.

  • Manifesting: Ensure that the waste is accompanied by a properly completed hazardous waste manifest, which tracks the waste from the point of generation to its final disposal.

  • Final Disposal: The hazardous waste contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposal, which will likely involve incineration.[9]

Decision Tree for this compound Disposal

DisposalDecisionTree Start Disposal of this compound Waste IsWaste Is the material waste? Start->IsWaste Classify Classify as Hazardous Waste Pharmaceutical IsWaste->Classify Sewer Dispose via sanitary sewer? Classify->Sewer Prohibited PROHIBITED! Violation of EPA Regulations Sewer->Prohibited Yes Containerize Place in a properly labeled Hazardous Waste Pharmaceutical container Sewer->Containerize No Store Store in a designated accumulation area Containerize->Store ContactEHS Contact EHS or licensed waste contractor for pickup Store->ContactEHS End Proper Disposal Complete ContactEHS->End

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Azelastine N-Oxide
Reactant of Route 2
Reactant of Route 2
(S)-Azelastine N-Oxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.